molecular formula C15H11F6N5O2 B10856333 Prax-562 CAS No. 2392951-29-8

Prax-562

Numéro de catalogue: B10856333
Numéro CAS: 2392951-29-8
Poids moléculaire: 407.27 g/mol
Clé InChI: BFXBSYMVTNEFRF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Prax-562 is a useful research compound. Its molecular formula is C15H11F6N5O2 and its molecular weight is 407.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

2392951-29-8

Formule moléculaire

C15H11F6N5O2

Poids moléculaire

407.27 g/mol

Nom IUPAC

3-[ethoxy(difluoro)methyl]-6-[5-fluoro-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C15H11F6N5O2/c1-2-28-15(20,21)13-25-24-11-5-22-10(6-26(11)13)8-3-9(16)12(23-4-8)27-7-14(17,18)19/h3-6H,2,7H2,1H3

Clé InChI

BFXBSYMVTNEFRF-UHFFFAOYSA-N

SMILES canonique

CCOC(C1=NN=C2N1C=C(N=C2)C3=CC(=C(N=C3)OCC(F)(F)F)F)(F)F

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Prax-562 (Relutrigine) in SCN2A Gain-of-Function Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of SCN2A Gain-of-Function Epilepsies

The SCN2A gene encodes the alpha subunit of the NaV1.2 voltage-gated sodium channel, a critical component for the initiation and propagation of action potentials in excitatory neurons.[1][2] Pathogenic variants in SCN2A are a leading cause of neurodevelopmental disorders. These variants are broadly categorized into two functional classes: loss-of-function mutations, which are primarily associated with autism spectrum disorder and intellectual disability, and gain-of-function (GoF) mutations.[2][3]

SCN2A GoF mutations lead to an increase in NaV1.2 channel activity, resulting in neuronal hyperexcitability.[2] This hyperexcitability manifests as severe, early-onset developmental and epileptic encephalopathies (DEEs), characterized by refractory seizures, profound developmental delay, and high mortality rates.[2][4] A key pathological driver of this hyperexcitability is an enhancement of the persistent sodium current (INa(p)), a subthreshold depolarizing current that amplifies synaptic activity and promotes high-frequency firing.[5][6][7]

Conventional sodium channel-blocking anti-seizure medications, such as carbamazepine (B1668303) and lamotrigine, have shown limited efficacy and are often associated with significant tolerability issues due to their non-selective blockade of both transient/peak (INa(t)) and persistent sodium currents.[5][8] This lack of selectivity can impair normal physiological neuronal signaling. Prax-562 (relutrigine) is a first-in-class small molecule engineered as a preferential inhibitor of persistent sodium current, representing a precision medicine approach for SCN2A- and other sodium channel-related DEEs.[9][10][11]

Core Mechanism of Action of this compound

This compound's therapeutic potential stems from its differentiated mechanism of precision sodium channel modulation.[9][10] Unlike standard-of-care agents, it exhibits a dual-pronged approach to selectively target disease-state channel hyperexcitability:

  • Preferential Inhibition of Persistent Sodium Current (INa(p)): this compound is highly potent and selective for the persistent component of the sodium current over the transient peak current responsible for normal action potential propagation.[8][12] By selectively dampening the pathological INa(p) enhanced by GoF mutations, this compound can normalize neuronal firing without significantly affecting baseline physiological activity.[5] This targeted action is hypothesized to lead to a wider therapeutic window, enhancing efficacy while improving tolerability.[8]

  • Potent Use-Dependent Blockade: The drug also demonstrates potent use-dependent block, meaning it preferentially binds to and blocks sodium channels that are in a state of high-frequency firing, a hallmark of seizure activity.[5][8][12] This property allows this compound to exert greater inhibition during pathological states (seizures) while sparing neurons firing at normal physiological frequencies.

This combined mechanism allows this compound to function as a state-dependent modulator, targeting the specific pathological channel activities that drive seizure generation in SCN2A-DEE.[2]

G cluster_0 Normal Neuron cluster_1 SCN2A GoF Neuron cluster_2 This compound Treated Neuron AP_Normal Action Potential NaV12_Normal NaV1.2 Channel NaV12_Normal->AP_Normal Initiates INaT_Normal Transient I_Na NaV12_Normal->INaT_Normal INaP_Normal Persistent I_Na (Minimal) NaV12_Normal->INaP_Normal AP_GoF Hyperexcitability (Seizures) NaV12_GoF GoF Mutant NaV1.2 Channel NaV12_GoF->AP_GoF Drives INaT_GoF Transient I_Na NaV12_GoF->INaT_GoF INaP_GoF Persistent I_Na (Pathologically Increased) NaV12_GoF->INaP_GoF AP_Treated Normalized Excitability Prax562 This compound Block Selective Block Prax562->Block Block->INaP_GoF Block->AP_Treated Restores

Caption: Pathophysiology of SCN2A GoF and this compound's selective mechanism.

Preclinical Evidence

In Vitro Electrophysiology: Potency and Selectivity

The pharmacological profile of this compound has been extensively characterized using automated patch-clamp recordings on HEK-293 cells expressing voltage-gated sodium channels.[5] While much of the detailed public data focuses on the hNaV1.6 channel, which is implicated in SCN8A-DEE, reports indicate this compound preferentially inhibits persistent INa in hNaV1.2 with similar potencies.[8] The data from hNaV1.6 serves as a strong proxy for its effects on GoF channelopathies.

This compound demonstrates significantly greater potency and selectivity for persistent and use-dependent currents compared to standard-of-care agents like carbamazepine (CBZ).[5] In vitro studies show that this compound had minimal effects on action potential amplitude, whereas CBZ caused a pronounced reduction, suggesting this compound reduces hyperexcitability while preserving physiological signaling.[5]

Table 1: In Vitro Potency and Selectivity of this compound on hNaV1.6

Parameter This compound Carbamazepine (CBZ) Reference
Persistent INa IC50 (WT) 141 nM 77,500 nM [5]
Persistent INa IC50 (N1768D Mutant) 75 nM N/A [5][12]
Selectivity (Persistent vs. Peak Tonic) ~60x ~30x [5][12]

| Selectivity (Use-Dependent vs. Peak Tonic) | ~31x | No significant UDB |[5][12] |

In Vivo Efficacy and Tolerability

This compound has shown robust anticonvulsant activity and a superior safety profile in multiple rodent models.[6][7] Efficacy was tested in both a generalized seizure model (Maximal Electroshock Seizure) and a genetic mouse model of SCN2A-DEE.

  • Maximal Electroshock Seizure (MES) Model: In outbred CD-1 mice, this compound demonstrated potent, dose-dependent prevention of evoked seizures.[7]

  • Scn2aQ54 Mouse Model: This transgenic model expresses a NaV1.2 channel with a GoF mutation that increases persistent current, leading to spontaneous seizures and a phenotype that recapitulates key features of SCN2A-DEE.[4][7][13] this compound produced a dose-dependent prevention of spontaneous seizures in these mice, achieving complete protection at higher doses.[7]

  • Tolerability (Spontaneous Locomotor Activity - sLMA): To assess motor side effects, sLMA was measured. This compound showed minimal impact on locomotion at anticonvulsant doses.[7][8]

The Protective Index (PI) , a ratio of the brain concentration causing motor impairment to the concentration providing seizure protection (TC50 / EC50), is a key measure of the therapeutic window. This compound's PI is substantially wider than that of standard sodium channel blockers, indicating a superior preclinical profile of well-tolerated efficacy.[7][8]

Table 2: In Vivo Efficacy and Tolerability of this compound in Mice

Parameter Model This compound Carbamazepine Lamotrigine Reference
MES ED50 CD-1 Mice 2.0 mg/kg ~7 mg/kg ~4 mg/kg [7][8]
MES Brain EC50 CD-1 Mice 116 ng/g N/A N/A [7]
sLMA TD50 CD-1 Mice 44 mg/kg ~38 mg/kg ~27 mg/kg [7][8]
sLMA Brain TC50 CD-1 Mice 1899 ng/g N/A N/A [7]
Protective Index (PI) CD-1 Mice ~16x ~5.5x ~5.5x [7][8]
Spontaneous Seizure ED50 Scn2aQ54 Mice 0.73 mg/kg N/A N/A [7]

| Spontaneous Seizure Protection | Scn2aQ54 Mice| Complete at 3 mg/kg | N/A | N/A |[7] |

Experimental Protocols

In Vitro Patch-Clamp Electrophysiology
  • Objective: To determine the potency and selectivity of this compound on persistent and peak sodium currents.

  • Methodology:

    • Cell Line: HEK-293 cells stably expressing the human sodium channel of interest (e.g., hNaV1.6).

    • Technique: Automated whole-cell patch-clamp recordings.

    • Persistent Current (INa(p)) Protocol: Channels were held at a hyperpolarized potential of -120 mV. Persistent current was measured during a 200 ms (B15284909) depolarizing step.[5]

    • Tonic Block (Peak Current) Protocol: Cells were held at -120 mV and stimulated with a brief depolarizing pulse at a low frequency (e.g., 0.2 Hz) to assess block of channels in the resting state.[5]

    • Use-Dependent Block (Peak Current) Protocol: To measure the block of frequently firing channels, cells were held at -120 mV and stimulated with a train of depolarizing pulses at a higher frequency (e.g., 10 Hz).[5]

    • Data Analysis: Concentration-response curves were generated to calculate IC50 values for each condition. Selectivity ratios were calculated by comparing the IC50 for persistent or use-dependent block to the IC50 for tonic block.

G cluster_0 Experimental Arms start HEK-293 Cells Expressing NaV1.2/1.6 patch Whole-Cell Patch Clamp start->patch split Voltage Protocol patch->split p_current Persistent Current (-120mV hold, 200ms step) split->p_current t_block Tonic Block (-120mV hold, 0.2Hz pulse) split->t_block ud_block Use-Dependent Block (-120mV hold, 10Hz pulse train) split->ud_block merge Calculate IC50 p_current->merge t_block->merge ud_block->merge end Determine Potency & Selectivity Ratios merge->end

Caption: Workflow for in vitro electrophysiological characterization.
In Vivo Efficacy and Tolerability Studies

  • Objective: To assess the anticonvulsant efficacy and motor tolerability of this compound in rodent models.

  • Methodology:

    • Animal Model: Outbred male CD-1 mice for general screening; Scn2aQ54 transgenic mice for disease-specific efficacy.[7]

    • Drug Administration: this compound or vehicle was administered (e.g., orally). Dosing occurred 60-90 minutes before testing.[7]

    • Maximal Electroshock Seizure (MES) Assay:

      • Corneal electrodes were used to deliver an electrical stimulus (e.g., 60 Hz, 32 mA for 0.4 sec).[14]

      • The endpoint was the prevention of the hindlimb tonic extension phase of the seizure.

      • An ED50 (median effective dose) was calculated.[7]

    • Spontaneous Locomotor Activity (sLMA) Assay:

      • Mice were placed in an open-field arena equipped with photobeams.

      • Spontaneous activity was measured over a defined period to assess for hypoactivity, a proxy for motor impairment.

      • A TD50 (median toxic dose) was calculated.[7]

    • Scn2aQ54 Spontaneous Seizure Assay:

      • Mice were monitored via video for a baseline period (e.g., 30 minutes) to count spontaneous seizures.

      • Following drug administration, seizure frequency was measured again during a 60-90 minute post-dose period.[7]

      • The percent reduction in seizures was calculated to determine an ED50.[7]

    • Pharmacokinetic Analysis: Terminal plasma and brain samples were collected to measure drug concentrations via mass spectrometry, allowing for calculation of EC50 and TC50 values.[7]

G cluster_0 Efficacy Testing cluster_1 Tolerability Testing cd1_eff CD-1 Mice dose_eff Administer this compound (0.3-10 mg/kg) cd1_eff->dose_eff scn2a_mice Scn2a-Q54 Mice scn2a_mice->dose_eff mes_test MES Assay (Evoked Seizure) dose_eff->mes_test spont_test Video Monitoring (Spontaneous Seizure) dose_eff->spont_test ed50 Calculate ED50 mes_test->ed50 spont_test->ed50 pk Measure Brain & Plasma Concentrations (PK) ed50->pk cd1_tol CD-1 Mice dose_tol Administer this compound (10-40 mg/kg) cd1_tol->dose_tol slma_test sLMA Assay (Motor Activity) dose_tol->slma_test td50 Calculate TD50 slma_test->td50 td50->pk pi Calculate Protective Index (PI) pk->pi

Caption: Workflow for in vivo preclinical efficacy and tolerability studies.

Clinical Development in SCN2A-DEE

This compound (relutrigine) is being evaluated in the EMBOLD study , a Phase 2, double-blind, randomized, placebo-controlled clinical trial in pediatric participants with seizures associated with early-onset SCN2A-DEE and SCN8A-DEE.[12][15]

  • Study Design: The trial includes a double-blind treatment period followed by a long-term open-label extension where all participants receive this compound.[15]

  • Key Inclusion Criteria: Participants must have a documented rare missense variant in SCN2A with seizure onset within the first three months of life.[12] Patients with functionally characterized loss-of-function variants are excluded.[12]

  • Primary Endpoint: The primary efficacy endpoint is the change in motor seizure frequency from baseline.

  • Topline Results: Positive results from the EMBOLD study have been announced, with the trial being stopped early for efficacy.[10] The study demonstrated a statistically significant and clinically meaningful placebo-adjusted reduction in monthly motor seizure frequency of 46%.[16] The treatment has been generally well-tolerated.[9][11] Based on these results, the company is planning to file a New Drug Application (NDA).[9]

  • Emergency Use: this compound has also been used on an emergency basis in an infant with SCN2A-DEE and refractory status epilepticus, where treatment initiation led to a marked reduction in episodes of status epilepticus and hospital admissions.[2]

Conclusion

This compound represents a significant advancement in the development of precision medicines for genetically defined epilepsies. Its core mechanism of action—potent and preferential inhibition of persistent sodium current combined with use-dependent blockade—directly targets the underlying pathophysiology of neuronal hyperexcitability in SCN2A gain-of-function mutations. Extensive preclinical data demonstrates a robust anticonvulsant effect and a superior therapeutic window compared to existing sodium channel blockers. Positive results from the Phase 2 EMBOLD clinical trial further underscore its potential to provide a meaningful therapeutic benefit to patients with this devastating condition. This compound is poised to become a first-in-class, targeted therapy for children living with SCN2A-DEE.

References

Relutrigine: A Deep Dive into its Preferential Inhibition of Persistent Sodium Current

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relutrigine (formerly PRAX-562) is an investigational small molecule that has garnered significant attention for its potential as a precision medicine in the treatment of neuronal hyperexcitability disorders, particularly developmental and epileptic encephalopathies (DEEs).[1][2][3] Its mechanism of action centers on the selective inhibition of persistent sodium current (INaP), a key driver of aberrant neuronal firing in various pathological states.[1][2] This technical guide provides a comprehensive overview of the preclinical data elucidating relutrigine's effect on persistent sodium current, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.

Quantitative Analysis of Relutrigine's Inhibitory Activity

Relutrigine demonstrates potent and preferential inhibition of persistent sodium currents over transient sodium currents. The following tables summarize the key quantitative metrics from preclinical electrophysiological studies.

Parameter Condition IC50 (nM) Cell Type Reference
Persistent INa InhibitionATX-II Induced141Not Specified[4]
Persistent INa InhibitionSCN8A Mutation (N1768D)75Not Specified[4]

Table 1: Potency of Relutrigine on Persistent Sodium Currents. This table highlights the half-maximal inhibitory concentration (IC50) of relutrigine on persistent sodium currents induced by the sea anemone toxin Anemonia sulcata toxin II (ATX-II) and in the presence of the pathogenic SCN8A mutation N1768D.

Parameter Relutrigine Carbamazepine (CBZ) Reference
Preference for Persistent INa vs. Peak INa (Tonic Block)60x30x[5]
Preference for Use-Dependent Block vs. Tonic Block31xLess Use-Dependent[5]

Table 2: Selectivity Profile of Relutrigine Compared to Carbamazepine. This table illustrates the preferential activity of relutrigine for the persistent sodium current and its strong use-dependent blocking properties compared to the standard sodium channel blocker, carbamazepine.

Experimental Protocols

The characterization of relutrigine's effect on persistent sodium current was primarily conducted using whole-cell patch-clamp electrophysiology. The following sections detail the methodologies employed in these key experiments.

Cell Culture and Transfection

HEK293 cells stably expressing the human Nav1.6 sodium channel were utilized for the electrophysiological recordings. For the investigation of the SCN8A mutation, cells were transiently transfected with the N1768D mutant construct.

Whole-Cell Patch-Clamp Electrophysiology

Recording Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.

Voltage-Clamp Protocols:

  • Tonic Block of Persistent Current:

    • Cells were held at a holding potential of -120 mV.

    • A 500 ms (B15284909) depolarizing step to -20 mV was applied to elicit the sodium current.

    • Persistent current was measured as the mean current during the final 50 ms of the depolarizing step.

    • Relutrigine was perfused at various concentrations, and the concentration-response curve was generated to determine the IC50 value.

  • Use-Dependent Block:

    • Cells were held at -120 mV.

    • A train of 50 depolarizing pulses to 0 mV (20 ms duration) was delivered at a frequency of 10 Hz.

    • The peak current of the first pulse (Ipeak1) and the last pulse (Ipeak50) were measured.

    • The degree of use-dependent block was calculated as the percentage reduction of Ipeak50 relative to Ipeak1 in the presence of relutrigine compared to control conditions.

Visualizing Relutrigine's Mechanism and Experimental Workflow

Signaling Pathway of Relutrigine's Action

Relutrigine_Mechanism cluster_channel Voltage-Gated Sodium Channel (Nav) Resting Resting State Activated Activated State (Transient Current) Resting->Activated Depolarization Inactivated Inactivated State Activated->Inactivated Persistent Persistent State (Aberrant Opening) Activated->Persistent Pathological Condition Inactivated->Resting Recovery Relutrigine Relutrigine Relutrigine->Persistent Preferential Inhibition

Caption: Relutrigine's preferential inhibition of the persistent state of voltage-gated sodium channels.

Experimental Workflow for Assessing Persistent Current Inhibition

Experimental_Workflow cluster_prep Cell Preparation cluster_ephys Whole-Cell Patch-Clamp cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture (Stable Nav1.6 expression) Transfection Transient Transfection (e.g., SCN8A N1768D) Cell_Culture->Transfection For mutant studies Patching Establish Whole-Cell Configuration Cell_Culture->Patching Transfection->Patching Voltage_Protocol Apply Voltage-Clamp Protocol (e.g., 500ms step to -20mV) Patching->Voltage_Protocol Data_Acquisition Record Sodium Currents (Control) Voltage_Protocol->Data_Acquisition Drug_Application Perfuse Relutrigine Data_Acquisition->Drug_Application Data_Acquisition_Drug Record Sodium Currents (Relutrigine) Drug_Application->Data_Acquisition_Drug Measure_Current Measure Persistent Current (Mean of last 50ms) Data_Acquisition_Drug->Measure_Current Concentration_Response Generate Concentration- Response Curve Measure_Current->Concentration_Response Calculate_IC50 Calculate IC50 Concentration_Response->Calculate_IC50

Caption: Workflow for determining the IC50 of relutrigine on persistent sodium current.

Logical Relationship of Relutrigine's Properties

Logical_Relationship cluster_properties Electrophysiological Properties cluster_effects Cellular & In Vivo Effects Relutrigine Relutrigine Persistent_Inhibition Potent Inhibition of Persistent INa Relutrigine->Persistent_Inhibition Use_Dependent_Block Strong Use-Dependent Block Relutrigine->Use_Dependent_Block Selectivity High Selectivity for Persistent vs. Transient INa Relutrigine->Selectivity Reduced_Excitability Reduced Neuronal Excitability Persistent_Inhibition->Reduced_Excitability Use_Dependent_Block->Reduced_Excitability Selectivity->Reduced_Excitability Anticonvulsant_Activity Potent Anticonvulsant Activity Reduced_Excitability->Anticonvulsant_Activity

Caption: The relationship between relutrigine's electrophysiological properties and its therapeutic effects.

Conclusion

Relutrigine's distinct pharmacological profile, characterized by its potent and selective inhibition of persistent sodium current and strong use-dependent block, provides a strong rationale for its development as a targeted therapy for DEEs and other disorders of neuronal hyperexcitability. The preclinical data robustly support a mechanism that preferentially targets the pathological state of sodium channels, potentially offering a wider therapeutic window and improved tolerability compared to traditional sodium channel blockers. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this promising compound.

References

Preclinical Pharmacology of Prax-562: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prax-562 (also known as Relutrigine) is a first-in-class, potent, and selective small molecule inhibitor of persistent sodium current (INa) developed for the treatment of developmental and epileptic encephalopathies (DEEs).[1][2][3] Preclinical data have demonstrated its robust anticonvulsant activity across a range of in vitro and in vivo models. Notably, this compound exhibits a significantly improved therapeutic window compared to standard-of-care sodium channel blockers, such as carbamazepine (B1668303) and lamotrigine, which is attributed to its preferential inhibition of persistent INa over peak INa.[4][5] This selectivity for the pathological, disease-state hyperexcitability of sodium channels suggests the potential for enhanced efficacy and improved tolerability in clinical settings.[2][6][7]

Mechanism of Action: Preferential Inhibition of Persistent Sodium Current

Voltage-gated sodium channels (NaV) are crucial for the initiation and propagation of action potentials in neurons.[5] Gain-of-function mutations in genes encoding these channels, such as SCN2A and SCN8A, can lead to an increase in persistent sodium current, a subthreshold depolarizing current that contributes to neuronal hyperexcitability and the generation of seizures.[8]

This compound is designed to preferentially target this persistent INa.[1] This selective mechanism of action aims to normalize neuronal firing in pathological states without significantly affecting normal physiological activity, which is largely dependent on the peak sodium current.[4]

In Vitro Pharmacology

Potency and Selectivity

Patch-clamp electrophysiology studies in HEK-293 cells expressing various human sodium channel isoforms have quantified the inhibitory activity of this compound. The data consistently show a high potency for persistent INa and a significant preference for persistent over peak current inhibition compared to other anti-seizure medications.[4]

CompoundTargetIC50 (nM)Selectivity (Peak IC50 / Persistent IC50)Reference
This compound hNaV1.6 Persistent INa141>60x[4][5]
hNaV1.6-N1768D Persistent INa75-[4]
hNaV1.6 Peak INa (Tonic Block)>8,460-[4]
hNaV1.6 Peak INa (Use-Dependent Block, 10 Hz)271-[4]
hNaV1.1 Persistent INa109~173x[4]
hNaV1.2 Persistent INa172~80x[4]
hNaV1.5 Persistent INa172>174x[4]
Carbamazepine hNaV1.6 Persistent INa77,500~30x[4]
Lamotrigine hNaV1.6 Persistent INa--[4]

Table 1: In Vitro Inhibitory Activity of this compound and Comparator Drugs.

Neuronal Excitability

In mouse brain slice preparations, this compound demonstrated a reduction in evoked action potential firing in hippocampal CA1 neurons. Importantly, this was achieved with minimal effect on the action potential amplitude, further supporting its limited inhibition of peak INa. In contrast, carbamazepine produced a more pronounced reduction in both neuronal firing and action potential amplitude at equivalent effective concentrations.[4]

Experimental Protocol: Whole-Cell Patch Clamp Analysis
  • Cell Lines: HEK-293 cells stably expressing human NaV isoforms (e.g., hNaV1.1, hNaV1.2, hNaV1.5, hNaV1.6) or specific disease-associated variants (e.g., hNaV1.6-N1768D) were used.[4][5]

  • Recording: Whole-cell patch-clamp recordings were performed using an automated electrophysiology platform (e.g., PatchXpress).[4]

  • Voltage Protocols:

    • Persistent INa: Cells were held at a membrane potential of -120 mV and depolarized for 200 ms (B15284909) to measure persistent current.[5]

    • Tonic Block (Peak INa): Peak current was measured with stimuli applied at a low frequency (e.g., 0.2 Hz) from a holding potential of -120 mV.[5]

    • Use-Dependent Block (Peak INa): A train of short voltage steps at a higher frequency (e.g., 10 Hz) was used to assess the block of peak current during periods of simulated high neuronal activity.[4][5]

  • Data Analysis: Concentration-response curves were generated to calculate the half-maximal inhibitory concentration (IC50) for each compound.[4]

G cluster_0 This compound Mechanism of Action This compound This compound Persistent_INa Persistent Na+ Current (Pathological) This compound->Persistent_INa Potent Inhibition Peak_INa Peak Na+ Current (Physiological) This compound->Peak_INa Weak Inhibition Neuronal_Hyperexcitability Neuronal Hyperexcitability Persistent_INa->Neuronal_Hyperexcitability Action_Potential Normal Action Potential Firing Peak_INa->Action_Potential Seizures Seizures Neuronal_Hyperexcitability->Seizures

Caption: this compound's preferential inhibition of persistent sodium current.

In Vivo Pharmacology

Anticonvulsant Efficacy in Acute Seizure Models

This compound has demonstrated robust anticonvulsant activity in the maximal electroshock seizure (MES) model in mice, a standard preclinical test with good predictive validity for clinical efficacy against generalized tonic-clonic seizures.[4]

Tolerability and Protective Index

Tolerability was assessed by measuring spontaneous locomotor activity (sLMA). This compound exhibited a significantly wider protective index (PI) compared to carbamazepine and lamotrigine, indicating a better separation between efficacious and adverse effect dose levels.[4][5]

CompoundMES ED50 (mg/kg)sLMA TD50 (mg/kg)Protective Index (PI)Reference
This compound 244~16[9]
Carbamazepine 37.6-~5.5[4][5]
Lamotrigine 26.5-~5.5[4][5]

Table 2: In Vivo Efficacy, Tolerability, and Protective Index in Mice.

Efficacy in Genetic Models of Developmental and Epileptic Encephalopathies (DEEs)

This compound has shown significant anticonvulsant effects in multiple genetic mouse models of DEEs, highlighting its potential for broad applicability in these disorders.

  • SCN2A and SCN8A Models: this compound provided complete protection from spontaneous seizures in Scn2aQ54 mice and from audiogenic-induced seizures in Scn8aN1768D/+ mice at a dose of 10 mg/kg.[9]

  • Non-NaV DEE Models: this compound also demonstrated anticonvulsant activity in models with mutations in non-sodium channel genes. It significantly delayed the onset of pentylenetetrazol (PTZ)-induced seizures in Kcnq2K556E/+ and Kcnc1R320H/+ mouse models.[9]

G cluster_1 In Vivo Experimental Workflow cluster_2 Efficacy Models cluster_3 Tolerability Model Dosing Oral Gavage (this compound or Vehicle) Pre-treatment_Period Pre-treatment Period (30-60 min) Dosing->Pre-treatment_Period MES Maximal Electroshock Seizure (MES) Pre-treatment_Period->MES Audiogenic Audiogenic Seizure (Scn8a model) Pre-treatment_Period->Audiogenic PTZ PTZ-induced Seizure (Kcnq2/Kcnc1 models) Pre-treatment_Period->PTZ Spontaneous Spontaneous Seizure (Scn2a model) Pre-treatment_Period->Spontaneous sLMA Spontaneous Locomotor Activity (sLMA) Pre-treatment_Period->sLMA

Caption: Workflow for in vivo preclinical evaluation of this compound.

Experimental Protocols
  • Maximal Electroshock Seizure (MES) Model:

    • Animals: Wild-type male CD-1 mice.

    • Administration: this compound or vehicle administered by oral gavage 30 minutes prior to the stimulus.

    • Stimulation: A transauricular electroshock (50 mA, 50 Hz, 0.8 s duration, 10 ms square pulse width) was delivered.

    • Endpoint: The presence or absence of a tonic hindlimb extension seizure was recorded. Protection is defined as the abolition of the tonic hindlimb extension.

  • Spontaneous Locomotor Activity (sLMA):

    • Animals: Outbred CD-1 mice.[9]

    • Administration: Various doses of this compound (e.g., 10-40 mg/kg) were administered.[9]

    • Measurement: Spontaneous locomotor activity was measured to assess tolerability. A significant reduction in activity is considered an adverse effect.[9]

    • Endpoint: The dose that reduces sLMA by 50% (TD50) was calculated.[4]

  • DEE Mouse Models:

    • Scn2aQ54 (Spontaneous Seizures): Anticonvulsant activity was evaluated by comparing the number of spontaneous seizures during a 30-minute pre-treatment period with the number occurring during a 30-minute post-treatment period.

    • Scn8aN1768D/+ (Audiogenic Seizures): Mice were treated with this compound or vehicle by oral gavage 60 minutes prior to an acoustic stimulus (15 kHz). The presence or absence of a seizure was observed.

    • Kcnq2K556E/+ and Kcnc1R320H/+ (PTZ-induced Seizures): Mice were pre-treated with this compound (10 mg/kg) or vehicle 60 minutes prior to the administration of PTZ (100 mg/kg, s.c.). The latency to the first tonic-clonic seizure with hindlimb extension was measured over a 40-minute observation period.

Conclusion

The preclinical pharmacology of this compound demonstrates a compelling profile for a novel anti-seizure medication. Its high potency and preferential inhibition of persistent sodium current translate to robust anticonvulsant efficacy across multiple seizure models, including those relevant to severe developmental and epileptic encephalopathies. The significantly improved protective index compared to standard-of-care sodium channel blockers suggests a wider therapeutic window, which may lead to better tolerability and the potential for improved clinical outcomes in patients with difficult-to-treat epilepsies.[4][5] These promising preclinical data have supported the advancement of this compound into clinical development.[2]

References

Prax-562: A Deep Dive into its Discovery and Development for Rare Epilepsies

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Prax-562, also known as relutrigine, is a clinical-stage, first-in-class, small molecule precision medicine being developed by Praxis Precision Medicines.[1][2] It is a preferential inhibitor of persistent sodium current, a key driver of neuronal hyperexcitability in certain neurological disorders.[2] This in-depth guide explores the discovery and development history of this compound, detailing its mechanism of action, preclinical evidence, and clinical trial progression for the treatment of developmental and epileptic encephalopathies (DEEs), particularly those associated with gain-of-function variants in the SCN2A and SCN8A genes.

Preclinical Discovery and Characterization

This compound was identified through a dedicated effort to develop a highly differentiated and potent inhibitor of persistent sodium current, aiming to overcome the tolerability limitations of existing sodium channel-blocking anti-seizure medications.[3]

Mechanism of Action: Preferential Inhibition of Persistent Sodium Current

Voltage-gated sodium channels (NaV) are crucial for the initiation and propagation of action potentials in neurons.[4] Gain-of-function mutations in genes encoding these channels, such as SCN2A and SCN8A, can lead to an increase in persistent sodium current (INaP), a sustained inward flow of sodium ions that contributes to neuronal hyperexcitability and seizures.[4][5] this compound was designed to selectively target this pathological INaP over the transient peak sodium current (INaP) that is essential for normal neuronal signaling.[3][4]

In Vitro Electrophysiology Studies

Electrophysiological studies using whole-cell patch-clamp recordings in HEK-293 cells expressing human NaV channels have demonstrated the potent and preferential inhibition of INaP by this compound.[4]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Lines: HEK-293 cells stably expressing human NaV1.6 or the pathogenic variant hNaV1.6-N1768D were used.[4]

  • Recording: Whole-cell patch-clamp analysis was performed using an automated electrophysiology platform.[4]

  • Voltage Protocols:

    • Persistent INa: Measured during a 200 ms (B15284909) depolarizing step from a holding potential of -120 mV.[4]

    • Tonic Block (Peak INa): Assessed using short depolarizing pulses from a holding potential of -120 mV at a frequency of 0.2 Hz.[4]

    • Use-Dependent Block (Peak INa): Evaluated with a train of short voltage steps at a frequency of 10 Hz from a holding potential of -120 mV.[4]

Quantitative Data: In Vitro Potency and Selectivity

ParameterThis compoundCarbamazepine (B1668303) (CBZ)
hNaV1.6 Persistent INa IC50 141 nM77,500 nM
hNaV1.6-N1768D Persistent INa IC50 75 nMNot Reported
Selectivity for Persistent INa over Peak INa (Tonic Block) 60-fold30-fold
Use-Dependent Block of hNaV1.6 Peak INa IC50 271 nMNot Reported

Data sourced from Kahlig KM et al., Epilepsia, 2022.[6]

These data highlight this compound's significantly greater potency for inhibiting persistent sodium current compared to the standard-of-care drug, carbamazepine.[6] Furthermore, its greater selectivity for persistent over peak sodium current and its potent use-dependent block suggest a mechanism that could effectively target seizure activity while minimizing effects on normal neuronal function.[3][4]

Preclinical Efficacy and Tolerability in Animal Models

The anticonvulsant activity and tolerability of this compound were evaluated in various rodent models of epilepsy.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to assess a drug's ability to prevent the spread of seizures, modeling generalized tonic-clonic seizures.[7][8]

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

  • Animals: Outbred CD-1 mice were used.[5]

  • Drug Administration: this compound, carbamazepine, or lamotrigine (B1674446) were administered orally.[5]

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) was delivered via corneal electrodes.[8]

  • Endpoint: The primary endpoint was the abolition of the tonic hindlimb extension phase of the seizure.[8]

Spontaneous Locomotor Activity (sLMA)

Tolerability was assessed by measuring the effect of the drug on spontaneous locomotor activity.[5]

Quantitative Data: Preclinical Efficacy and Protective Index

ParameterThis compoundCarbamazepine (CBZ)Lamotrigine (LTG)
MES ED50 (mice) 2 mg/kgNot ReportedNot Reported
sLMA TD50 (mice) 44 mg/kgNot ReportedNot Reported
Protective Index (PI) (Brain TC50 / MES EC50) ~16x~5-6x~5-6x

Data sourced from Praxis Precision Medicines presentations and publications.[5]

This compound demonstrated robust anticonvulsant activity in the MES model and, importantly, exhibited a significantly wider protective index compared to carbamazepine and lamotrigine, indicating a better-tolerated profile in preclinical models.[5]

In Vivo Efficacy in Genetic Mouse Models

This compound was also evaluated in genetic mouse models of SCN2A-DEE and SCN8A-DEE.

Experimental Protocol: Genetic Mouse Models

  • Scn8aN1768D/+ mice: These mice harbor a gain-of-function mutation and are susceptible to audiogenic-induced seizures.[5] Seizures were induced by a 14 kHz tone following administration of this compound or vehicle.[5]

  • Scn2aQ54 mice: These mice exhibit spontaneous seizures.[5] Seizure frequency was measured before and after treatment with this compound.[5]

In these models, this compound demonstrated dose-dependent protection against seizures, with complete protection observed at higher doses.[5]

Clinical Development of this compound

The promising preclinical profile of this compound supported its advancement into clinical development.

Phase 1 Studies in Healthy Volunteers

This compound has been evaluated in three Phase 1 clinical trials involving over 130 healthy adult volunteers. These studies assessed the safety, tolerability, and pharmacokinetics (PK) of single and multiple ascending doses of this compound.

Key Findings from Phase 1 Studies:

  • Safety and Tolerability: this compound was generally well-tolerated.[9] The most common treatment-emergent adverse events (TEAEs) were headache and dizziness, which were mostly mild in severity.[9][10] No drug-related serious adverse events were reported.[9]

  • Pharmacokinetics: this compound exhibited a half-life of approximately 4-5 days, supporting once-daily dosing.[9] Food intake did not have a significant impact on its pharmacokinetics.[9]

Quantitative Data: Common Treatment-Emergent Adverse Events in Phase 1 (Multiple Ascending Dose Cohorts)

Adverse EventThis compound (N=24)Placebo (N=8)
Headache~45%~12%
Dizziness~30%~0%
Postural Dizziness~15%~0%
Oral Hypoaesthesia~15%~0%
Nausea~10%~0%
Paraesthesia~10%~0%
Somnolence~10%~0%
Vertigo~10%~0%

Data are approximate and sourced from a Praxis Precision Medicines presentation.[10]

Phase 2 EMBOLD Study in Pediatric Patients

Following the successful completion of Phase 1 studies, this compound advanced to a Phase 2 clinical trial, the EMBOLD study, to evaluate its efficacy and safety in pediatric patients with SCN2A-DEE and SCN8A-DEE.[11]

Experimental Protocol: EMBOLD Study (NCT05818553)

  • Study Design: A Phase 2, double-blind, randomized, placebo-controlled trial followed by an open-label extension.[12][13]

  • Participants: Pediatric patients aged 2 to 18 years with a documented gain-of-function missense variant in SCN2A (with seizure onset in the first three months of life) or a de novo missense variant in SCN8A (with seizure onset in the first six months of life).[11][14]

  • Inclusion Criteria: At least 8 countable motor seizures in the 4 weeks prior to screening and during the 28-day baseline observation period.[11][15]

  • Exclusion Criteria: Known loss-of-function variants or prior worsening of seizures with a sodium channel blocker.[14]

  • Treatment: Participants are randomized to receive either this compound once daily or a placebo for a portion of the treatment period.[12][13] The starting dose is 0.5 mg/kg/day, with the potential for dose adjustment up to a maximum of 1.0 mg/kg/day.[13]

Initial Results from the EMBOLD Study (Cohort 1) Praxis Precision Medicines has reported positive initial results from the first cohort of the EMBOLD study. These topline results demonstrated a statistically significant and clinically meaningful reduction in seizures for patients treated with this compound compared to placebo.[1]

Regulatory Status

This compound has received several key regulatory designations from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), recognizing the significant unmet medical need in the target patient populations.

  • Orphan Drug Designation (ODD): Granted by the FDA and EMA for the treatment of SCN2A-DEE and SCN8A-DEE.

  • Rare Pediatric Disease Designation (RPD): Granted by the FDA for the treatment of SCN2A-DEE and SCN8A-DEE.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

Prax562_Mechanism cluster_Neuron Neuron cluster_Currents Sodium Currents NaV_channel Voltage-Gated Sodium Channel (NaV) Peak_Current Peak Current (Normal Firing) NaV_channel->Peak_Current Mediates Persistent_Current Persistent Current (Pathological) NaV_channel->Persistent_Current Mediates Action_Potential Action Potential Propagation Peak_Current->Action_Potential Drives Hyperexcitability Neuronal Hyperexcitability Persistent_Current->Hyperexcitability Drives Prax562 This compound Prax562->NaV_channel Preferentially Inhibits Persistent Current

Caption: this compound preferentially inhibits the pathological persistent sodium current.

Experimental Workflow: Preclinical Evaluation

Preclinical_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation Patch_Clamp Whole-Cell Patch Clamp (HEK-293 cells expressing NaV channels) Determine_Potency Determine IC50 for Persistent vs. Peak Current Patch_Clamp->Determine_Potency MES_Model Maximal Electroshock Seizure (MES) Model (Mice) Determine_Potency->MES_Model Informs Dosing Assess_Efficacy Assess Anticonvulsant Efficacy (ED50) MES_Model->Assess_Efficacy sLMA_Model Spontaneous Locomotor Activity (sLMA) (Mice) Assess_Tolerability Assess Tolerability (TD50) sLMA_Model->Assess_Tolerability Genetic_Models Genetic Mouse Models (SCN2A & SCN8A) Assess_Disease_Modification Assess Seizure Reduction in Disease-Relevant Models Genetic_Models->Assess_Disease_Modification Calculate_PI Calculate Protective Index (PI) Assess_Efficacy->Calculate_PI Assess_Tolerability->Calculate_PI

Caption: Preclinical workflow for the evaluation of this compound.

Logical Relationship: Clinical Development Pathway

Clinical_Development_Pathway Phase1 Phase 1 Studies (Healthy Volunteers) - Safety - Tolerability - Pharmacokinetics Phase2 Phase 2 EMBOLD Study (Pediatric Patients with SCN2A/8A-DEE) - Efficacy (Seizure Reduction) - Safety Phase1->Phase2 Positive Safety & PK Future Pivotal Studies & Potential Approval Phase2->Future Positive Efficacy & Safety Regulatory Regulatory Submissions - Orphan Drug Designation - Rare Pediatric Disease Designation Regulatory->Phase2 Facilitates Development Regulatory->Future Expedites Review

Caption: Clinical development pathway of this compound.

References

Unveiling the Precision Target of Prax-562 (Relutrigine): A Deep Dive into its Neuronal Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BOSTON, December 15, 2025 – Praxis Precision Medicines' investigational drug, Prax-562 (relutrigine), demonstrates a highly specific and potent mechanism of action by preferentially targeting the persistent sodium current (INa) in neurons. This targeted approach offers a promising therapeutic strategy for certain developmental and epileptic encephalopathies (DEEs) by selectively addressing neuronal hyperexcitability, a key driver of seizures in these conditions.[1][2][3][4] This in-depth guide provides a technical overview of the molecular target of this compound, summarizing key quantitative data and detailing the experimental protocols used to elucidate its function.

Core Molecular Target: Preferential Inhibition of Persistent Sodium Current

This compound is a next-generation, small-molecule inhibitor of voltage-gated sodium channels (NaV), which are crucial for the initiation and propagation of action potentials in neurons.[5] Unlike traditional sodium channel blockers, this compound exhibits a distinct and highly selective mechanism of action by preferentially inhibiting the persistent sodium current over the transient or peak sodium current.[6][7][8] This persistent current, although small, plays a significant role in setting the resting membrane potential and promoting repetitive firing of neurons. In certain pathological conditions, such as those caused by gain-of-function mutations in NaV channel genes like SCN2A and SCN8A, the persistent sodium current is enhanced, leading to neuronal hyperexcitability and seizures.[5][9]

This compound's preferential inhibition of the persistent INa is believed to normalize this pathological hyperexcitability with minimal impact on the normal physiological function of neurons, which is primarily driven by the peak sodium current.[5][6] This targeted approach is anticipated to result in a wider therapeutic window and improved tolerability compared to standard-of-care sodium channel blockers.[6][8][10]

Quantitative Profile of this compound

The potency and selectivity of this compound have been extensively characterized in preclinical studies. The following tables summarize the key quantitative data, highlighting its preferential activity on the persistent sodium current.

Parameter hNaV1.6 (Wild-Type) hNaV1.6-N1768D (DEE Mutant) Carbamazepine (CBZ) Reference
Persistent INa IC50 141 nM75 nM77,500 nM[5][6]
Selectivity for Persistent INa over Peak INa (Tonic Block) 60-foldNot specified30-fold[5][6]
Use-Dependent Block Preference over Tonic Block 31-foldNot specifiedLess use-dependent block observed[6][8]

Table 1: In Vitro Potency and Selectivity of this compound Compared to Carbamazepine.

NaV Isoform Persistent INa Inhibition Peak INa Inhibition Preference for Persistent INa Reference
hNaV1.1 PotentWeakerHigh[6]
hNaV1.2 Potent (IC50 = 172 nM)Weaker (IC50 = 13,690 nM)80-fold[6]
hNaV1.5 Potent (IC50 = 172 nM)Very Weak (>174-fold preference)>174-fold[6]
hNaV1.6 Potent (IC50 = 141 nM)Weaker60-fold[6]

Table 2: Isoform Selectivity of this compound for Persistent Sodium Current Inhibition.

Experimental Protocols

The characterization of this compound's mechanism of action involved a series of key experiments, the methodologies of which are detailed below.

Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of this compound on persistent and peak sodium currents in various NaV channel isoforms.

Methodology:

  • Cell Line: Human embryonic kidney (HEK) cells were used to express specific human NaV channel isoforms, including hNaV1.1, hNaV1.2, hNaV1.5, and hNaV1.6 (both wild-type and the N1768D mutant).[5][6]

  • Recording Technique: Whole-cell patch-clamp recordings were performed using an automated patch-clamp system.[5]

  • Voltage Protocols:

    • Persistent INa: Cells were held at a hyperpolarized membrane potential of -120 mV and then subjected to a 200 ms (B15284909) depolarizing step to elicit the persistent current.[5]

    • Tonic Block (Peak INa): Peak currents were elicited by depolarizing pulses from a holding potential of -120 mV at a low frequency (0.2 Hz).[5]

    • Use-Dependent Block (Peak INa): A train of short voltage steps at a frequency of 10 Hz was applied from a holding potential of -120 mV to assess the block of peak INa during periods of high neuronal activity.[5][6]

    • Voltage-Dependent Block (Peak INa): The half-maximal voltage of inactivation (V1/2) was determined to assess the effect on the voltage-dependence of channel availability.[5]

  • Data Analysis: The concentration of this compound producing half-maximal inhibition (IC50) was calculated by fitting the concentration-response data to a Hill equation.[6]

In Vitro Neuronal Excitability Assay

Objective: To assess the effect of this compound on the intrinsic excitability of neurons.

Methodology:

  • Tissue Preparation: Acute brain slices containing the hippocampus were prepared from mice.[5][6]

  • Recording Technique: Whole-cell current-clamp recordings were performed on CA1 pyramidal neurons.[5][6]

  • Experimental Procedure: A series of depolarizing current injections were delivered to the neurons to evoke action potentials (APs). The number of evoked APs (a measure of intrinsic excitability) and the AP amplitude (an indicator of peak INa) were measured in the presence and absence of this compound or a comparator drug like carbamazepine.[5][6]

In Vivo Anticonvulsant Activity Model

Objective: To evaluate the anticonvulsant efficacy of this compound in a preclinical seizure model.

Methodology:

  • Animal Model: The maximal electroshock seizure (MES) model in mice was utilized, which is a well-validated model for predicting clinical anticonvulsant activity.[6][9]

  • Drug Administration: this compound was administered orally to the mice.[6][9]

  • Seizure Induction: A brief electrical stimulus was delivered via corneal electrodes to induce a tonic hindlimb extension seizure.[9]

  • Efficacy Assessment: The ability of this compound to prevent the tonic hindlimb extension was assessed in a dose-dependent manner. The unbound brain half-maximal efficacious concentration (EC50) was determined.[6][8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described above.

Prax562_Mechanism_of_Action cluster_channel Voltage-Gated Sodium Channel (NaV) cluster_pathology Pathological State (e.g., SCN8A mutation) Peak_Current Peak I_Na (Action Potential Propagation) Persistent_Current Persistent I_Na (Neuronal Excitability) Increased_Persistent_Current Increased Persistent I_Na Neuronal_Hyperexcitability Neuronal Hyperexcitability Increased_Persistent_Current->Neuronal_Hyperexcitability Seizures Seizures Neuronal_Hyperexcitability->Seizures Prax562 This compound Prax562->Peak_Current Weakly Inhibits Prax562->Persistent_Current Strongly Inhibits Prax562->Increased_Persistent_Current Inhibits

Caption: Mechanism of action of this compound on sodium channel currents.

Patch_Clamp_Workflow start HEK cells expressing NaV channels patch_clamp Whole-cell patch-clamp recording start->patch_clamp voltage_protocol Apply specific voltage protocols patch_clamp->voltage_protocol persistent Persistent I_Na protocol voltage_protocol->persistent For persistent current peak Peak I_Na protocol (tonic & use-dependent) voltage_protocol->peak For peak current drug_application Apply this compound at varying concentrations persistent->drug_application peak->drug_application data_acquisition Record sodium currents drug_application->data_acquisition analysis Calculate IC50 values data_acquisition->analysis end Determine potency and selectivity analysis->end

Caption: Experimental workflow for patch-clamp electrophysiology.

MES_Model_Workflow start Administer this compound or vehicle to mice seizure_induction Induce seizure via maximal electroshock start->seizure_induction observation Observe for tonic hindlimb extension seizure_induction->observation data_analysis Determine dose-response relationship observation->data_analysis end Calculate anticonvulsant EC50 data_analysis->end

References

Investigating the Role of Prax-562 in Developmental and Epileptic Encephalopathies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Developmental and Epileptic Encephalopathies (DEEs) represent a group of severe, early-onset epilepsy syndromes characterized by refractory seizures, developmental delay or regression, and significant cognitive impairment. A substantial portion of DEEs are linked to genetic etiologies, with mutations in ion channel genes being a primary cause. Gain-of-function mutations in the SCN2A and SCN8A genes, which encode the voltage-gated sodium channels Nav1.2 and Nav1.6 respectively, are key drivers of neuronal hyperexcitability in these disorders.[1][2] These mutations often lead to an increase in persistent sodium current (INa), a subthreshold depolarizing current that enhances repetitive firing and synaptic activity, thereby contributing to the severe seizure phenotypes observed in patients.[3]

Prax-562 (relutrigine) is a first-in-class small molecule designed as a preferential inhibitor of persistent sodium current.[1][2] This targeted mechanism of action suggests the potential for a wider therapeutic window compared to traditional sodium channel blockers, which often have dose-limiting side effects. This guide provides an in-depth overview of the mechanism, preclinical evidence, and clinical development of this compound for the treatment of DEEs.

Mechanism of Action

Voltage-gated sodium channels are critical for initiating and propagating action potentials in neurons.[4] They transition between resting, open, and inactivated states. While the transient influx of sodium ions during the open state causes depolarization, a small, non-inactivating "persistent" current can continue to flow. In pathological states, such as those caused by gain-of-function SCN2A or SCN8A mutations, this persistent current is pathologically enhanced, leading to neuronal hyperexcitability and a lowered seizure threshold.[3][4]

This compound is engineered to preferentially block this persistent sodium current over the transient peak current.[4] This selectivity allows it to dampen the pathological hyperexcitability that drives seizures in these specific DEEs, while having a lesser effect on normal neuronal firing.[4] This targeted approach is hypothesized to improve tolerability and efficacy compared to standard, non-selective sodium channel blockers.

Caption: Mechanism of this compound in modulating neuronal hyperexcitability.

Preclinical Evidence

This compound has demonstrated robust anticonvulsant activity and improved tolerability in various preclinical models compared to standard-of-care sodium channel blockers like carbamazepine (B1668303) (CBZ) and lamotrigine (B1674446) (LTG).[3][4]

Quantitative Preclinical Data Summary
DrugModelEfficacy MetricTolerability MetricProtective Index (PI)Reference
This compound MES Assay (CD-1 mice)ED50: 2 mg/kgTD50: 44 mg/kg~14x-16x[3][5]
Brain EC50: 116 ng/gBrain TC50: 1899 ng/g[3]
Carbamazepine MES Assay (CD-1 mice)--~3x-5x[3][5]
Lamotrigine MES Assay (CD-1 mice)--~5x-6x[3][5]
This compound Scn2aQ54 miceComplete protection from spontaneous seizures (10 mg/kg)--[3][5]
This compound Scn8aN1768D/+ miceComplete protection from audiogenic-induced seizures (10 mg/kg)--[3][5]
This compound Kcnq2K556E/+ miceSignificantly prolonged latency to PTZ-induced seizures (10 mg/kg)--[5]
This compound Kcnc1R320H/+ miceSignificantly prolonged latency to PTZ-induced seizures (10 mg/kg)--[5]

PI is calculated as the ratio of the median toxic dose (TD50) or brain concentration (TC50) to the median effective dose (ED50) or brain concentration (EC50).

The data indicates that this compound has a significantly wider protective index (a measure of tolerability versus efficacy) than existing sodium channel blockers.[3][5] Furthermore, its efficacy extends beyond SCN gene-related models to other non-Nav DEE models, suggesting a broad potential for treating neuronal hyperexcitability.[3][5]

Experimental Protocols: Preclinical Studies

1. Maximal Electroshock Seizure (MES) Assay: [3][5]

  • Objective: To assess broad anticonvulsant activity.

  • Subjects: Outbred CD-1 mice.

  • Procedure:

    • This compound (0.3-10 mg/kg), carbamazepine (3-30 mg/kg), or lamotrigine (1-10 mg/kg) was administered to cohorts of mice.

    • At a predetermined time, a maximal electrical stimulus was delivered via corneal electrodes to induce a seizure.

    • The primary endpoint was the presence or absence of a tonic hindlimb extension seizure.

    • The median effective dose (ED50) required to protect 50% of the animals was calculated.

2. Spontaneous Locomotor Activity (sLMA) Assay: [3][5]

  • Objective: To assess tolerability and potential motor impairment side effects.

  • Subjects: Outbred CD-1 mice.

  • Procedure:

    • This compound (10-40 mg/kg), carbamazepine (30-96 mg/kg), or lamotrigine (20-63.4 mg/kg) was administered.

    • Mice were placed in an open-field arena, and their locomotor activity was tracked by automated systems.

    • A significant reduction in movement was considered an indicator of toxicity/motor impairment.

    • The median toxic dose (TD50) causing impairment in 50% of the animals was calculated.

3. DEE Mouse Model Studies: [3][5]

  • Objective: To assess efficacy in specific genetic models of DEE.

  • Subjects:

    • Scn2aQ54 mice (model for SCN2A-DEE)

    • Scn8aN1768D/+ mice (model for SCN8A-DEE)

    • Kcnq2K556E/+ and Kcnc1R320H/+ mice (non-Nav DEE models)

  • Procedure:

    • For Scn8a mice, audiogenic seizures were induced by a 14-kHz tone pre- and post-treatment with this compound.

    • For Scn2a mice, spontaneous seizure frequency was measured before and after treatment.

    • For Kcnq2 and Kcnc1 mice, the latency to seizures induced by pentylenetetrazol (PTZ) was measured.

G cluster_efficacy Efficacy Assessment cluster_tolerability Tolerability Assessment MES Maximal Electroshock Seizure (MES) Assay Efficacy_Data Calculate ED50 & Seizure Reduction MES->Efficacy_Data DEE_models DEE Genetic Mouse Models (SCN2A, SCN8A, etc.) DEE_models->Efficacy_Data Analysis Calculate Protective Index (PI) (TC50 / EC50) Efficacy_Data->Analysis sLMA Spontaneous Locomotor Activity (sLMA) Assay Tolerability_Data Calculate TD50 sLMA->Tolerability_Data Tolerability_Data->Analysis Animal_Cohorts Select Animal Cohorts (e.g., CD-1 Mice) Drug_Admin Administer this compound or Control (CBZ, LTG) Animal_Cohorts->Drug_Admin Drug_Admin->MES Drug_Admin->DEE_models Drug_Admin->sLMA

Caption: Workflow for preclinical evaluation of this compound.

Clinical Development: The EMBOLD Study

The primary clinical investigation of this compound in DEEs is the EMBOLD study, a Phase 2 trial in pediatric patients with early-onset SCN2A-DEE and SCN8A-DEE.[6][7]

Quantitative Clinical Data Summary (EMBOLD Study)
MetricResultReference
Primary Endpoint 46% placebo-adjusted reduction in countable motor seizures.[6][8]
Long-Term Extension 75% median reduction in motor seizures.[6]
Seizure Freedom 5 patients achieved seizure-free periods of >28 days; one exceeded 200 days.[6]
Secondary Outcomes Improvements noted in disruptive behavior, communication, seizure severity, and alertness.[6][8]
Safety & Tolerability Generally well-tolerated; safety profile consistent with other drugs in its class.[6][8]

The positive interim results from the EMBOLD study were significant enough for the data safety monitoring committee to recommend halting the trial early, with plans to use the data for a potential New Drug Application (NDA) submission.[8]

Experimental Protocol: EMBOLD Phase 2 Study
  • Objective: To evaluate the safety, tolerability, efficacy, and pharmacokinetics of this compound in pediatric participants with SCN2A-DEE and SCN8A-DEE.[7]

  • Design: A randomized, double-blind, placebo-controlled Phase 2 clinical trial followed by an open-label extension.[6]

  • Participants: Approximately 20 pediatric patients aged 2 to 18 years.[6]

  • Inclusion Criteria: [7]

    • Documented gain-of-function missense variant in SCN2A with seizure onset in the first three months of life, OR

    • Documented de novo missense variant in SCN8A with seizure onset in the first six months of life.

    • A minimum of 8 countable motor seizures in the 4 weeks preceding the study.[6]

  • Treatment Protocol: [6][7]

    • Double-Blind Period: Patients were treated for 4 months with either daily this compound or a regimen including 3 months of daily this compound and 1 month of matching placebo.

    • Open-Label Extension: All participants had the option to receive this compound after the initial treatment period.

  • Primary Endpoint: Change in the frequency of countable motor seizures.

  • Data Collection: Daily seizure diaries maintained by caregivers, along with formal clinical assessments at specified intervals.[9]

G Screening Patient Screening (Ages 2-18, SCN2A/8A-DEE, Seizure Frequency) Randomization Randomization Screening->Randomization DoubleBlind 4-Month Double-Blind Period (this compound vs Placebo Regimen) Randomization->DoubleBlind OpenLabel Open-Label Extension (All Patients on this compound) DoubleBlind->OpenLabel DataCollection Data Collection (Seizure Diaries, Clinical Assessments) DoubleBlind->DataCollection Ongoing OpenLabel->DataCollection Ongoing Analysis Efficacy & Safety Analysis (Change in Seizure Frequency, Adverse Events) DataCollection->Analysis

Caption: Workflow of the EMBOLD Phase 2 clinical trial.

Conclusion

This compound represents a promising, mechanism-driven therapeutic approach for DEEs caused by gain-of-function mutations in sodium channel genes. Its preferential inhibition of the persistent sodium current provides a targeted strategy to reduce neuronal hyperexcitability. Preclinical data strongly support its potential for improved efficacy and tolerability over existing treatments.[4] The positive results from the Phase 2 EMBOLD study, demonstrating a significant reduction in seizure frequency and improvements in other critical domains for patients with SCN2A-DEE and SCN8A-DEE, further underscore its potential as a transformative therapy for these devastating conditions.[6][8]

References

Initial In Vitro Profile of Prax-562: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial in vitro studies of Prax-562 (Relutrigine), a novel, first-in-class small molecule designed as a preferential inhibitor of persistent sodium current. The following sections detail the quantitative data from key experiments, the methodologies employed, and visualizations of the compound's mechanism of action and experimental workflows.

Quantitative Data Summary

The in vitro efficacy and selectivity of this compound have been characterized through a series of electrophysiological assays. The data, summarized below, highlights its potency and preferential activity against persistent sodium currents compared to standard-of-care sodium channel blockers.

Table 1: Potency of this compound and Comparator Antiepileptic Drugs (AEDs) on Persistent Sodium Current (INa)
CompoundhNaV1.6 Persistent INa IC50 (nmol/L)hNaV1.6-N1768D Persistent INa IC50 (nmol/L)
This compound 141[1][2][3]75[1][2][3]
Carbamazepine (B1668303)77,500[1][2][3]-
Cenobamate71,690[2]-
Table 2: Selectivity of this compound and Comparator AEDs for Persistent vs. Peak Sodium Current
CompoundSelectivity for Persistent INa over Peak INa (Tonic Block)
This compound 60x[1][2][3]
Carbamazepine30x[1][2][3]
Cenobamate24x[2]
Table 3: Use-Dependent Block of this compound and Comparator AEDs
CompoundSelectivity for Use-Dependent Block over Tonic Block
This compound 31x[1][2][3]
CarbamazepineNo significant use-dependent block observed[2]
Cenobamate2.3x[2]

Key Experimental Protocols

The primary in vitro method used to characterize this compound was whole-cell patch-clamp electrophysiology.

Cell Line and Expression System
  • Cell Line: Human Embryonic Kidney (HEK-293) cells were used for these studies.[4]

  • Expression: These cells were engineered to stably express various voltage-gated sodium channel (NaV) isoforms, including human hNaV1.1, hNaV1.2, hNaV1.5, and hNaV1.6, as well as the SCN8A gain-of-function variant hNaV1.6-N1768D.[2][4][5]

Electrophysiology Recordings
  • Technique: Whole-cell patch-clamp analysis was performed to measure sodium currents (INa).[3][4]

  • Platform: An automated electrophysiology platform, PatchXpress (Molecular Devices), was utilized for high-throughput recordings.[4]

Measurement of Sodium Currents

Different voltage protocols were applied to the cells to isolate and measure distinct components of the sodium current and to assess the mode of inhibition by this compound.

  • Persistent Sodium Current (INa): To measure the persistent component of the sodium current, a depolarizing step was applied. This current is known to be a key driver of neuronal hyperexcitability in disease states.[1] this compound's potency was determined by its ability to inhibit this sustained current.

  • Peak Sodium Current (Tonic/Resting Block): The peak INa, crucial for normal action potential propagation, was measured using a standard voltage protocol from a hyperpolarized holding potential to elicit the maximal transient current.[1][3] The selectivity of this compound was established by comparing its inhibitory concentration on persistent INa versus this peak INa.

  • Use-Dependent Block (UDB): To assess the activity of this compound on channels in a state of high-frequency firing, a train of depolarizing pulses at a high frequency (e.g., 10 Hz) was applied.[2] A potent use-dependent block indicates that the compound is more effective during periods of high neuronal activity, such as during a seizure.[2]

  • Voltage-Dependent Block: The effect of the compound on the voltage-dependence of channel inactivation was also assessed to further characterize its interaction with the NaV channel.[2]

Neuronal Excitability Studies
  • Model: To understand the effects of this compound in a more physiological context, experiments were conducted on brain slices from mice.[3][4]

  • Technique: Action potentials (APs) were evoked in hippocampal CA1 pyramidal neurons.[2][4]

  • Endpoints: The frequency of AP firing was measured to evaluate the compound's effect on neuronal excitability, while the amplitude of the AP was used as an indicator of peak INa inhibition.[2] Studies showed that this compound reduced the number of evoked APs with minimal effect on AP amplitude, in contrast to carbamazepine which significantly reduced both.[1][4]

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the preferential inhibition of persistent sodium current by this compound, leading to a reduction in neuronal hyperexcitability while preserving normal neuronal function.

G cluster_0 Normal Neuronal Activity cluster_1 Pathophysiological State (e.g., Epilepsy) AP_initiation Action Potential Initiation Peak_INa Peak Sodium Current (Transient) AP_initiation->Peak_INa Mediated by AP_propagation Normal Propagation Peak_INa->AP_propagation Leads to Hyperexcitability Neuronal Hyperexcitability Seizure_Activity Seizure Activity Hyperexcitability->Seizure_Activity Contributes to Persistent_INa Persistent Sodium Current (Sustained) Persistent_INa->Hyperexcitability Drives Prax562 This compound Prax562->Peak_INa Weakly Inhibits Prax562->Persistent_INa Strongly Inhibits

Caption: this compound preferentially inhibits persistent over peak sodium current.

Experimental Workflow for In Vitro Characterization

This diagram outlines the workflow for the in vitro electrophysiological assessment of this compound.

G cluster_protocols Voltage Protocols start Start cell_culture Culture HEK-293 cells stably expressing NaV channel isoforms start->cell_culture patch_clamp Perform whole-cell patch-clamp recordings cell_culture->patch_clamp voltage_protocols Apply specific voltage protocols patch_clamp->voltage_protocols persistent_proto Persistent I_Na Protocol peak_proto Peak I_Na (Tonic) Protocol udb_proto Use-Dependent Block Protocol data_acquisition Acquire sodium current data analysis Analyze data to determine IC50 and selectivity data_acquisition->analysis end End analysis->end persistent_proto->data_acquisition peak_proto->data_acquisition udb_proto->data_acquisition

Caption: Workflow for electrophysiological characterization of this compound.

References

The Chemical Architecture of Relutrigine: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Structure, Properties, and Mechanism of a Novel Sodium Channel Modulator

Relutrigine (formerly PRAX-562) is a pioneering, first-in-class small molecule under development for the treatment of developmental and epileptic encephalopathies (DEEs).[1][2][3][4][5][6][7][8] As a preferential inhibitor of persistent sodium current, its unique mechanism of action offers a promising therapeutic avenue for severe seizure disorders.[1][2][3][4][5][6][8] This technical guide provides a comprehensive examination of the chemical structure of Relutrigine, its physicochemical properties, and its targeted signaling pathway, designed for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

Relutrigine is a complex heterocyclic molecule with the systematic IUPAC name 3-[ethoxy(difluoro)methyl]-6-[5-fluoro-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-[9][10][11]triazolo[4,3-a]pyrazine.[12][13] Its structure is characterized by a central[9][10][11]triazolo[4,3-a]pyrazine ring system, substituted with fluorinated alkyl ethers. The presence of multiple fluorine atoms significantly influences the molecule's electronic properties and metabolic stability.

The key identifiers and physicochemical properties of Relutrigine are summarized in the table below.

IdentifierValueSource
IUPAC Name 3-[ethoxy(difluoro)methyl]-6-[5-fluoro-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-[9][10][11]triazolo[4,3-a]pyrazine[12][13]
Molecular Formula C₁₅H₁₁F₆N₅O₂[9][10][12][13][14]
Molecular Weight 407.27 g/mol [9][10][12][13][14]
CAS Number 2392951-29-8[9]
SMILES String FC1=C(OCC(F)(F)F)N=CC(C2=CN3C(C(F)(OCC)F)=NN=C3C=N2)=C1[9]
InChI Key BFXBSYMVTNEFRF-UHFFFAOYSA-N[10][15]
Stereochemistry Achiral[10]

Experimental Protocols for Structural Elucidation

While specific, detailed experimental protocols for the synthesis and structural characterization of Relutrigine are not publicly available and are likely proprietary to the manufacturer, the elucidation of such a small molecule's structure would conventionally involve a suite of standard analytical techniques. The following outlines the probable methodologies that would have been employed.

Synthesis of the Core Scaffold

The synthesis of the[9][10][11]triazolo[4,3-a]pyrazine core, a key feature of Relutrigine, likely involves a multi-step process. Based on synthetic routes for similar heterocyclic compounds, a plausible approach would involve the condensation of a substituted pyrazine (B50134) derivative with a hydrazine (B178648), followed by cyclization to form the triazole ring. For instance, a common method involves reacting a 2-halopyrazine with hydrazine to form a 2-hydrazinopyrazine, which is then cyclized with an appropriate reagent to introduce the third nitrogen and form the fused triazole ring system.

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Would be used to determine the number and connectivity of hydrogen atoms, providing information about the different chemical environments of protons in the molecule, such as those on the pyrazine and pyridine (B92270) rings, and the ethoxy and trifluoroethoxy groups.

  • ¹³C NMR: Would be employed to identify the number and types of carbon atoms, including those in the aromatic rings and the fluorinated side chains.

  • ¹⁹F NMR: Given the hexafluoro (B1673141) substitution, this technique would be crucial for confirming the presence and chemical environments of the fluorine atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be essential to establish the connectivity between protons and carbons, and to definitively assign the complex substitution pattern on the aromatic rings.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Would be used to determine the exact molecular weight of Relutrigine, confirming its elemental composition (C₁₅H₁₁F₆N₅O₂).

  • Tandem Mass Spectrometry (MS/MS): Would be employed to fragment the molecule and analyze the resulting fragmentation pattern. This data provides valuable information about the molecule's substructures and helps to confirm the overall connectivity of the atoms.

Infrared (IR) Spectroscopy:

  • This technique would be used to identify the presence of specific functional groups, such as C-F, C-O, C=N, and aromatic C-H bonds, by observing their characteristic vibrational frequencies.

Crystallographic Analysis

Single-Crystal X-ray Diffraction: This is the gold standard for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of Relutrigine could be grown, this technique would provide precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state, unequivocally confirming its chemical structure.

Mechanism of Action and Signaling Pathway

Relutrigine is a precision sodium channel (NaV) modulator that preferentially inhibits the persistent sodium current (INaP).[1][2][3][4][5][6][8] This persistent current is a key driver of neuronal hyperexcitability in certain forms of DEE, particularly those associated with gain-of-function mutations in the SCN2A and SCN8A genes, which encode the NaV1.2 and NaV1.6 channels, respectively.[1][16][17]

The signaling pathway through which Relutrigine exerts its therapeutic effect is a direct consequence of its molecular action on these voltage-gated sodium channels. The following diagram illustrates this pathway.

Relutrigine_Signaling_Pathway cluster_0 Pathophysiological State (e.g., SCN2A/SCN8A Gain-of-Function) cluster_1 Therapeutic Intervention cluster_2 Therapeutic Outcome NaV_mut Mutated Voltage-Gated Sodium Channel (NaV) INaP Increased Persistent Sodium Current (INaP) NaV_mut->INaP Depol Neuronal Membrane Depolarization INaP->Depol Hyper Neuronal Hyperexcitability Depol->Hyper Norm_Excite Normalization of Neuronal Excitability Seizure Seizure Activity Hyper->Seizure Relutrigine Relutrigine Relutrigine->INaP Inhibits Red_Seizure Reduced Seizure Frequency and Severity Norm_Excite->Red_Seizure

Caption: Signaling pathway of Relutrigine's therapeutic action.

In the pathological state, mutations in sodium channel genes lead to an increased persistent sodium current, causing prolonged neuronal depolarization and subsequent hyperexcitability, which manifests as seizures. Relutrigine acts by preferentially inhibiting this aberrant persistent sodium current. This inhibition leads to a reduction in the sustained depolarization of the neuronal membrane, thereby normalizing neuronal excitability and ultimately reducing the frequency and severity of seizures.[1][16][17]

Conclusion

Relutrigine represents a significant advancement in the targeted therapy of developmental and epileptic encephalopathies. Its intricate chemical structure, rich in fluorine, is designed for potent and selective inhibition of the persistent sodium current. While the specific experimental details of its synthesis and structural elucidation remain proprietary, a comprehensive understanding of its chemical identity and mechanism of action can be achieved through the application of standard, well-established analytical methodologies. The continued investigation of Relutrigine and its interactions with voltage-gated sodium channels will undoubtedly provide further insights into the treatment of severe seizure disorders and pave the way for the development of next-generation precision medicines.

References

Methodological & Application

Application Notes and Protocols for Prax-562 Patch-Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prax-562, also known as relutrigine, is a novel, potent, and selective inhibitor of persistent sodium current (INa) with significant potential for the treatment of developmental and epileptic encephalopathies (DEEs), particularly those associated with gain-of-function mutations in SCN2A and SCN8A genes.[1][2] Its mechanism of action involves the preferential inhibition of the persistent sodium current over the transient peak current, which is a key driver of neuronal hyperexcitability in these conditions.[3][4][5] These application notes provide detailed protocols for characterizing the inhibitory effects of this compound on voltage-gated sodium channels (NaV) using the gold-standard whole-cell patch-clamp technique.

Mechanism of Action

This compound exhibits a high degree of selectivity for the persistent component of the sodium current, which is often pathologically enhanced in certain genetic epilepsies.[3][6] This preferential action on the disease state of NaV channels is thought to contribute to its robust anticonvulsant activity with an improved therapeutic index compared to standard-of-care sodium channel blockers like carbamazepine (B1668303) and lamotrigine.[3][7] The drug demonstrates potent inhibition of persistent INa in various NaV channel isoforms, including hNaV1.1, hNaV1.2, hNaV1.5, and hNaV1.6.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory activity on voltage-gated sodium channels, compiled from preclinical studies.

Table 1: IC50 Values of this compound for Persistent Sodium Current (INa) Inhibition

Channel/ConditionIC50 (nM)Reference
hNaV1.6 (ATX-II induced)141[3][6]
hNaV1.6-N1768D (DEE mutant)75[3][6]

Table 2: Comparative IC50 Values and Selectivity of this compound

ParameterThis compoundCarbamazepine
Persistent INa IC50 (nM)14177,500
Selectivity (Persistent vs. Peak Tonic Block)60x30x
Use-Dependent Block (vs. Tonic Block)31x preferenceLess observed

Experimental Protocols

This section outlines detailed methodologies for whole-cell patch-clamp recordings to assess the effect of this compound on voltage-gated sodium channels. These protocols are designed for implementation in heterologous expression systems (e.g., HEK-293 cells) stably expressing the NaV channel of interest.

Cell Preparation
  • Cell Culture: Culture HEK-293 cells stably expressing the desired human NaV channel subtype (e.g., hNaV1.6 wild-type or a specific mutant) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Plating: Twenty-four to forty-eight hours prior to recording, plate the cells onto glass coverslips at a low density to ensure the isolation of individual cells for patching.

Solutions and Reagents
  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Working Solutions: Prepare fresh serial dilutions of this compound in the external solution on the day of the experiment to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.

Whole-Cell Patch-Clamp Recording
  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Obtain a gigaohm seal (>1 GΩ) on an isolated cell.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition: Record sodium currents using a patch-clamp amplifier and appropriate data acquisition software. Compensate for series resistance (>80%) and cell capacitance.

  • Drug Application: Apply this compound and control solutions via a rapid perfusion system.

Voltage-Clamp Protocols

1. Protocol for Persistent INa Inhibition:

  • Holding Potential: -120 mV to ensure channels are in the resting state.

  • Test Pulse: Apply a 200 ms (B15284909) depolarizing step to a voltage corresponding to the peak current (e.g., -10 mV).

  • Measurement: Measure the persistent current as the mean current during the final 20 ms of the test pulse.

  • Procedure:

    • Record baseline persistent INa in the external solution.

    • Perfuse with increasing concentrations of this compound, allowing for equilibration at each concentration.

    • Record the persistent INa at each concentration.

    • Normalize the current at each concentration to the baseline current to determine the percentage of inhibition.

    • Fit the concentration-response data with a Hill equation to determine the IC50.

2. Protocol for Tonic (Resting State) Block of Peak INa:

  • Holding Potential: -120 mV.

  • Test Pulse: Apply a brief (e.g., 20 ms) depolarizing pulse to the peak current voltage.

  • Frequency: Apply pulses at a low frequency (e.g., 0.1 Hz) to allow for full recovery from inactivation between pulses.

  • Procedure: Follow the same procedure as for persistent INa to determine the concentration-dependent inhibition of the peak current.

3. Protocol for Use-Dependent (Inactivated State) Block of Peak INa:

  • Holding Potential: -120 mV.

  • Pulse Train: Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 10 Hz) to induce channel inactivation.

  • Measurement: Measure the peak current of each pulse in the train.

  • Procedure:

    • Record a baseline pulse train in the external solution.

    • Apply this compound and record the pulse train again.

    • The use-dependent block is observed as a progressive decrease in peak current amplitude during the pulse train in the presence of the compound.

    • Calculate the percentage of inhibition for each pulse and determine the IC50 for the use-dependent block, typically from the steady-state block achieved at the end of the train.

Visualizations

Prax562_Signaling_Pathway cluster_membrane Cell Membrane NaV Voltage-Gated Sodium Channel (NaV) INa_persistent Persistent Na+ Influx NaV->INa_persistent Mediates Prax562 This compound Prax562->NaV Binds to and Inhibits Hyperexcitability Neuronal Hyperexcitability INa_persistent->Hyperexcitability Drives Patch_Clamp_Workflow start Start cell_prep Cell Preparation (HEK-293 expressing NaV) start->cell_prep solution_prep Prepare External & Internal Solutions cell_prep->solution_prep pipette_prep Pull & Fill Patch Pipette solution_prep->pipette_prep giga_seal Obtain Gigaohm Seal pipette_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline_rec Record Baseline Sodium Currents whole_cell->baseline_rec drug_app Apply this compound (Varying Concentrations) baseline_rec->drug_app drug_rec Record Currents in Presence of this compound drug_app->drug_rec analysis Data Analysis (IC50 Determination) drug_rec->analysis end End analysis->end

References

Application Notes and Protocols for the Maximal Electroshock Seizure (MES) Model with Prax-562

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prax-562 (relutrigine) is a first-in-class, novel small molecule being developed for the treatment of developmental and epileptic encephalopathies (DEEs).[1][2] Its primary mechanism of action is as a potent and preferential inhibitor of persistent sodium current (INa), which is a key driver of neuronal hyperexcitability in various seizure disorders.[1][2][3][4] Unlike standard-of-care sodium channel blockers, this compound exhibits significant selectivity for the persistent current over the peak sodium current, suggesting a potential for a wider therapeutic window with improved efficacy and tolerability.[5][6]

The maximal electroshock seizure (MES) model is a well-established preclinical assay for evaluating the anticonvulsant activity of investigational drugs.[7][8][9] This model is considered predictive of efficacy against generalized tonic-clonic seizures in humans.[7][9] In the MES test, a supramaximal electrical stimulus is applied to induce a characteristic tonic hindlimb extension seizure. The ability of a compound to prevent this endpoint is a measure of its anticonvulsant efficacy.[7][8]

These application notes provide a summary of the quantitative data for this compound in the MES model and a detailed protocol for its use.

Quantitative Data Summary

The following tables summarize the preclinical data for this compound, comparing its potency, selectivity, and in vivo efficacy with standard-of-care sodium channel blockers, carbamazepine (B1668303) (CBZ) and lamotrigine (B1674446) (LTG).

Table 1: In Vitro Potency and Selectivity of this compound vs. Carbamazepine (CBZ)

ParameterThis compoundCarbamazepine (CBZ)Reference
Persistent INa IC50 (hNaV1.6) 141 nM77,500 nM
Persistent INa IC50 (hNaV1.6-N1768D Mutant) 75 nMNot Reported
Selectivity for Persistent INa over Peak INa (Tonic Block) 60x30x
Use-Dependent Block (Selectivity to Tonic Block) 31xNo UDB Observed[10]

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 indicates higher potency.

Table 2: In Vivo Efficacy and Tolerability of this compound in the MES Model (Mice)

ParameterThis compoundCarbamazepine (CBZ)Lamotrigine (LTG)Reference
MES ED50 (Oral Admin.) 2 mg/kgNot specified, but efficacy requires doses that reduce sLMANot specified, but efficacy requires doses that reduce sLMA[4][6]
Brain EC50 (MES) 116 ng/g (4.3 nmol·L-1 unbound)Not ReportedNot Reported[4][6][11]
sLMA TD50 44 mg/kgNot ReportedNot Reported[4][6]
Brain TC50 (sLMA) 1899 ng/g (69.7 nmol·L-1 unbound)Not ReportedNot Reported[4][6][11]
Protective Index (PI) ~14-16x~3-5.5x~5.5-6x[4][6][11][12]

ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. EC50 (Median Effective Concentration) is the brain concentration that produces a therapeutic effect in 50% of the population. sLMA (spontaneous locomotor activity) is used to assess tolerability/side effects. TD50 (Median Toxic Dose) is the dose at which 50% of the population exhibits a specific toxic effect (in this case, reduced locomotor activity). TC50 (Median Toxic Concentration) is the brain concentration at which 50% of the population exhibits a specific toxic effect. Protective Index (PI) is the ratio of the toxic dose (TD50) to the effective dose (ED50) or toxic concentration (TC50) to effective concentration (EC50). A higher PI indicates a better safety margin.

Signaling Pathway and Mechanism of Action

This compound's mechanism involves the preferential inhibition of persistent sodium currents, which are known to contribute to neuronal hyperexcitability underlying seizures. By selectively targeting this aberrant current, this compound can reduce pathological neuronal firing with minimal impact on normal action potential propagation, which is primarily dependent on the peak sodium current.

G cluster_0 Normal Neuronal Activity cluster_1 Pathological Hyperexcitability (e.g., Seizure) cluster_2 Therapeutic Intervention AP_init Action Potential Initiation Peak_INa Peak Sodium Current (I_Na) (Transient) AP_init->Peak_INa Mediated by AP_prop Action Potential Propagation Peak_INa->AP_prop Persistent_INa Persistent Sodium Current (I_Na) (Sustained Depolarization) Hyperexcitability Neuronal Hyperexcitability Persistent_INa->Hyperexcitability Drives Seizure Seizure Activity Hyperexcitability->Seizure Leads to Prax562 This compound Block Preferential Block Prax562->Block Minimal_Effect Minimal Effect on Peak I_Na Prax562->Minimal_Effect Block->Persistent_INa Minimal_Effect->Peak_INa

Caption: Mechanism of this compound in reducing neuronal hyperexcitability.

Detailed Experimental Protocol: MES Model

This protocol outlines the procedure for assessing the anticonvulsant efficacy of this compound using the maximal electroshock seizure model in mice.

1. Materials and Reagents

  • This compound

  • Vehicle control (appropriate for solubilizing this compound)

  • Male CD-1 or C57BL/6 mice (20-25 g)[4][7]

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Animal restrainers

  • 0.5% Tetracaine hydrochloride solution (topical anesthetic)[7]

  • 0.9% Saline solution[7][8]

  • Oral gavage needles

2. Animal Preparation and Acclimatization

  • Acclimatize animals to the laboratory conditions for at least 3-5 days prior to the experiment.

  • House animals in a controlled environment (temperature, humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Randomly assign animals to treatment groups (e.g., vehicle control, this compound dose groups). A typical group size is 6-10 animals.

3. Drug Administration

  • Prepare fresh solutions of this compound in the selected vehicle on the day of the experiment. Doses ranging from 0.3 to 10 mg/kg have been evaluated.[4]

  • Administer this compound or vehicle control via oral gavage (p.o.).

  • The time to peak effect (TPE) should be determined in preliminary studies. For many oral compounds, testing occurs 30-60 minutes post-administration.[13]

4. MES Procedure

  • At the predetermined TPE, proceed with the MES induction.

  • Briefly restrain the mouse and apply one drop of 0.5% Tetracaine solution to each cornea for local anesthesia.[7]

  • Following this, apply a drop of 0.9% saline to the corneas to ensure good electrical conductivity.[7][8]

  • Place the corneal electrodes on the eyes of the restrained animal.

  • Deliver an alternating current electrical stimulus. Standard parameters for mice are 50 mA at 60 Hz for 0.2 seconds .[7][8]

  • Immediately after the stimulus, release the animal into an observation chamber.

5. Observation and Endpoint

  • Observe the animal's behavior for up to 30 seconds post-stimulus.

  • The primary endpoint is the presence or absence of a tonic hindlimb extension seizure. This is characterized by the rigid, extended posture of the hindlimbs.[7][9]

  • An animal is considered "protected" if the tonic hindlimb extension is completely abolished.[7]

6. Data Analysis

  • For each treatment group, calculate the percentage of animals protected from the tonic hindlimb extension.

  • Determine the median effective dose (ED50), which is the dose that protects 50% of the animals, using probit analysis.

  • To determine the Protective Index (PI), a separate tolerability study (e.g., spontaneous locomotor activity) must be conducted to determine the median toxic dose (TD50). The PI is then calculated as TD50 / ED50.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the MES experiment when testing a compound like this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis acclimate Animal Acclimatization (3-5 days) randomize Randomize into Treatment Groups acclimate->randomize drug_prep Prepare this compound and Vehicle Solutions randomize->drug_prep administer Administer Compound (Oral Gavage) drug_prep->administer wait_tpe Wait for Time to Peak Effect (TPE) administer->wait_tpe anesthetize Apply Topical Anesthetic & Saline to Corneas wait_tpe->anesthetize stimulate Deliver Electrical Stimulus (50mA, 60Hz, 0.2s) anesthetize->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe record Record Protection Status (Protected / Not Protected) observe->record calculate Calculate % Protection per Dose Group record->calculate probit Determine ED50 (Probit Analysis) calculate->probit

Caption: Experimental workflow for the MES seizure model.

References

Application Notes and Protocols for Cell-Based Efficacy Testing of Prax-562

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prax-562, also known as Relutrigine, is a novel, potent, and selective inhibitor of persistent sodium current (INa) with significant potential in the treatment of developmental and epileptic encephalopathies (DEEs), particularly those associated with gain-of-function mutations in SCN2A and SCN8A genes.[1][2][3] Unlike traditional sodium channel blockers that primarily target the peak sodium current, this compound preferentially inhibits the persistent sodium current, which is a key driver of neuronal hyperexcitability in various seizure disorders.[3][4][5] This preferential action is thought to contribute to its improved therapeutic window and tolerability compared to standard-of-care treatments like carbamazepine.[4][6]

These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy of this compound. The described methods include electrophysiological assessment of sodium channel inhibition, a higher-throughput fluorescence-based membrane potential assay, and a cell viability assay to determine cytotoxic effects.

Mechanism of Action: Targeting Persistent Sodium Current

Voltage-gated sodium channels (NaV) are crucial for the initiation and propagation of action potentials in neurons.[7] While the transient influx of sodium ions (peak INa) is essential for normal neuronal firing, a sustained or persistent sodium current (persistent INa) can lead to pathological hyperexcitability and seizures.[7] Gain-of-function mutations in genes like SCN8A, which encodes the NaV1.6 channel, can enhance this persistent current.[4]

This compound is designed to specifically target and inhibit this persistent INa with high potency, thereby reducing neuronal hyperexcitability without significantly affecting the peak INa required for normal physiological activity.[4][7] This selectivity for the disease state is a key aspect of its mechanism.

cluster_0 Normal Neuronal Firing cluster_1 Pathological Hyperexcitability (e.g., SCN8A mutation) cluster_2 Therapeutic Intervention with this compound AP_init Action Potential Initiation Peak_INa Peak Sodium Current (Transient Influx) AP_init->Peak_INa Depolarization Persistent_INa Enhanced Persistent Sodium Current Repolarization Repolarization Peak_INa->Repolarization Channel Inactivation Hyperexcitability Neuronal Hyperexcitability Persistent_INa->Hyperexcitability Normalization Normalization of Neuronal Excitability Seizures Seizures Hyperexcitability->Seizures Prax562 This compound Prax562->Persistent_INa

Caption: this compound mechanism of action.

Quantitative Efficacy Data

The following table summarizes the in vitro potency of this compound in inhibiting persistent and peak sodium currents compared to standard-of-care antiepileptic drugs.

CompoundTargetAssay ConditionIC₅₀ (nM)Selectivity (Peak/Persistent)Reference
This compound hNaV1.6Persistent INa (ATX-II induced)141\multirow{2}{*}{60x}[4]
hNaV1.6Peak INa (Tonic block)~8,460[4]
This compound hNaV1.6-N1768DPersistent INa75-[4][7]
This compound hNaV1.6Use-Dependent Block (10 Hz)27131x (vs. Tonic)[4]
CarbamazepinehNaV1.6Persistent INa (ATX-II induced)77,50030x[4][7]
LamotriginehNaV1.6Persistent INa (ATX-II induced)>30,000-[5]

Experimental Protocols

Automated Patch Clamp Electrophysiology for Measuring Sodium Channel Inhibition

This protocol describes the use of an automated patch-clamp system to measure the effect of this compound on both persistent and peak sodium currents in a whole-cell voltage-clamp configuration.

cluster_0 Experimental Workflow start Start cell_prep Prepare HEK-293 cells expressing NaV channel start->cell_prep apc_setup Set up automated patch clamp system cell_prep->apc_setup giga_seal Achieve giga-ohm seal and whole-cell configuration apc_setup->giga_seal baseline Record baseline I_Na (peak and persistent) giga_seal->baseline compound_app Apply this compound (or control) baseline->compound_app record_effect Record I_Na in the presence of compound compound_app->record_effect washout Washout compound record_effect->washout record_washout Record I_Na after washout washout->record_washout data_analysis Analyze data and determine IC50 record_washout->data_analysis end End data_analysis->end

Caption: Automated patch clamp workflow.

Materials:

  • HEK-293 or CHO cells stably expressing the human NaV channel of interest (e.g., hNaV1.6 wild-type or mutant).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • Automated patch-clamp system (e.g., PatchXpress, IonFlux).

  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

  • Intracellular solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Anemone toxin II (ATX-II) to induce persistent current.

Procedure:

  • Cell Culture: Culture the stable cell line according to standard protocols.[3][8][9] For recording, detach cells using a gentle enzyme-free dissociation solution and resuspend in the extracellular solution at an appropriate density for the automated patch-clamp system.

  • Automated Patch Clamp Recording:

    • Load the cell suspension, solutions, and compound plate into the instrument.

    • Initiate the automated process of cell capture, sealing, and whole-cell formation.

  • Voltage Protocols:

    • Persistent Current (INa,P): Hold the cell at -120 mV. Apply a depolarizing step to -20 mV for 200 ms (B15284909). The persistent current is measured as the mean current during the final 50 ms of the depolarizing step. To enhance the persistent current, ATX-II (e.g., 20 nM) can be included in the extracellular solution.

    • Peak Current (INa,T) - Tonic Block: From a holding potential of -120 mV, apply a 20 ms depolarizing pulse to 0 mV every 5 seconds (0.2 Hz).

    • Peak Current (INa,T) - Use-Dependent Block: From a holding potential of -120 mV, apply a train of 20 ms depolarizing pulses to 0 mV at a frequency of 10 Hz.

  • Compound Application:

    • Record a stable baseline current for at least 3 minutes.

    • Apply a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control.

    • Allow the compound to equilibrate for 5 minutes before recording the effect.

  • Data Analysis:

    • Measure the peak and persistent current amplitudes before and after compound application.

    • Normalize the current inhibition to the baseline.

    • Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

Fluorescence-Based Membrane Potential Assay

This assay provides a higher-throughput method to screen for inhibitors of voltage-gated sodium channels by measuring changes in cell membrane potential.

cluster_0 Fluorescence-Based Assay Workflow start Start plate_cells Plate NaV-expressing cells in 96/384-well plate start->plate_cells load_dye Load cells with membrane potential dye plate_cells->load_dye add_compound Add this compound (or control) load_dye->add_compound add_activator Add NaV channel activator (e.g., Veratridine) add_compound->add_activator read_fluorescence Read fluorescence change on a plate reader add_activator->read_fluorescence data_analysis Analyze data and determine IC50 read_fluorescence->data_analysis end End data_analysis->end

Caption: Membrane potential assay workflow.

Materials:

  • HEK-293 or CHO cells stably expressing the NaV channel of interest.

  • Black, clear-bottom 96- or 384-well plates.

  • Fluorescence-based membrane potential assay kit (e.g., FLIPR Membrane Potential Assay Kit).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • NaV channel activator (e.g., Veratridine).

  • This compound stock solution.

  • Fluorescence plate reader with liquid handling capabilities.

Procedure:

  • Cell Plating: Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye solution.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Signal Generation and Detection:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a pre-determined concentration of the NaV channel activator (e.g., Veratridine, EC₈₀ concentration) to all wells to induce membrane depolarization.

    • Immediately record the change in fluorescence over time.

  • Data Analysis:

    • Calculate the change in fluorescence in response to the activator.

    • Normalize the data to the vehicle control (0% inhibition) and a known potent blocker (100% inhibition).

    • Plot the percent inhibition against the concentration of this compound and fit the curve to determine the IC₅₀.

Cell Viability/Cytotoxicity Assay

This protocol is used to assess the potential cytotoxic effects of this compound on the host cell line, ensuring that the observed effects in the functional assays are not due to cell death. The MTT assay is a common colorimetric method for this purpose.

Materials:

  • HEK-293 or CHO cells.

  • 96-well plates.

  • Cell culture medium.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Microplate spectrophotometer.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the existing medium and add the medium containing the different concentrations of this compound. Include a vehicle control.

    • Incubate for a period relevant to the functional assays (e.g., 24-48 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C or for a few hours with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express the cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percent viability against the concentration of this compound to determine any cytotoxic effects.

Conclusion

The provided protocols offer a robust framework for the in vitro evaluation of this compound's efficacy and selectivity. By employing these cell-based assays, researchers can accurately characterize the inhibitory profile of this compound on specific voltage-gated sodium channels, assess its potency in a higher-throughput format, and ensure that its activity is not confounded by cytotoxicity. These methods are essential tools for the continued development and understanding of this promising therapeutic agent for severe and rare forms of epilepsy.

References

Application Notes and Protocols for Preclinical Evaluation of Prax-562 in an SCN8A Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCN8A-related developmental and epileptic encephalopathies (SCN8A-DEE) are severe neurological disorders caused by gain-of-function mutations in the SCN8A gene, which encodes the voltage-gated sodium channel NaV1.6.[1][2][3][4] These mutations lead to increased persistent sodium currents, resulting in neuronal hyperexcitability and debilitating seizures.[1][3][5] Prax-562 (also known as Relutrigine) is an investigational therapeutic that preferentially inhibits this persistent sodium current, offering a targeted approach to treating SCN8A-DEE.[5][6][7] Preclinical studies in validated animal models are crucial for evaluating the efficacy and safety of novel therapeutics like this compound.[2]

This document provides a detailed experimental design and protocols for the preclinical evaluation of this compound in a well-characterized SCN8A mouse model, such as the heterozygous Scn8a-N1768D/+ knock-in mouse.[1][2][3] This model recapitulates key features of the human condition, including spontaneous seizures, EEG abnormalities, and premature mortality, making it a valuable tool for therapeutic testing.[1][2][3][8]

Signaling Pathway and Drug Mechanism of Action

SCN8A_Prax562_Pathway cluster_Neuron Neuron SCN8A_mut Gain-of-Function SCN8A Mutation NaV16 NaV1.6 Channel SCN8A_mut->NaV16 Alters channel properties Persistent_Na_Current Increased Persistent Sodium Current (INa-P) NaV16->Persistent_Na_Current Mediates Hyperexcitability Neuronal Hyperexcitability Persistent_Na_Current->Hyperexcitability Leads to Seizures Seizures Hyperexcitability->Seizures Causes Prax562 This compound Prax562->Persistent_Na_Current Preferentially Inhibits

Caption: SCN8A gain-of-function mutation leads to seizures via increased persistent sodium current, which is inhibited by this compound.

Experimental Workflow

Experimental_Workflow cluster_Setup Study Setup cluster_Treatment Treatment & Monitoring cluster_Analysis Data Analysis Animal_Model SCN8A Mouse Model (e.g., Scn8a-N1768D/+) Group_Allocation Group Allocation (Vehicle, this compound doses) Animal_Model->Group_Allocation Dosing Chronic Dosing (e.g., daily oral gavage) Group_Allocation->Dosing EEG_Monitoring Continuous Video-EEG Monitoring Dosing->EEG_Monitoring Behavioral_Tests Behavioral Assessments Dosing->Behavioral_Tests PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Dosing->PK_PD_Studies Tolerability Tolerability Assessment (Weight, Clinical Signs) Dosing->Tolerability Seizure_Analysis Seizure Frequency, Duration & Severity EEG_Monitoring->Seizure_Analysis EEG_Analysis EEG Power Spectrum Analysis EEG_Monitoring->EEG_Analysis Behavioral_Analysis Analysis of Behavioral Endpoints Behavioral_Tests->Behavioral_Analysis PK_Analysis PK Parameter Calculation PK_PD_Studies->PK_Analysis Final_Report Final Efficacy & Safety Report Tolerability->Final_Report Seizure_Analysis->Final_Report EEG_Analysis->Final_Report Behavioral_Analysis->Final_Report PK_Analysis->Final_Report

Caption: Overall experimental workflow for evaluating this compound in the SCN8A mouse model.

Data Presentation

Table 1: Efficacy of this compound on Seizure Parameters
Treatment GroupNBaseline Seizure Frequency (seizures/day)Post-Treatment Seizure Frequency (seizures/day)% Reduction in Seizure FrequencyAverage Seizure Duration (s)
Vehicle10Mean ± SEMMean ± SEM-Mean ± SEM
This compound (Low Dose)10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Mid Dose)10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (High Dose)10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Table 2: Effects of this compound on Behavioral Endpoints
Treatment GroupNOpen Field: Total Distance (cm)Open Field: Time in Center (s)Rotarod: Latency to Fall (s)Morris Water Maze: Escape Latency (s)
Wild-Type + Vehicle10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
SCN8A + Vehicle10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
SCN8A + this compound (Low)10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
SCN8A + this compound (Mid)10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
SCN8A + this compound (High)10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Table 3: Pharmacokinetic Parameters of this compound
DoseNCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (t½) (h)Brain-to-Plasma Ratio
Low Dose6Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
Mid Dose6Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
High Dose6Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD

Experimental Protocols

Animal Model and Husbandry
  • Model: Heterozygous Scn8a-N1768D/+ knock-in mice and wild-type littermate controls.

  • Age: Testing to commence at an age preceding consistent seizure onset (e.g., 6-8 weeks) to establish a stable baseline.

  • Housing: Mice should be individually housed to prevent injury during seizures and to allow for accurate data collection. A 12-hour light/dark cycle should be maintained. Food and water should be available ad libitum.

Continuous Video-EEG Monitoring
  • Objective: To quantify spontaneous recurrent seizures and assess the effect of this compound on seizure frequency, duration, and electrographic characteristics.

  • Protocol:

    • Electrode Implantation:

      • Anesthetize the mouse with isoflurane.

      • Secure the head in a stereotaxic frame.

      • Make a midline incision to expose the skull.

      • Implant EEG electrodes (e.g., stainless steel screws) over the cortex (e.g., bilateral frontal and parietal cortices). A reference electrode is placed over the cerebellum.

      • Secure the electrode assembly to the skull with dental cement.

      • Allow for a post-surgical recovery period of at least 7 days.

    • Recording:

      • Connect the mouse to a tethered or telemetric EEG recording system.[9]

      • Record continuous video and EEG data (24/7) for a baseline period of at least 7 days.[9]

      • Following baseline recording, administer vehicle or this compound daily for the duration of the study (e.g., 2-4 weeks).

      • Continue continuous video-EEG recording throughout the treatment period.

    • Data Analysis:

      • Visually score video recordings for behavioral seizures (e.g., using a modified Racine scale).

      • Analyze EEG data to identify electrographic seizures, characterized by high-frequency, high-amplitude discharges.[3]

      • Quantify seizure frequency, duration, and inter-seizure interval for each animal.

      • Perform spectral analysis of the EEG to assess changes in brain activity.

Behavioral Assessments
  • Objective: To evaluate the impact of this compound on locomotor activity, anxiety-like behavior, motor coordination, and cognitive function.

  • Protocols:

    • Open Field Test:

      • Place the mouse in the center of a square arena (e.g., 40x40 cm).

      • Allow the mouse to explore freely for 10 minutes.

      • Use an automated tracking system to measure total distance traveled, time spent in the center versus the periphery, and rearing frequency.

    • Rotarod Test:

      • Place the mouse on a rotating rod with an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

      • Record the latency to fall from the rod.

      • Conduct three trials per day for three consecutive days.

    • Morris Water Maze:

      • Use a circular pool filled with opaque water.

      • Train the mouse to find a hidden platform over several days (4 trials per day).

      • Record the escape latency and path length to find the platform.

      • On the final day, remove the platform and perform a probe trial to assess spatial memory (time spent in the target quadrant).

Pharmacokinetic (PK) Study
  • Objective: To determine the pharmacokinetic profile of this compound in the SCN8A mouse model.

  • Protocol:

    • Administer a single dose of this compound (low, mid, and high doses) to separate cohorts of mice via the intended clinical route (e.g., oral gavage).

    • Collect blood samples via tail vein or cardiac puncture at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[10]

    • At a terminal time point (e.g., corresponding to the expected Tmax), collect brain tissue.

    • Process blood samples to obtain plasma.

    • Analyze plasma and brain homogenates for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters including Cmax, Tmax, AUC, half-life, and the brain-to-plasma concentration ratio.[11][12][13]

Tolerability and Safety Assessment
  • Objective: To monitor for any adverse effects of chronic this compound administration.

  • Protocol:

    • Record body weight daily.

    • Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming, and any signs of distress).

    • At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis if required.

Logical Relationships in Experimental Design

Logical_Relationships cluster_Inputs Inputs cluster_Endpoints Primary & Secondary Endpoints Prax562_Dose This compound Dose Seizure_Frequency Seizure Frequency (Primary Efficacy) Prax562_Dose->Seizure_Frequency Influences Behavioral_Outcomes Behavioral Outcomes (Secondary Efficacy) Prax562_Dose->Behavioral_Outcomes Influences PK_Profile Pharmacokinetic Profile (Exposure) Prax562_Dose->PK_Profile Determines Tolerability Tolerability (Safety) Prax562_Dose->Tolerability Influences SCN8A_Genotype SCN8A Genotype (Wild-Type vs. Mutant) SCN8A_Genotype->Seizure_Frequency Determines SCN8A_Genotype->Behavioral_Outcomes Determines Therapeutic_Potential Assessment of Therapeutic Potential Seizure_Frequency->Therapeutic_Potential Behavioral_Outcomes->Therapeutic_Potential Dose_Selection Informed Dose Selection PK_Profile->Dose_Selection Safety_Profile Determination of Safety Profile Tolerability->Safety_Profile

Caption: Logical flow from experimental inputs to key study outcomes and their interpretation.

References

Prax-562: Application Notes and Protocols for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prax-562 (also known as Relutrigine) is a novel, potent, and selective small molecule inhibitor of persistent sodium current (INa) developed by Praxis Precision Medicines.[1] Persistent sodium currents are implicated in neuronal hyperexcitability, a key driver of seizure activity in various forms of epilepsy, including developmental and epileptic encephalopathies (DEEs) associated with gain-of-function mutations in SCN2A and SCN8A genes.[1] this compound exhibits significantly greater potency for the persistent sodium current over the peak sodium current, suggesting a wider therapeutic window compared to standard-of-care sodium channel blockers like carbamazepine (B1668303) and lamotrigine.[2] This preferential action allows for the potential to reduce seizure activity with a lower incidence of dose-limiting side effects.

These application notes provide detailed protocols for the preparation of this compound solutions for in vitro experiments and methodologies for key assays to characterize its activity.

Data Presentation

In Vitro Potency of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various voltage-gated sodium channel (NaV) isoforms. The data highlights the compound's potent inhibition of persistent sodium currents.

TargetConditionIC₅₀ (nM)Reference
hNaV1.6 Persistent INaATX-II Induced141[2]
hNaV1.6 Persistent INaN1768D Mutant75[2]
hNaV1.6 Peak INaUse-Dependent Block (10 Hz)271[2]
hNaV1.1 Persistent INaATX-II Induced109[2]
hNaV1.2 Persistent INaATX-II Induced172[2]
hNaV1.5 Persistent INaATX-II Induced172[2]
Comparison with Standard-of-Care Antiepileptic Drugs (AEDs)

This table provides a comparative overview of the IC50 values of this compound and Carbamazepine for persistent sodium current inhibition, demonstrating the significantly higher potency of this compound.

CompoundTargetIC₅₀ (nM)Reference
This compound hNaV1.6 Persistent INa141[3]
Carbamazepine hNaV1.6 Persistent INa77,500[3]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inhibiting the persistent sodium current in neurons.

Prax562_Mechanism_of_Action cluster_neuron Neuron NaV_Channel Voltage-Gated Sodium Channel (NaV) Persistent_Current Persistent Na+ Current (INa) NaV_Channel->Persistent_Current generates Neuronal_Hyperexcitability Neuronal Hyperexcitability Persistent_Current->Neuronal_Hyperexcitability leads to Seizures Seizures Neuronal_Hyperexcitability->Seizures contributes to Prax562 This compound Prax562->Persistent_Current inhibits

Caption: Mechanism of Action of this compound.

Experimental Protocols

Protocol 1: this compound Stock Solution Preparation for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution of this compound suitable for dilution in aqueous buffers for various in vitro experiments, such as patch-clamp electrophysiology.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.

  • Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). It is recommended to start with a small volume of DMSO and vortex thoroughly to ensure complete dissolution.

  • Complete Solubilization: If necessary, gently warm the solution and continue vortexing until all the solid is dissolved and the solution is clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Note: For in vitro experiments, the final concentration of DMSO in the working solution should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cellular toxicity. A vehicle control with the same final DMSO concentration should always be included in the experiments.

Protocol 2: Working Solution Preparation for In Vitro Experiments

This protocol details the dilution of the this compound stock solution to the final working concentrations for application to cell cultures or tissue preparations.

Materials:

  • This compound stock solution in DMSO

  • Appropriate aqueous buffer for the experiment (e.g., extracellular recording solution, cell culture medium)

  • Sterile tubes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the experimental buffer to achieve the desired final concentrations. It is advisable to prepare intermediate dilutions to ensure accuracy.

  • Final Dilution: Add a small volume of the appropriate dilution to the final volume of the experimental buffer just before the experiment. For example, to achieve a 1 µM final concentration from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:100 dilution.

  • Mixing: Gently mix the final working solution by pipetting or inverting the tube. Avoid vigorous vortexing to prevent precipitation.

  • Application: Apply the freshly prepared working solution to the cells or tissue as required by the experimental design.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for Measuring Persistent Sodium Current

This protocol outlines a method to assess the inhibitory effect of this compound on persistent sodium currents in HEK-293 cells stably expressing a voltage-gated sodium channel of interest (e.g., hNaV1.6).[2][4]

Materials and Solutions:

  • HEK-293 cells stably expressing the target NaV channel

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH)

  • This compound working solutions at various concentrations

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Cell Preparation: Plate the HEK-293 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the cell at a membrane potential of -120 mV.

    • To measure persistent current, apply a depolarizing voltage step (e.g., to -20 mV) for a duration of 200-500 ms.

  • Compound Application:

    • After obtaining a stable baseline recording of the persistent current, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Allow the compound to equilibrate for several minutes before recording the current again.

  • Data Analysis:

    • Measure the amplitude of the persistent sodium current before and after the application of this compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot a concentration-response curve and fit the data to a Hill equation to determine the IC50 value.

Experimental Workflow

The following diagram outlines the general workflow for preparing this compound solutions and conducting in vitro electrophysiology experiments.

Prax562_Workflow cluster_prep Solution Preparation cluster_exp In Vitro Experiment (e.g., Patch Clamp) cluster_analysis Data Analysis Weigh Weigh this compound Powder Dissolve Dissolve in DMSO (High Concentration Stock) Weigh->Dissolve Store Aliquot and Store at -20°C/-80°C Dissolve->Store Dilute Prepare Working Solutions in Experimental Buffer Store->Dilute Apply Apply this compound Working Solution Dilute->Apply Baseline Record Baseline Persistent Current Baseline->Apply Record Record Post-Treatment Persistent Current Apply->Record Analyze Measure Current Inhibition Record->Analyze Calculate Calculate IC50 Analyze->Calculate

Caption: Experimental Workflow for this compound.

References

Quantifying the Effects of Prax-562 on Action Potential Firing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prax-562, also known as relutrigine, is a novel, first-in-class small molecule designed as a preferential inhibitor of persistent sodium current (INa)[1][2][3]. This characteristic allows it to target the pathological hyperexcitability of neurons, a key driver in developmental and epileptic encephalopathies (DEEs) such as those associated with SCN2A and SCN8A gene mutations, while having a lesser effect on the transient peak sodium currents responsible for normal action potential propagation[4][5][6]. Preclinical studies have demonstrated that this compound exhibits potent and selective inhibition of persistent INa, leading to a reduction in evoked action potential firing with minimal impact on action potential amplitude[7][8][9]. This profile suggests a potentially wider therapeutic window compared to standard, non-selective sodium channel blockers like carbamazepine[4][7][8].

These application notes provide detailed protocols for quantifying the effects of this compound on action potential firing using patch-clamp electrophysiology. The accompanying data summaries and visualizations are intended to guide researchers in designing and interpreting experiments to evaluate the pharmacological properties of this compound and similar compounds.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound from preclinical studies.

Table 1: Potency and Selectivity of this compound for Persistent Sodium Current (INa)

ParameterCell Line/MutationValueComparison (Carbamazepine)Reference
Persistent INa IC50 hNaV1.6 (ATX-II induced)141 nM77,500 nM[4][7]
Persistent INa IC50 hNaV1.6-N1768D75 nM-[4][7]
Selectivity (Persistent vs. Peak INa Tonic Block) -60x30x[4][7][8]
Use-Dependent Block (vs. Tonic Block) -31xLess observed[7][8]

Table 2: Effects of this compound on Neuronal Excitability and Seizure Models

ParameterModelEffect of this compoundComparisonReference
Action Potential Firing Hippocampal CA1 Pyramidal NeuronsReduced number of evoked APsCarbamazepine produced a larger reduction[7]
Action Potential Amplitude Hippocampal CA1 Pyramidal NeuronsMinor reduction (6%)Carbamazepine caused a pronounced reduction (20%)[4]
Maximal Electroshock Seizure (MES) Model MouseProtective Index (PI) = 16Carbamazepine PI ≈ 5.5, Lamotrigine PI ≈ 5.5[7][8]
Unbound Brain EC50 (MES) Mouse4.3 nmol·L–1-[7][8]
Spontaneous Locomotor Activity (sLMA) TC50 Mouse69.7 nmol·L–1-[7][8]

Signaling Pathways and Experimental Workflows

Prax562_Mechanism_of_Action cluster_membrane Neuronal Membrane NaV_channel Voltage-Gated Sodium Channel (NaV) peak_current Peak I_Na (Action Potential Upstroke) NaV_channel->peak_current Transient Activation persistent_current Persistent I_Na (Pathological Hyperexcitability) NaV_channel->persistent_current Sustained/ Incomplete Inactivation Normal_AP Normal Action Potential Propagation peak_current->Normal_AP Hyperexcitability Neuronal Hyperexcitability persistent_current->Hyperexcitability Prax562 This compound Prax562->peak_current Minimal Inhibition Prax562->persistent_current Preferential Inhibition AP_Firing Action Potential Firing Hyperexcitability->AP_Firing Increased Firing Normal_AP->AP_Firing Physiological Firing

Caption: Mechanism of this compound on sodium currents.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_culture HEK cells expressing NaV channels patch_clamp Whole-Cell Patch-Clamp cell_culture->patch_clamp brain_slice Acute hippocampal brain slices brain_slice->patch_clamp voltage_clamp Voltage-Clamp Protocol patch_clamp->voltage_clamp current_clamp Current-Clamp Protocol patch_clamp->current_clamp analyze_persistent Measure Persistent I_Na (IC50 determination) voltage_clamp->analyze_persistent analyze_peak Measure Peak I_Na (Selectivity assessment) voltage_clamp->analyze_peak analyze_firing Analyze AP Firing Frequency current_clamp->analyze_firing analyze_ap_shape Analyze AP Amplitude & Shape current_clamp->analyze_ap_shape

Caption: Workflow for electrophysiological assessment.

Experimental Protocols

Protocol 1: Quantifying this compound Inhibition of Persistent Sodium Current (INa) using Whole-Cell Voltage-Clamp

This protocol is designed to measure the effect of this compound on persistent sodium currents in HEK cells stably expressing a human voltage-gated sodium channel of interest (e.g., hNaV1.6).

A. Cell Preparation:

  • Culture HEK-293 cells expressing the desired sodium channel isoform in appropriate media.

  • Plate cells onto glass coverslips 24-48 hours before recording.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with external solution.

B. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm. To isolate sodium currents, other channel blockers (e.g., CdCl2 for Ca2+ channels, TEA-Cl for K+ channels) can be added.

  • Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

  • Test Solutions: Serially dilute the this compound stock solution in the external solution to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

C. Electrophysiological Recording:

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Establish a gigaohm seal (>1 GΩ) with a target cell.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 3-5 minutes.

  • In voltage-clamp mode, hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all sodium channels are in the resting state[7].

  • Apply a depolarizing voltage step (e.g., to -10 mV for 200 ms) to elicit both peak and persistent sodium currents[4].

  • To specifically measure persistent INa, a slow ramp protocol or the use of an enhancer like Anemonia sulcata toxin II (ATX-II) can be employed, as described in the literature[7].

  • Record baseline currents in the vehicle control solution.

  • Perfuse the chamber with increasing concentrations of this compound, allowing 3-5 minutes for equilibration at each concentration before recording.

D. Data Analysis:

  • Measure the amplitude of the persistent current (typically averaged over a late time window of the depolarizing step, e.g., 150-200 ms).

  • Calculate the percent inhibition of the persistent current at each concentration of this compound relative to the baseline.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value[7].

Protocol 2: Assessing the Effect of this compound on Action Potential Firing in Hippocampal Neurons using Whole-Cell Current-Clamp

This protocol is for measuring changes in neuronal excitability in response to this compound in acute brain slices.

A. Brain Slice Preparation:

  • Anesthetize and decapitate a mouse according to approved animal care protocols.

  • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.

  • Prepare 300 µm thick coronal or sagittal hippocampal slices using a vibratome.

  • Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature.

B. Solutions:

  • Slicing Solution (in mM): Sucrose-based or NMDG-based protective recovery solutions are recommended to improve slice health.

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 Glucose. Continuously bubble with 95% O2 / 5% CO2.

  • Internal (Pipette) Solution (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.

  • Test Solutions: Prepare this compound in aCSF at the desired final concentrations.

C. Electrophysiological Recording:

  • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

  • Visualize CA1 pyramidal neurons using DIC microscopy.

  • Establish a whole-cell patch-clamp recording in current-clamp mode.

  • After establishing the whole-cell configuration, allow the neuron to stabilize.

  • Measure the resting membrane potential.

  • Inject a series of depolarizing current steps (e.g., 500-1000 ms (B15284909) duration, in 20-50 pA increments) to evoke action potentials and determine the baseline firing frequency for each current step.

  • Perfuse the slice with the this compound solution for 5-10 minutes.

  • Repeat the series of depolarizing current injections and record the resulting action potential firing.

D. Data Analysis:

  • Count the number of action potentials (spikes) elicited at each current injection step before and after this compound application.

  • Measure the amplitude of the first action potential in a train to assess effects on peak INa[4].

  • Plot the number of spikes as a function of the injected current (I-O curve) for both control and this compound conditions.

  • Analyze other action potential parameters such as threshold, width, and afterhyperpolarization (AHP) if desired.

  • Perform statistical analysis to determine the significance of any changes in firing frequency and action potential amplitude.

References

Application Notes and Protocols for Spontaneous Locomotor Activity (sLMA) Assessment with Prax-562

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prax-562 (also known as relutrigine) is a novel, first-in-class small molecule that preferentially inhibits persistent sodium current (INa)[1][2]. This mechanism of action provides superior selectivity for disease-state sodium channel (NaV) hyperexcitability[3]. Pathological increases in persistent INa contribute to neuronal hyperexcitability observed in severe developmental and epileptic encephalopathies (DEEs)[4]. This compound has demonstrated potent anticonvulsant activity in various preclinical models[4][5][6]. A critical aspect of preclinical evaluation for any novel central nervous system (CNS) therapeutic is the assessment of its effects on motor function. Spontaneous locomotor activity (sLMA) is a key measure of tolerability, and a favorable safety profile is characterized by a wide therapeutic window between the efficacious dose and the dose that produces motor impairment[5][7].

These application notes provide a comprehensive overview and detailed protocols for assessing the impact of this compound on sLMA in rodent models, a crucial step in its preclinical development.

Data Presentation

The following tables summarize the quantitative data from preclinical studies assessing the effect of this compound on spontaneous locomotor activity.

Table 1: Effect of this compound on Spontaneous Locomotor Activity (sLMA) in Mice

Dose (mg/kg, p.o.)Effect on sLMA
10No effect on locomotor function[5][8]
20Reduction in distance moved[5]
40Reduction in distance moved[5]

Table 2: Tolerability and Protective Index of this compound Compared to Standard of Care Antiepileptic Drugs (AEDs)

CompoundsLMA TD50 (mg/kg)MES EC50 (ng/mL)sLMA TC50 (ng/mL)Protective Index (PI)
This compound 44[4][5]102[9]1385[9]~14-16x[4][8][9]
Carbamazepine (CBZ)37.6[5]--~3-5.5x[5][9]
Lamotrigine (LTG)26.5[5]--~5.5-6x[5][9]

TD50 (Median Toxic Dose): The dose required to reduce sLMA by 50%.[5] EC50 (Median Effective Concentration): The plasma concentration at which the drug shows 50% of its maximal effect in the maximal electroshock seizure (MES) model. TC50 (Median Toxic Concentration): The plasma concentration associated with a 50% reduction in sLMA.[5] PI (Protective Index): Calculated as the ratio of the toxic concentration (sLMA TC50) to the effective concentration (MES EC50).[4][9]

Signaling Pathway

This compound's mechanism of action involves the preferential inhibition of the persistent sodium current, which is crucial in regulating neuronal excitability.

G cluster_0 Neuron cluster_1 Therapeutic Effect Prax562 This compound NaV Voltage-Gated Sodium Channel (NaV) (e.g., NaV1.2, NaV1.6 encoded by SCN2A, SCN8A) Prax562->NaV Inhibits Reduced_Seizures Reduced Seizure Activity Prax562->Reduced_Seizures Persistent_INa Persistent Sodium Current (INa) NaV->Persistent_INa Mediates Neuronal_Hyperexcitability Neuronal Hyperexcitability Persistent_INa->Neuronal_Hyperexcitability Contributes to Seizures Seizures Neuronal_Hyperexcitability->Seizures Leads to

Caption: Mechanism of action of this compound in reducing neuronal hyperexcitability.

Experimental Protocols

Protocol 1: Spontaneous Locomotor Activity (sLMA) Assessment in Mice

This protocol is for assessing the effects of this compound on sLMA using an open field test.

1. Materials:

  • Open field apparatus (e.g., 40-50 cm x 40-50 cm square arena with 30-40 cm high walls made of opaque, non-reflective material)[10].

  • Video tracking software (e.g., Biobserve Viewer, Any-maze).

  • This compound.

  • Vehicle control (e.g., appropriate vehicle for this compound solubilization).

  • Male CD-1 mice (or other appropriate strain).

  • Standard animal cages.

  • 70% ethanol (B145695) for cleaning.

2. Experimental Workflow:

G cluster_workflow sLMA Assessment Workflow A 1. Animal Acclimation (e.g., 1 week) B 2. Habituation to Test Room (e.g., 30-60 min) A->B C 3. Drug Administration (this compound or Vehicle, p.o.) B->C D 4. Post-Dosing Period (e.g., 60 min) C->D E 5. Open Field Test (e.g., 5-30 min recording) D->E F 6. Data Acquisition (Video tracking software) E->F G 7. Data Analysis (Distance traveled, velocity, etc.) F->G H 8. Statistical Analysis G->H

References

Application Notes and Protocols: Prax-562 Target Engagement Biomarker Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prax-562 (also known as relutrigine) is a first-in-class small molecule therapeutic candidate under investigation for the treatment of developmental and epileptic encephalopathies (DEEs).[1][2] It is specifically designed to treat conditions driven by neuronal hyperexcitability, such as SCN2A-DEE and SCN8A-DEE, which are severe, rare genetic epilepsies.[1][3] The mechanism of action for this compound is the preferential inhibition of persistent sodium current (INaP) over peak sodium current (INa) in voltage-gated sodium channels (NaV).[4][5] This selectivity for the disease-state channel hyperexcitability is believed to offer a wider therapeutic window compared to standard, non-selective sodium channel blockers.[5]

These application notes provide detailed protocols for key preclinical and clinical assays used to quantify the target engagement and pharmacodynamic effects of this compound. The methodologies are intended for researchers, scientists, and drug development professionals working on this compound or similar selective sodium channel modulators.

Section 1: Preclinical Target Engagement & Pharmacodynamics

Preclinical evaluation is essential to establish the potency, selectivity, and functional consequences of this compound's interaction with its molecular target. The primary assays focus on quantifying the inhibition of sodium channel currents, assessing the downstream effects on neuronal excitability, and determining the in vivo anticonvulsant efficacy and tolerability.

Core Signaling Pathway: NaV Channel Gating

This compound preferentially targets the persistent open state of voltage-gated sodium channels, which contributes to neuronal hyperexcitability in certain genetic epilepsies. By inhibiting this persistent current, the drug reduces excessive action potential firing without significantly affecting normal neuronal activity.[5]

cluster_0 Normal Neuronal State cluster_1 Pathological State (e.g., SCN8A-DEE) AP_init Action Potential Initiation NaV_peak Transient Peak I-Na (Rapid Inactivation) AP_init->NaV_peak Depolarization Repol Repolarization NaV_peak->Repol NaV_persist Persistent I-Na (Failed Inactivation) Hyperexc Neuronal Hyperexcitability NaV_persist->Hyperexc Seizure Seizure Activity Hyperexc->Seizure Prax562 This compound Prax562->NaV_persist Inhibits G A Protocol 1: In Vitro Patch-Clamp (Potency & Selectivity) B Protocol 2: Ex Vivo Brain Slice (Neuronal Excitability) A->B Functional Validation C Protocol 3: In Vivo MES Model (Anticonvulsant Efficacy) B->C In Vivo Translation E Protective Index (PI) Calculation (Therapeutic Window) C->E D In Vivo Locomotor Activity (Tolerability Assessment) D->E G A Phase 1 Study (Healthy Volunteers) B This compound Administration (Single/Multiple Doses) A->B C Pharmacokinetic (PK) Sampling (Plasma Concentration) B->C D Pharmacodynamic (PD) Assessments B->D G PK/PD Modeling (Exposure-Response Relationship) C->G E Protocol 4: qEEG Recording D->E F Protocol 5: ASSR Recording D->F E->G F->G

References

Troubleshooting & Optimization

Prax-562 In Vitro Solubility: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with Prax-562 (also known as Relutrigine) in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a consideration for in vitro experiments?

A1: this compound is a first-in-class small molecule inhibitor that potently and preferentially targets the persistent sodium current (INa) over the peak sodium current.[1][2] This selectivity makes it a promising therapeutic candidate for certain neurological disorders, including developmental and epileptic encephalopathies (DEEs).[3] Like many small molecule inhibitors, this compound is a hydrophobic compound, which can lead to poor aqueous solubility. This can be a significant challenge in in vitro assays, as undissolved compound can lead to inaccurate and unreliable results. In fact, solubility limitations have been noted in the scientific literature for this compound.[2]

Q2: What are the initial signs of solubility problems with this compound in my experiment?

A2: Signs of solubility issues can include:

  • Visible precipitates: You may see solid particles in your stock solution or in the final assay medium after dilution.

  • Cloudiness or turbidity: The solution may appear hazy or milky.

  • Inconsistent or non-reproducible results: Poor solubility can lead to variability between replicate wells and experiments.

  • Lower than expected potency: If the compound is not fully dissolved, the actual concentration in solution will be lower than the nominal concentration, leading to an apparent decrease in potency.

Q3: What is the recommended solvent for preparing a this compound stock solution?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[4] A stock solution of up to 25 mg/mL in DMSO can be prepared.[4]

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[4] Store aliquots at -20°C for up to one month or at -80°C for up to six months.[4]

Q5: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cellular toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%.[4] However, the sensitivity to DMSO can be cell-line dependent, so it is best to determine the tolerance of your specific cell line.

Troubleshooting Common Solubility Issues

Problem Possible Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock in aqueous buffer. The aqueous solubility of this compound has been exceeded.1. Lower the final concentration: If experimentally feasible, reduce the final concentration of this compound in your assay. 2. Use a co-solvent/surfactant formulation: Prepare an intermediate dilution of the DMSO stock in a solution containing a co-solvent like PEG300 and a surfactant like Tween-80 before the final dilution in your aqueous buffer. A formulation known to be effective for in vivo studies consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] You can adapt this for in vitro use, ensuring the final concentrations of the excipients are compatible with your assay. 3. Increase the DMSO concentration (with caution): If your cell line tolerates it, you can slightly increase the final DMSO concentration, but it should ideally not exceed 0.5%.
Inconsistent results or lower than expected potency. Partial precipitation of this compound, leading to an unknown final concentration in solution.1. Visually inspect for precipitation: Before adding to your assay, carefully inspect the final dilution for any signs of precipitation. Centrifugation of the diluted solution can help to pellet any undissolved compound. 2. Optimize the solubilization protocol: Experiment with different concentrations of co-solvents and surfactants to find the optimal conditions for your specific assay. 3. Perform a solubility test: Before your main experiment, perform a small-scale test to determine the maximum soluble concentration of this compound in your final assay buffer.
Cloudy or hazy solutions. Formation of a fine suspension or micellar structures.1. Sonication: Briefly sonicate the solution to aid in dissolution.[4] 2. Gentle warming: Gently warm the solution to 37°C to improve solubility. Avoid excessive heat, which could degrade the compound. 3. Filter the solution: If the haziness persists and is due to undissolved particles, you can filter the solution through a 0.22 µm filter to remove them. Be aware that this will reduce the actual concentration of the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Relutrigine) powder (Molecular Weight: approximately 407.27 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 0.01 moles/L * 0.001 L * 407.27 g/mol = 0.00407 g or 4.07 mg.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

Protocol 2: Solubilization of this compound for In Vitro Assays using a Co-solvent/Surfactant System

This protocol is adapted from an in vivo formulation and should be optimized for your specific in vitro assay to ensure excipient compatibility and minimal toxicity.[4]

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM or 25 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile aqueous buffer (e.g., PBS or cell culture medium)

Procedure:

  • Determine the desired final concentration of this compound in your assay.

  • Prepare an intermediate stock solution of this compound in a co-solvent/surfactant mixture. For example, to prepare a 10X intermediate stock from a 25 mg/mL DMSO stock: a. In a sterile tube, combine 1 part of the 25 mg/mL this compound DMSO stock with 4 parts PEG300. Mix well. b. Add 0.5 parts of Tween-80 to the mixture. Mix well. c. This will give you an intermediate stock with a this compound concentration of approximately 4.55 mg/mL in a vehicle of DMSO:PEG300:Tween-80 (1:4:0.5 ratio).

  • Add the appropriate volume of the intermediate stock to your final assay buffer to achieve the desired final concentration of this compound. For a 1:10 dilution, this would result in a final vehicle concentration of approximately 1% DMSO, 4% PEG300, and 0.5% Tween-80.

  • Important: Always prepare a vehicle control with the same final concentration of DMSO, PEG300, and Tween-80 to account for any effects of the excipients on your assay.

  • It is crucial to test the toxicity of this vehicle on your specific cell line before proceeding with the experiment.

Signaling Pathway and Experimental Workflow

This compound is a selective inhibitor of the persistent sodium current (INaP), which is a key contributor to neuronal hyperexcitability in certain forms of epilepsy.[1][2]

Prax562_Mechanism_of_Action cluster_Neuron Neuron NaV Voltage-Gated Sodium Channel (NaV) INaP Persistent Sodium Current (INaP) NaV->INaP generates Hyperexcitability Neuronal Hyperexcitability INaP->Hyperexcitability contributes to Seizures Seizures Hyperexcitability->Seizures leads to Prax562 This compound Prax562->INaP inhibits

Caption: Mechanism of action of this compound in reducing neuronal hyperexcitability.

The following workflow outlines a systematic approach to troubleshooting this compound solubility issues in vitro.

Troubleshooting_Workflow Start Start: Encounter Solubility Issue PrepStock Prepare 10-25 mg/mL Stock in 100% DMSO Start->PrepStock Dilute Dilute Stock in Aqueous Buffer PrepStock->Dilute Precipitation Precipitation Observed? Dilute->Precipitation Success Proceed with Experiment Precipitation->Success No Troubleshoot Troubleshooting Options Precipitation->Troubleshoot Yes LowerConc Lower Final Concentration Troubleshoot->LowerConc CoSolvent Use Co-solvent/ Surfactant Formulation Troubleshoot->CoSolvent LowerConc->Dilute CheckToxicity Check Vehicle Toxicity CoSolvent->CheckToxicity CheckToxicity->Dilute Acceptable Optimize Optimize Excipient Concentrations CheckToxicity->Optimize Toxic Optimize->CheckToxicity

Caption: A logical workflow for troubleshooting this compound solubility issues in vitro.

References

Prax-562 Preclinical Dosage Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is a hypothetical guide based on publicly available information and general principles of preclinical drug development. Prax-562 (also known as relutrigine) is an investigational compound, and specific, proprietary details regarding its preclinical dosage optimization are not publicly available. This guide is intended for informational purposes for a scientific audience and should not be considered a substitute for internal standard operating procedures or direct consultation with Praxis Precision Medicines.

This compound is a first-in-class small molecule being developed for developmental and epileptic encephalopathies (DEEs)[1][2][3][4]. It acts as a preferential inhibitor of persistent sodium current, which is a key factor in the seizure symptoms of conditions like SCN2A-DEE and SCN8A-DEE[1][2][3][4]. Preclinical studies have shown that this compound can produce a dose-dependent inhibition of seizures in mouse models of these conditions[2][3][4].

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it influence starting dose selection?

A1: this compound is a potent and preferential inhibitor of the persistent sodium current (INa) over the peak INa[5][6]. It shows high affinity for the NaV1.6 sodium channel, which is implicated in SCN8A encephalopathy[7][8]. This selectivity for the persistent current, which is often pathologically enhanced in epilepsy, allows for a wider therapeutic window compared to less selective sodium channel blockers like carbamazepine (B1668303) and lamotrigine[5][6].

For starting dose selection, this high potency and selectivity suggest that initial in vivo efficacy studies can begin at lower doses than traditional sodium channel blockers. It is recommended to base initial dose ranges on in vitro IC50 values for persistent current inhibition and scale accordingly based on preliminary pharmacokinetic (PK) data.

Q2: How do I select an appropriate vehicle for this compound administration in preclinical models?

A2: As a small molecule, the solubility and stability of this compound in various vehicles must be determined empirically. For oral administration in preclinical studies, a common starting point is a suspension or solution in a vehicle like 0.5% methylcellulose (B11928114) in water or a lipid-based vehicle such as medium-chain triglyceride (MCT) oil, which can enhance oral absorption for lipophilic compounds[9]. It is crucial to perform vehicle tolerability studies in your chosen animal model to ensure the vehicle itself does not cause adverse effects.

Q3: What are the key considerations for a dose-range finding study in a mouse model of SCN8A-DEE?

A3: A well-designed dose-range finding study should aim to establish a dose-response relationship for both efficacy and tolerability. Key considerations include:

  • Animal Model: Utilize a relevant model, such as a knock-in mouse expressing a pathogenic SCN8A mutation (e.g., N1768D)[8].

  • Efficacy Endpoint: This could be the reduction in spontaneous seizures, an increase in the threshold for induced seizures (e.g., maximal electroshock seizure test - MES), or improvement in behavioral comorbidities[6][10].

  • Tolerability Assessment: Monitor for adverse effects such as sedation, ataxia, or weight loss. Spontaneous locomotor activity can be quantified as a measure of tolerability[6][10].

  • Pharmacokinetic Sampling: Include satellite groups for blood and brain tissue collection at various time points to correlate drug exposure with pharmacodynamic effects.

  • Dose Selection: Choose a range of doses that are expected to span from no effect to a maximal effect, based on in vitro potency and any pilot in vivo data. Publicly available data has mentioned a dose of 10 mg/kg (p.o.) completely preventing evoked seizures in mice[6].

Troubleshooting Guides

Issue 1: Lack of Efficacy at Expected Doses

Potential Cause Troubleshooting Steps
Poor Bioavailability/Exposure 1. Verify Formulation: Ensure this compound is fully dissolved or homogenously suspended in the vehicle prior to each administration. 2. Conduct PK Study: Measure plasma and brain concentrations of this compound to confirm adequate exposure. Compare results to established efficacious concentrations if available. 3. Optimize Vehicle/Route: If oral bioavailability is low, consider an alternative vehicle or parenteral administration (e.g., intraperitoneal) for initial efficacy studies to bypass first-pass metabolism[9].
Inappropriate Efficacy Endpoint 1. Re-evaluate Endpoint: The chosen endpoint may not be sensitive to the mechanism of this compound. For instance, if assessing spontaneous seizures, ensure the monitoring period is sufficiently long. 2. Consider Alternative Models: The specific animal model may have compensatory mechanisms that reduce sensitivity to sodium channel blockade.
Incorrect Dosing Regimen 1. Assess Half-Life: If the drug has a short half-life, the dosing interval may be too long. Consider more frequent dosing or a continuous delivery method. 2. Increase Dose: The effective concentration in the brain may not have been reached. Escalate the dose cautiously while monitoring for tolerability.

Issue 2: Unexpected Toxicity or Adverse Events

Potential Cause Troubleshooting Steps
Dose is Too High 1. Reduce Dose: This is the most straightforward solution. Use the established dose-response curve to select a lower dose that is still expected to have efficacy. 2. Refine Dosing Schedule: A less frequent dosing schedule may maintain efficacy while reducing peak-concentration-related side effects.
Off-Target Effects 1. Confirm Selectivity: While this compound is highly selective, at high concentrations, it may interact with other ion channels or receptors. Review available selectivity data. 2. Histopathology: Conduct a preliminary histopathological examination of key organs (liver, kidney, brain) to identify any tissue-specific toxicity.
Vehicle Intolerance 1. Run Vehicle-Only Control: Always include a control group that receives only the vehicle to isolate any effects caused by the administration vehicle itself. 2. Change Vehicle: If the vehicle is suspected to be the cause, test an alternative, more inert vehicle like saline (if solubility permits).

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a Mouse MES Model

Dose (mg/kg, p.o.)N% Seizure ProtectionMean Brain Conc. (ng/g) at TmaxObserved Adverse Effects
Vehicle100%< LOQNone
11020%55None
31070%160Mild, transient hypoactivity in 1/10 animals
1010100%550Transient hypoactivity in 3/10 animals
3010100%1650Ataxia and significant hypoactivity in 8/10 animals

This is hypothetical data for illustrative purposes.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

ParameterOral (p.o.) Administration (10 mg/kg)Intravenous (IV) Administration (1 mg/kg)
Tmax (plasma) 1.0 hrN/A
Cmax (plasma) 250 ng/mL400 ng/mL
Brain:Plasma Ratio 2.2 at Tmax2.1 at 15 min
Half-life (t1/2) 4.5 hr4.2 hr
Bioavailability (F%) 35%100%

This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol: Dose-Range Finding for Anticonvulsant Efficacy Using the Maximal Electroshock Seizure (MES) Model

  • Animals: Adult male C57BL/6 mice (8-10 weeks old). Acclimatize animals for at least 7 days.

  • Compound Preparation: Prepare this compound in a vehicle of 0.5% methylcellulose + 0.1% Tween 80 in sterile water. Prepare doses of 1, 3, 10, and 30 mg/kg. The concentration should be adjusted so the administration volume is 10 mL/kg.

  • Drug Administration: Randomly assign mice to treatment groups (n=10 per group), including a vehicle-only control. Administer the compound or vehicle via oral gavage.

  • Seizure Induction: At the time of predicted peak plasma concentration (e.g., 60 minutes post-dose, to be confirmed by PK studies), induce a seizure by delivering an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 sec duration) via corneal electrodes.

  • Efficacy Assessment: An animal is considered protected if it does not exhibit a tonic hindlimb extension seizure. Record the number of protected animals in each group.

  • Tolerability Assessment: Observe animals for any signs of adverse effects (e.g., ataxia, sedation, abnormal behaviors) for at least 4 hours post-dosing.

  • Data Analysis: Calculate the percentage of seizure protection for each dose group. Determine an ED50 (the dose at which 50% of animals are protected) using probit analysis.

Visualizations

cluster_membrane Neuronal Membrane cluster_in NaV1_6 NaV1.6 Channel (SCN8A) Persistent_Current Pathological Persistent Na+ Current NaV1_6->Persistent_Current Mediates Prax562 This compound Prax562->NaV1_6 Inhibits Hyperexcitability Neuronal Hyperexcitability Persistent_Current->Hyperexcitability Leads to Seizure Seizure Activity Hyperexcitability->Seizure Causes

Caption: Hypothetical mechanism of action for this compound.

cluster_planning Phase 1: Planning & Prep cluster_execution Phase 2: In-Vivo Execution cluster_analysis Phase 3: Analysis A Select Animal Model (e.g., SCN8A Knock-in) B Determine Dose Range (Based on in vitro data) A->B C Prepare Formulation & Vehicle Controls B->C D Administer Dose Groups (Oral Gavage) C->D E Assess Efficacy (e.g., Seizure Monitoring) D->E F Assess Tolerability (e.g., Locomotor Activity) D->F G Collect PK Samples (Plasma & Brain) D->G I Correlate Exposure with Efficacy & Tolerability E->I F->I H Analyze PK Data (Exposure Levels) G->H H->I J Establish Therapeutic Window I->J

Caption: Experimental workflow for preclinical dose optimization.

action_node action_node result_node result_node start Unexpected In-Vivo Result (e.g., No Efficacy) check_pk Was drug exposure (brain) adequate? start->check_pk check_formulation Is formulation stable and correct? check_pk->check_formulation No check_model Is the animal model appropriate? check_pk->check_model Yes action_reformulate Reformulate or change vehicle/route check_formulation->action_reformulate No end_pk Issue is with PK/ Bioavailability check_formulation->end_pk Yes action_reassess_model Re-evaluate model or endpoint check_model->action_reassess_model Yes end_dose Dose is likely too low check_model->end_dose No action_reformulate->result_node Re-run Experiment action_increase_dose Increase dose action_increase_dose->result_node end_model Issue is with model/ pharmacodynamics action_reassess_model->end_model end_dose->action_increase_dose

Caption: Troubleshooting logic for unexpected preclinical results.

References

Technical Support Center: Prax-562 and the Maximal Electroshock (MES) Model

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Maximal Electroshock (MES) model to evaluate the anticonvulsant properties of Prax-562.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an investigational, first-in-class small molecule being developed for the treatment of developmental and epileptic encephalopathies (DEEs).[1][2] Its primary mechanism of action is the preferential inhibition of persistent sodium currents (INa).[3][4][5] This selectivity for the persistent current over the peak sodium current is thought to be a key driver of its anticonvulsant effects in conditions characterized by neuronal hyperexcitability, such as those caused by gain-of-function variants in SCN2A and SCN8A genes.[2][3][5]

Q2: How does this compound's mechanism differ from standard sodium channel blockers?

This compound exhibits a significantly higher preference for inhibiting the persistent sodium current compared to standard sodium channel blockers like carbamazepine (B1668303) (CBZ) and lamotrigine (B1674446) (LTG).[3][6] For instance, this compound has a 60-fold preference for persistent INa over peak INa tonic/resting block, whereas CBZ has a 30-fold preference.[3][6] This enhanced selectivity may contribute to a wider therapeutic window, with robust anticonvulsant activity at doses that do not significantly impair motor function.[3][6]

Q3: What are the expected outcomes of this compound in a preclinical MES model?

In the mouse MES model, this compound has been shown to produce a dose-dependent protection against tonic hindlimb extension seizures.[3] A dose of 10 mg/kg has been reported to completely prevent evoked seizures.[3][5] The maximal electroshock seizure model is considered to have good predictive validity for clinical anticonvulsant activity, particularly for generalized tonic-clonic seizures.[3][7][8][9]

Q4: How does the protective index of this compound compare to other anti-epileptic drugs in the MES model?

This compound has demonstrated a significantly improved preclinical protective index (PI) compared to standard-of-care sodium channel blockers. The PI is the ratio of the brain concentration causing motor impairment (tolerability) to the brain concentration providing seizure protection (efficacy). This compound has a reported PI of approximately 16x, whereas carbamazepine and lamotrigine have PIs of around 5.5x.[3][5][6]

Troubleshooting Guide: Addressing Variability in MES Model Results

Variability in MES model results can arise from several factors. This guide provides a structured approach to troubleshooting common issues.

Q1: We are observing inconsistent seizure responses (tonic hindlimb extension) in our vehicle-treated control animals. What could be the cause?

Inconsistent seizure responses in control groups can undermine the validity of the study. Here are potential causes and solutions:

  • Improper Electrode Placement: Ensure corneal electrodes are correctly placed and make good contact. A drop of 0.9% saline can improve electrical conductivity.[7][9]

  • Inadequate Anesthesia: Apply a local anesthetic like 0.5% tetracaine (B1683103) hydrochloride to the corneas before electrode placement to minimize animal distress and movement that could affect electrode contact.[7][9]

  • Stimulus Parameters: Verify that the electrical stimulus parameters (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) are consistently delivered by a calibrated stimulator.[7][9]

  • Animal Strain and Health: Use a consistent and healthy animal strain. Factors like age, weight, and overall health can influence seizure thresholds.

Q2: The dose-response relationship for this compound is not as clear as expected. What factors could contribute to this?

A scattered dose-response curve can be due to several experimental variables:

  • Drug Administration and Formulation: Ensure accurate and consistent oral gavage technique. The vehicle used to dissolve or suspend this compound should be consistent across all dose groups.

  • Timing of MES Test: The MES test should be conducted at the time of peak effect of this compound. This timing should be determined in preliminary pharmacokinetic studies. Performing the test too early or too late can lead to an underestimation of the drug's potency.[10]

  • Metabolism and Clearance: Individual differences in drug metabolism can contribute to variability. Ensure a sufficient number of animals per group to account for biological variation.

  • Stress Levels: High levels of stress in animals can alter seizure susceptibility. Handle animals consistently and allow for an acclimatization period before testing.

Q3: We are seeing unexpected motor impairment in animals treated with lower doses of this compound. How can we investigate this?

While this compound is reported to have a wide protective index, unexpected motor effects should be systematically evaluated:

  • Baseline Motor Activity: Assess spontaneous locomotor activity (sLMA) in a separate cohort of animals to determine the half-maximal tolerated concentration (TC50).[3][5] This will provide a quantitative measure of tolerability.

  • Observational Scoring: Implement a standardized scoring system to assess for signs of motor impairment, such as ataxia or sedation, at the time of the MES test.

  • Drug Concentration Analysis: Measure the plasma and brain concentrations of this compound at the time of testing to correlate drug exposure with both anticonvulsant effect and any observed motor deficits.[5]

Q4: How can we ensure the reproducibility of our this compound MES model results over time?

Long-term reproducibility requires stringent adherence to standardized protocols and careful monitoring of experimental conditions:

  • Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all aspects of the experiment, from animal handling and drug preparation to stimulus delivery and data analysis.

  • Equipment Calibration: Regularly calibrate the electroshock stimulator to ensure consistent current delivery.

  • Blinding: Whenever possible, the experimenter conducting the MES test and scoring the seizure response should be blinded to the treatment groups.

  • Environmental Controls: Maintain consistent environmental conditions (e.g., temperature, humidity, light-dark cycle) in the animal facility, as these can influence animal physiology and behavior.

Quantitative Data Summary

ParameterThis compoundCarbamazepine (CBZ)Lamotrigine (LTG)
Persistent INa IC50 75 - 141 nmol/L77,500 nmol/LNot Reported
MES ED50 (mice) 2 mg/kgNot ReportedNot Reported
MES Unbound Brain EC50 4.3 nmol/LNot ReportedNot Reported
sLMA TC50 (mice) 44 mg/kgNot ReportedNot Reported
sLMA Unbound Brain TC50 69.7 nmol/LNot ReportedNot Reported
Protective Index (PI) ~16x~5.5x~5.5x

Data compiled from references[3][5][6].

Experimental Protocols & Visualizations

This compound Signaling Pathway

Prax562_Mechanism cluster_Neuron Presynaptic Neuron NaV Voltage-Gated Sodium Channel (NaV) Persistent_Current Pathological Persistent Sodium Current (INa) NaV->Persistent_Current Gain-of-function (e.g., SCN8A mutation) Hyperexcitability Neuronal Hyperexcitability Persistent_Current->Hyperexcitability Action_Potential Action Potential Firing Hyperexcitability->Action_Potential Increased Firing Prax562 This compound Prax562->Persistent_Current Preferentially Inhibits

Caption: Proposed mechanism of this compound in reducing neuronal hyperexcitability.

Maximal Electroshock (MES) Model Workflow

MES_Workflow start Start acclimatize Animal Acclimatization start->acclimatize dosing Administer this compound or Vehicle (Oral Gavage) acclimatize->dosing wait Wait for Time of Peak Drug Effect dosing->wait anesthesia Apply Local Anesthetic to Corneas wait->anesthesia electrodes Place Corneal Electrodes anesthesia->electrodes stimulate Deliver Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2s) electrodes->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe record Record Seizure Outcome (Protected vs. Not Protected) observe->record analyze Data Analysis (e.g., ED50 Calculation) record->analyze end End analyze->end

Caption: Standard experimental workflow for the Maximal Electroshock (MES) seizure model.

Detailed MES Protocol

Objective: To assess the anticonvulsant efficacy of this compound by determining its ability to prevent the tonic hindlimb extensor component of a maximal electroshock-induced seizure in rodents.

Materials:

  • Male CD-1 or C57BL/6 mice (or Sprague-Dawley rats)

  • This compound and appropriate vehicle

  • Electroconvulsive stimulator

  • Corneal electrodes

  • 0.5% tetracaine hydrochloride solution

  • 0.9% saline solution

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the laboratory environment for at least 3 days prior to the experiment.

  • Dosing:

    • Divide animals into treatment groups (n=8-12 per group), including a vehicle control group and multiple dose levels of this compound.

    • Administer the assigned treatment via oral gavage.

  • Time to Peak Effect: Wait for the predetermined time to peak effect of this compound before inducing seizures. This is a critical parameter for consistency.

  • Anesthesia and Electrode Placement:

    • At the time of testing, apply one drop of 0.5% tetracaine hydrochloride to the corneas of each animal for local anesthesia.[7][9]

    • Following anesthesia, apply a drop of 0.9% saline to the corneas to ensure good electrical conductivity.[7][9]

    • Place the corneal electrodes on the eyes of the restrained animal.

  • Stimulation:

    • Deliver an alternating current electrical stimulus. Common parameters are 50 mA at 60 Hz for 0.2 seconds for mice, and 150 mA at 60 Hz for 0.2 seconds for rats.[7][9]

  • Observation and Endpoint:

    • Immediately following the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure.[7]

    • The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered "protected" if it does not exhibit this seizure phase.[7][9]

  • Data Analysis:

    • Calculate the percentage of animals protected in each dose group.

    • Determine the ED50 (the dose that protects 50% of the animals) using probit analysis or a similar statistical method.[7]

References

Potential artifacts in electrophysiology with Prax-562

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Prax-562 in electrophysiology experiments. The information is designed to help identify and resolve potential artifacts and differentiate them from the expected pharmacological effects of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the persistent sodium current (INa).[1][2][3][4][5][6][7] It demonstrates significantly greater potency for the persistent INa over the peak INa, which is responsible for the upstroke of the action potential.[3][4][5][6] This selective inhibition of the persistent sodium current is intended to reduce neuronal hyperexcitability associated with conditions like epilepsy, with a lesser effect on normal neuronal firing.[3][6]

Q2: I've applied this compound and observe a reduction in neuronal firing frequency. Is this an artifact?

A reduction in evoked action potential firing is an expected pharmacological effect of this compound. By inhibiting the persistent sodium current, this compound reduces neuronal intrinsic excitability.[3][6] However, it is crucial to ensure that this observation is not a result of common electrophysiological issues.

Troubleshooting Steps:

  • Monitor Seal Resistance: A deteriorating gigaohm seal can lead to a decrease in apparent cell excitability. Ensure your seal resistance remains stable (>1 GΩ) throughout the recording.

  • Check Access Resistance (Rs): An increase in access resistance can filter the recorded signal and reduce the measured firing rate. Monitor Rs and terminate the experiment if it changes significantly.

  • Cell Health: A decline in cell health during a long recording can also lead to reduced firing. Visually inspect the cell and monitor its resting membrane potential.

Q3: After applying this compound, the amplitude of my action potentials is only slightly reduced. Is this normal?

Yes, this is a key characteristic of this compound's mechanism of action. Due to its preferential inhibition of the persistent INa over the peak INa, this compound is expected to have only a minor effect on the amplitude of action potentials, especially when compared to non-selective sodium channel blockers like carbamazepine.[3][4][5][6]

Q4: I'm observing a gradual "rundown" of my recorded currents after applying this compound. What could be the cause?

Current rundown is a common phenomenon in whole-cell patch-clamp recordings and can be multifactorial. It's important to distinguish between a potential pharmacological effect and an experimental artifact.

Potential Causes and Solutions:

  • Intracellular Component Washout: The whole-cell configuration can lead to the dialysis of essential intracellular components (e.g., ATP, GTP).[8][9] Including these in your intracellular solution can help mitigate rundown.

  • Seal Instability: A slow decline in seal resistance can manifest as a gradual change in recorded currents.[8]

  • Compound Stability: Ensure that your this compound stock solution is properly prepared and stored, and that the final vehicle concentration in your recording solution is minimal (e.g., <0.1% DMSO).

  • Pharmacological Effect: While not a documented characteristic of this compound, some compounds can induce rundown. To test for this, perform a washout experiment to see if the current recovers.

Q5: My recording has become very noisy after perfusing with this compound. How can I troubleshoot this?

Increased noise is unlikely to be a direct pharmacological effect of this compound and is more likely related to the perfusion system or other aspects of the electrophysiology setup.

Troubleshooting Noise:

  • Grounding: Check for proper grounding of all equipment.[10][11][12] Ensure there are no ground loops, which can be a significant source of noise.[13]

  • Electrical Interference: Identify and shield against sources of 50/60 Hz noise, such as lights, power supplies, and other nearby electronic equipment.[10][11][12] A Faraday cage is essential for minimizing this type of interference.[10]

  • Perfusion System: Air bubbles or mechanical instability in the perfusion system can introduce noise. Ensure a smooth and continuous flow of the solution.

  • Pipette and Holder: A dirty pipette holder or a poor seal between the pipette and the holder can be a source of noise.[11]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the potency and selectivity of this compound from preclinical studies.

ParameterValueCell Type/ConditionReference
Persistent INa Inhibition (IC50) 141 nMhNaV1.6 (ATX-II evoked)[3][4][5]
75 nMhNaV1.6-N1768D[3][4][5]
Peak INa Tonic Block Preference 60x preference for persistent INahNaV1.6[3][4][5]
Use-Dependent Block Preference 31x preference over tonic blockhNaV1.6[3][4][5]
Effect on Action Potential Amplitude Minor reductionHippocampal CA1 pyramidal neurons[3][5][6]

Experimental Protocols

Whole-Cell Patch-Clamp Recordings in Slices

This protocol provides a general framework for assessing the effect of this compound on neuronal excitability.

  • Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution.

    • Rapidly dissect the brain and prepare acute slices (e.g., 300 µm thick) of the desired region (e.g., hippocampus) using a vibratome in ice-cold, oxygenated slicing solution.

    • Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes, then maintain at room temperature.

  • Recording Setup:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant rate.

    • Use borosilicate glass pipettes (3-6 MΩ) filled with an appropriate intracellular solution (containing ATP and GTP to minimize rundown).

    • Establish a gigaohm seal (>1 GΩ) on a healthy neuron under visual guidance (e.g., DIC microscopy).

    • Rupture the membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Record baseline neuronal activity (e.g., resting membrane potential, evoked action potentials in response to current injections) for a stable period.

    • Bath-apply this compound at the desired concentration and allow for equilibration.

    • Record the effects of this compound on the same parameters.

    • If possible, perform a washout with aCSF to assess the reversibility of the effects.

Visualizations

Troubleshooting Workflow for Electrophysiology Artifacts start Observation: Unexpected change in electrophysiological recording check_drug_effect Is the observation consistent with the known pharmacology of this compound? start->check_drug_effect expected_effect Likely a true pharmacological effect. Proceed with analysis. check_drug_effect->expected_effect Yes troubleshoot Potential Artifact: Begin troubleshooting the setup check_drug_effect->troubleshoot No check_grounding Check Grounding: - Single point ground - No ground loops - Secure connections troubleshoot->check_grounding check_noise Check for Electrical Noise: - Turn off unnecessary equipment - Shield from 50/60 Hz sources - Check perfusion system for bubbles troubleshoot->check_noise check_seal_rs Check Seal and Access Resistance: - Monitor Giga-seal (>1 GΩ) - Monitor Access Resistance (Rs) - Check for drift troubleshoot->check_seal_rs check_solutions Check Solutions & Cell Health: - Freshly prepared solutions - Correct osmolarity - Healthy cell morphology troubleshoot->check_solutions resolved Issue Resolved: Continue experiment check_grounding->resolved check_noise->resolved check_seal_rs->resolved check_solutions->resolved

Caption: Troubleshooting workflow for identifying and resolving common electrophysiology artifacts.

This compound Signaling Pathway prax562 This compound persistent_ina Persistent Sodium Current (INa) prax562->persistent_ina Inhibits peak_ina Peak Sodium Current (INa) prax562->peak_ina Weakly Inhibits neuronal_hyperexcitability Neuronal Hyperexcitability persistent_ina->neuronal_hyperexcitability Contributes to action_potential_firing Action Potential Firing neuronal_hyperexcitability->action_potential_firing Increases ap_amplitude Action Potential Amplitude peak_ina->ap_amplitude Determines

Caption: Simplified signaling pathway illustrating the mechanism of action of this compound.

References

Prax-562 Technical Support Center: Ensuring Stability in Recording Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Prax-562 in electrophysiological and other in vitro recording experiments. The focus is on maintaining the stability and efficacy of this compound in various recording solutions to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial solubilization, it is recommended to prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO). A concentration of 10 mM is a common starting point for small molecules in drug discovery research.

Q2: How should I store the this compound stock solution?

A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can compromise the compound's stability.

Q3: What is the maximum final concentration of DMSO that should be used in my recording solution?

A3: The final concentration of DMSO in your aqueous recording solution should be kept to a minimum, ideally below 0.1%. High concentrations of DMSO can have direct effects on neuronal activity and membrane properties.

Q4: I am observing precipitation after diluting my this compound stock solution into the recording buffer. What should I do?

A4: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Lower the Final Concentration: The solubility of this compound in aqueous solution is limited. Try using a lower final concentration of the compound.

  • Use a Carrier Protein: Adding a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) to the recording solution can help to keep hydrophobic compounds in solution.

  • Sonication: Briefly sonicating the final recording solution after adding this compound may help to dissolve any microscopic precipitates.

  • Fresh Preparation: Always prepare the final working solution of this compound fresh for each experiment. Do not store diluted aqueous solutions of the compound.

Q5: How can I be sure that this compound is stable and active in my recording solution over the course of a long experiment?

A5: To ensure the stability and activity of this compound during prolonged experiments, it is recommended to:

  • Perfuse Continuously: If your experimental setup allows, continuously perfuse the recording chamber with a fresh solution containing this compound. This will ensure a constant and stable concentration of the active compound.

  • Protect from Light: Some compounds are light-sensitive. While there is no specific information on the photosensitivity of this compound, it is good practice to protect the recording setup from direct light.

  • Monitor Effects Over Time: If you are applying the drug in a static bath, monitor the effect of this compound at the beginning and end of your recording session to check for any decline in activity, which might indicate degradation.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in recording solutions.

Issue Potential Cause Recommended Solution
Precipitation in Recording Solution This compound has limited aqueous solubility. The final concentration exceeds its solubility limit.- Lower the final concentration of this compound.- Ensure the final DMSO concentration is minimal.- Add a carrier protein like 0.1% BSA to the recording solution.- Briefly sonicate the final solution.
Inconsistent or No Drug Effect - this compound has degraded due to improper storage or handling.- Inaccurate dilution of the stock solution.- The compound has precipitated out of solution.- Use a fresh aliquot of the stock solution.- Verify dilution calculations.- Visually inspect the final solution for any signs of precipitation.
Gradual Decline in Drug Effect During Experiment This compound is degrading in the aqueous recording solution over time.- Use a continuous perfusion system with a fresh drug solution.- If using a static bath, replace the solution periodically.
Changes in Baseline Recording Parameters The vehicle (DMSO) is affecting the cells at the concentration used.- Reduce the final DMSO concentration to below 0.1%.- Run a vehicle control experiment with the same concentration of DMSO to isolate its effects.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

1. Preparation of 10 mM this compound Stock Solution in DMSO:

  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in 100% DMSO to achieve a final concentration of 10 mM.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

2. Preparation of Working Solution in Artificial Cerebrospinal Fluid (aCSF):

  • Prepare a fresh batch of aCSF on the day of the experiment.

  • Thaw a single aliquot of the 10 mM this compound stock solution.

  • Perform serial dilutions of the stock solution in aCSF to reach the desired final concentration. Ensure that the final DMSO concentration remains below 0.1%.

  • For example, to prepare a 1 µM working solution, you can perform a 1:100 dilution of a 100 µM intermediate dilution, which in turn is a 1:100 dilution of the 10 mM stock.

  • Visually inspect the final solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.

Standard Artificial Cerebrospinal Fluid (aCSF) Composition
Component Concentration (mM)
NaCl124
KCl2.5
KH2PO41.25
MgSO41.3
CaCl22.5
NaHCO326
D-Glucose10

Note: The aCSF should be continuously bubbled with 95% O2 / 5% CO2 to maintain a physiological pH of ~7.4.

Standard Internal Solution for Whole-Cell Patch-Clamp
Component Concentration (mM)
K-gluconate130
KCl10
HEPES10
EGTA0.5
Mg-ATP4
Na-GTP0.4
Phosphocreatine10

Note: The pH should be adjusted to ~7.3 with KOH, and the osmolarity should be adjusted to be slightly lower than the external aCSF.

Visualizations

Prax562_Workflow Experimental Workflow for this compound Application cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare 10 mM this compound stock in 100% DMSO working Prepare fresh working solution in aCSF (DMSO < 0.1%) stock->working Serial Dilution baseline Establish stable baseline recording in aCSF application Apply this compound solution (perfusion or static bath) baseline->application recording Record cellular activity application->recording washout Washout with aCSF recording->washout analyze Analyze drug effect on cellular parameters washout->analyze

Caption: Experimental workflow for applying this compound in electrophysiology.

Troubleshooting_Prax562_Precipitation Troubleshooting this compound Precipitation cluster_solutions Potential Solutions start Precipitation observed in This compound working solution lower_conc Lower final concentration of this compound start->lower_conc carrier Add carrier protein (e.g., 0.1% BSA) start->carrier sonicate Briefly sonicate the final solution start->sonicate fresh Prepare solution fresh before each experiment start->fresh end Stable, clear working solution lower_conc->end carrier->end sonicate->end fresh->end Prax562_Signaling_Pathway This compound Mechanism of Action cluster_channel Voltage-Gated Sodium Channel (Nav) peak_current Peak Sodium Current (transient) neuronal_hyperexcitability Neuronal Hyperexcitability (e.g., in Epilepsy) peak_current->neuronal_hyperexcitability Action Potential Propagation persistent_current Persistent Sodium Current (sustained) persistent_current->neuronal_hyperexcitability Pathological Depolarization seizures Seizure Activity neuronal_hyperexcitability->seizures prax562 This compound prax562->persistent_current Selective Inhibition

Overcoming challenges in Prax-562 delivery to the CNS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges researchers may encounter when delivering Prax-562 to the central nervous system (CNS) in a preclinical setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in the CNS?

A1: this compound, also known as relutrigine, is a first-in-class small molecule that preferentially inhibits persistent sodium current.[1][2][3] This mechanism is significant in the treatment of developmental and epileptic encephalopathies (DEEs) as it targets the hyperexcitability of sodium channels, a key driver of seizure symptoms in conditions like early-onset SCN2A-DEE and SCN8A-DEE.[2][3] In preclinical studies, this compound has demonstrated a dose-dependent inhibition of seizures in mouse models of these disorders.

Q2: What are the key physicochemical properties of this compound relevant to CNS delivery?

PropertyValueImplication for CNS Delivery
IUPAC Name 3-(ethoxydifluoromethyl)-6-[5-fluoro-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-[1][4][5]triazolo[4,3-a]pyrazine-
Chemical Formula C15H11F6N5O-
Molecular Weight 407.27 g/mol Generally, molecules under 500 g/mol have a higher probability of crossing the BBB.
Predicted LogP ~3.5 - 4.5This predicted value suggests good lipophilicity, which is favorable for passive diffusion across the BBB.
Predicted Polar Surface Area (PSA) ~90-100 ŲA PSA under 90 Ų is often considered ideal for CNS penetration. The predicted value for this compound is borderline and suggests that while BBB penetration is possible, it may not be completely unimpeded.

Q3: What are the common administration routes for this compound in preclinical research?

A3: Based on published preclinical studies, oral administration (e.g., oral gavage) has been successfully used to deliver this compound in mouse models of epilepsy.[6] Intravenous (IV) injection is another common route for systemic drug delivery in preclinical studies and can be considered for this compound. The choice of administration route will depend on the specific experimental design and objectives.

Q4: How can I assess if this compound is reaching the CNS in my animal model?

A4: Several methods can be employed to determine the brain penetration of this compound. These include:

  • In vivo microdialysis: This technique allows for the sampling of unbound drug concentrations in the brain extracellular fluid over time.

  • Brain tissue homogenization: At the end of a study, brain tissue can be collected, homogenized, and analyzed (e.g., by LC-MS/MS) to determine the total concentration of this compound.

  • Pharmacodynamic readouts: Measuring a downstream effect of this compound in the CNS, such as changes in neuronal firing or seizure activity, can provide indirect evidence of target engagement.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected efficacy in preclinical models.

This could be due to suboptimal delivery of this compound to the CNS.

Potential Cause Troubleshooting Step
Poor solubility of this compound in the vehicle. - Ensure the formulation is a homogenous suspension or solution before each administration. - Consider using a different vehicle. For hydrophobic compounds, options include corn oil or a suspension in 0.5% carboxymethylcellulose (CMC).
Incorrect administration technique (Oral Gavage). - Verify the gavage needle is the correct size for the animal. - Ensure the needle is inserted into the esophagus and not the trachea. Accidental lung delivery will prevent the drug from being absorbed systemically. - Administer the formulation slowly to avoid reflux.
Incorrect administration technique (Intravenous Injection). - Confirm proper insertion into the tail vein. Swelling at the injection site indicates a subcutaneous injection. - Administer the injection slowly.
Rapid metabolism or clearance of this compound. - If possible, measure plasma and brain concentrations of this compound over time to determine its pharmacokinetic profile in your model. - Consider more frequent dosing or a different administration route if the half-life is very short.
Efflux by transporters at the BBB. - While not specifically reported for this compound, P-glycoprotein (P-gp) is a common efflux transporter for small molecules. Co-administration with a P-gp inhibitor (e.g., verapamil, though use with caution due to its own biological effects) could be explored in mechanistic studies.
Issue 2: Adverse effects observed in animals following administration.
Potential Cause Troubleshooting Step
Vehicle toxicity. - Administer the vehicle alone to a control group of animals to assess for any adverse effects.
High peak plasma concentration (Cmax). - If using IV injection, consider a slower infusion rate. - For oral administration, ensure the dose is appropriate and consider if a fed or fasted state might alter absorption kinetics.
Off-target effects of this compound. - Review the known pharmacology of this compound and sodium channel blockers in general. - Lower the dose to see if the adverse effects are dose-dependent.
Stress from the administration procedure. - Ensure personnel are well-trained in animal handling and administration techniques to minimize stress. - For repeated dosing, habituate the animals to the procedure.

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA)

This protocol provides a high-throughput method to predict the passive permeability of a compound across the BBB.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter membrane coated with a lipid solution to mimic the BBB)

  • Donor and acceptor well plates

  • This compound stock solution in DMSO

  • Phosphate buffered saline (PBS), pH 7.4

  • Plate reader for UV-Vis or fluorescence detection

Methodology:

  • Prepare a working solution of this compound in PBS from the DMSO stock. The final DMSO concentration should be less than 1%.

  • Add the this compound working solution to the donor wells of the PAMPA plate.

  • Add fresh PBS to the acceptor wells.

  • Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the solutions in both the donor and acceptor wells.

  • Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).

  • After incubation, carefully separate the plates.

  • Measure the concentration of this compound in both the donor and acceptor wells using a plate reader.

  • Calculate the permeability coefficient (Pe) using the following formula: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where [drug]equilibrium is the concentration if the drug were equally distributed between the donor and acceptor wells.

Protocol 2: In Vivo Assessment of Brain Penetration in Mice

This protocol describes how to determine the brain-to-plasma concentration ratio (Kp) of this compound following oral administration.

Materials:

  • This compound formulation for oral gavage

  • Oral gavage needles

  • Anesthesia

  • Blood collection tubes (e.g., with EDTA)

  • Surgical tools for brain extraction

  • Homogenizer

  • LC-MS/MS or other suitable analytical method

Methodology:

  • Administer a single dose of this compound to a cohort of mice via oral gavage.

  • At a predetermined time point (e.g., the time of expected maximum plasma concentration, Tmax), anesthetize a mouse.

  • Collect a blood sample via cardiac puncture and place it in an EDTA tube.

  • Perfuse the mouse with saline to remove blood from the brain vasculature.

  • Carefully dissect the brain and weigh it.

  • Process the blood sample to obtain plasma.

  • Homogenize the brain tissue in a suitable buffer.

  • Analyze the concentration of this compound in both the plasma and the brain homogenate using a validated analytical method like LC-MS/MS.

  • Calculate the brain-to-plasma ratio (Kp) by dividing the concentration in the brain (ng/g) by the concentration in the plasma (ng/mL).

Visualizations

BloodBrainBarrier cluster_blood_vessel Blood Vessel cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System Prax562_blood This compound endothelial_cells Endothelial Cell Tight Junctions Prax562_blood->endothelial_cells Passive Diffusion (Lipophilicity Dependent) basement_membrane Basement Membrane efflux Efflux Pumps (e.g., P-gp) endothelial_cells->efflux pericytes Pericytes astrocyte_endfeet Astrocyte Endfeet Prax562_cns This compound astrocyte_endfeet->Prax562_cns Entry into Brain Parenchyma efflux->Prax562_blood Pumps drug back into blood

Caption: The Blood-Brain Barrier and Mechanisms of Drug Transport.

TroubleshootingWorkflow start Inconsistent/Low Efficacy Observed check_formulation Check Formulation (Solubility, Homogeneity) start->check_formulation review_administration Review Administration Technique check_formulation->review_administration Formulation OK optimize_formulation Optimize Formulation (e.g., new vehicle) check_formulation->optimize_formulation Issue Found assess_pk Assess Pharmacokinetics (Plasma & Brain Levels) review_administration->assess_pk Technique OK retrain_technique Retrain on Administration Technique review_administration->retrain_technique Issue Found consider_efflux Consider BBB Efflux assess_pk->consider_efflux Low Brain/Plasma Ratio adjust_dosing Adjust Dosing Regimen (dose, frequency) assess_pk->adjust_dosing Rapid Clearance end Improved Efficacy assess_pk->end Sufficient Exposure mechanistic_studies Mechanistic Studies (e.g., with P-gp inhibitor) consider_efflux->mechanistic_studies optimize_formulation->start Re-evaluate retrain_technique->start Re-evaluate adjust_dosing->start Re-evaluate mechanistic_studies->end

Caption: Troubleshooting Workflow for Low Efficacy of this compound.

References

Technical Support Center: Prax-562 Long-Term Administration in Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term administration of Prax-562 (relutrigine) in animal models. The information is intended for researchers, scientists, and drug development professionals to facilitate successful and well-controlled experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a first-in-class small molecule that acts as a preferential inhibitor of persistent sodium current (INa).[1][2] This mechanism allows it to selectively target the hyperexcitability of sodium channels (NaV) that is characteristic of disease states, such as in certain developmental and epileptic encephalopathies (DEEs).[1][2] Unlike traditional sodium channel blockers, this compound shows greater selectivity for the persistent current over the peak sodium current, which may contribute to its improved safety and tolerability profile.[3][4]

Q2: What are the reported effective doses of this compound in animal models of epilepsy?

A2: In preclinical mouse models, this compound has demonstrated dose-dependent anticonvulsant activity. For instance, in the maximal electroshock seizure (MES) model in CD-1 mice, the ED50 (the dose effective in 50% of animals) was found to be 2 mg/kg.[5] A dose of 10 mg/kg provided complete protection against evoked seizures in this model.[4] In genetic mouse models of SCN2A and SCN8A-related epilepsy, this compound has also shown robust, dose-dependent inhibition of seizures.[1][2][6]

Q3: What is the known safety and tolerability profile of this compound in animals?

A3: Preclinical studies have indicated that this compound has a significantly improved tolerability profile compared to standard sodium channel blockers like carbamazepine (B1668303) (CBZ) and lamotrigine (B1674446) (LTG).[3][4] This is highlighted by its wider therapeutic window. The dose of this compound that resulted in a 50% reduction in spontaneous locomotor activity (TD50), a measure of tolerability, was 44 mg/kg in mice. This gives it a protective index (PI = TD50/ED50) of approximately 16, which is substantially better than that of CBZ and LTG.[4] While detailed long-term toxicology study results are not publicly available, Praxis Precision Medicines has stated that chronic and juvenile toxicology programs have been completed.

Q4: Are there any known adverse effects of long-term this compound administration in animals?

A4: Specific adverse effects from long-term preclinical studies of this compound have not been detailed in publicly available literature. However, based on its mechanism as a sodium channel blocker, potential class-related adverse effects could theoretically include neurological signs (e.g., ataxia, sedation at high doses) or cardiovascular effects. It is crucial to conduct thorough monitoring during long-term studies. In short-term studies, this compound did not impact locomotor activity at doses that provided full anticonvulsant efficacy.[3]

Q5: What is the pharmacokinetic profile of this compound in animals?

A5: While specific pharmacokinetic parameters in various animal species are not extensively published, human Phase 1 studies have provided some insights that may be relevant for preclinical study design. In healthy human volunteers, this compound was well-tolerated and showed dose-related changes in EEG biomarkers.[7] The half-life in humans is approximately 4-5 days.[7] Understanding the pharmacokinetic profile in the specific animal model being used is critical for designing an appropriate long-term dosing regimen.

Troubleshooting Guides

Issue 1: Lack of Efficacy or Variable Efficacy in a Long-Term Study

Potential Cause Troubleshooting Steps
Inadequate Dose - Review the literature for effective doses in similar models. The ED50 in the mouse MES model is 2 mg/kg.[5] Consider a dose-response study to determine the optimal dose for your specific model and endpoint.
Suboptimal Dosing Frequency - Based on the long half-life in humans (4-5 days), once-daily dosing may be appropriate.[7] However, the half-life in your animal model may differ. Conduct a pilot pharmacokinetic study to determine the optimal dosing interval to maintain steady-state plasma concentrations.
Drug Formulation or Administration Issues - Ensure the drug is properly solubilized and stable in the chosen vehicle. - Verify the accuracy of the administration technique (e.g., oral gavage, intraperitoneal injection).
Development of Tolerance - While not reported for this compound, tolerance can be a concern with long-term administration of some CNS-active drugs. Monitor efficacy over time. If tolerance is suspected, consider intermittent dosing schedules or combination therapy.
Model-Specific Factors - The underlying pathophysiology of your animal model may not be responsive to the mechanism of this compound. Confirm that the model involves hyperexcitability driven by persistent sodium currents.

Issue 2: Observed Adverse Effects (e.g., sedation, ataxia, weight loss)

Potential Cause Troubleshooting Steps
Dose is too High - The TD50 for reduced locomotor activity in mice is 44 mg/kg.[4] If adverse effects are observed, consider reducing the dose. A dose of 10 mg/kg was fully effective in the MES model without affecting locomotor activity.[4]
Off-Target Effects - Although this compound is selective, high concentrations could lead to off-target effects. Monitor for unexpected clinical signs.
Drug Accumulation - With repeated dosing, the drug may accumulate, especially if the dosing interval is too short relative to the half-life in the species being studied. Measure trough plasma concentrations to assess for accumulation.
Interaction with Other Experimental Factors - Consider potential interactions with diet, housing conditions, or other administered substances.

Data Presentation

Table 1: Preclinical Efficacy and Tolerability of this compound in Mice

ParameterValueAnimal ModelSource
ED50 (Anticonvulsant Efficacy) 2 mg/kgCD-1 Mice (MES model)[5]
Fully Protective Dose 10 mg/kgCD-1 Mice (MES model)[4]
TD50 (Reduced Locomotor Activity) 44 mg/kgCD-1 Mice (sLMA test)[4]
Protective Index (PI) ~16CD-1 Mice[4]

Experimental Protocols

Maximal Electroshock Seizure (MES) Model

This model is used to assess the anticonvulsant activity of a compound.

  • Animals: Male CD-1 mice are commonly used.

  • Drug Administration: this compound is administered orally (p.o.) at various doses (e.g., 0.3, 1, 3, 10 mg/kg). A vehicle control group (e.g., 35% 2-hydroxypropyl-β-cyclodextrin) is included.

  • Procedure: 30 minutes after drug administration, a brief electrical stimulus is delivered via corneal or ear-clip electrodes to induce a seizure.

  • Endpoint: The primary endpoint is the prevention of the tonic hindlimb extension phase of the seizure. The latency to seizure can also be measured.

  • Data Analysis: The ED50 is calculated based on the dose-response curve.

Spontaneous Locomotor Activity (sLMA) Test

This test is used to assess the potential sedative or motor-impairing effects of a compound.

  • Animals: Male CD-1 mice are commonly used.

  • Drug Administration: this compound is administered orally at various doses (e.g., 10, 20, 40 mg/kg), alongside a vehicle control group.

  • Procedure: 30 minutes after dosing, mice are placed in an open-field arena equipped with automated activity monitoring systems.

  • Endpoint: The total distance traveled and other locomotor parameters are recorded over a specified period (e.g., 30-60 minutes).

  • Data Analysis: The TD50 is calculated as the dose that reduces locomotor activity by 50% compared to the vehicle-treated group.

Visualizations

Prax562_Mechanism_of_Action cluster_Neuron Neuron NaV_Channel Voltage-Gated Sodium Channel (NaV) Persistent_Current Persistent Sodium Current (INa) NaV_Channel->Persistent_Current generates Neuronal_Hyperexcitability Neuronal Hyperexcitability Persistent_Current->Neuronal_Hyperexcitability contributes to Seizures Seizures Neuronal_Hyperexcitability->Seizures leads to Prax562 This compound Prax562->Persistent_Current Preferentially Inhibits Experimental_Workflow cluster_Efficacy Efficacy Assessment cluster_Tolerability Tolerability Assessment Dosing_Efficacy Administer this compound (e.g., 0.3-10 mg/kg p.o.) MES_Test Maximal Electroshock Seizure (MES) Test Dosing_Efficacy->MES_Test 30 min post-dose Efficacy_Endpoint Measure prevention of tonic hindlimb extension MES_Test->Efficacy_Endpoint Protective_Index Calculate Protective Index (PI = TD50 / ED50) Efficacy_Endpoint->Protective_Index Dosing_Tolerability Administer this compound (e.g., 10-40 mg/kg p.o.) sLMA_Test Spontaneous Locomotor Activity (sLMA) Test Dosing_Tolerability->sLMA_Test 30 min post-dose Tolerability_Endpoint Measure distance traveled sLMA_Test->Tolerability_Endpoint Tolerability_Endpoint->Protective_Index

References

Technical Support Center: Interpreting Unexpected Results in Prax-562 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Prax-562. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a first-in-class small molecule that acts as a preferential inhibitor of persistent sodium current (INaP).[1][2][3] It shows greater selectivity for inhibiting the persistent current over the transient peak sodium current, which is thought to contribute to its wider therapeutic window compared to traditional sodium channel blockers.[1][2] This mechanism makes it particularly relevant for studying and treating conditions driven by neuronal hyperexcitability, such as developmental and epileptic encephalopathies (DEEs) associated with SCN2A and SCN8A gain-of-function mutations.[2][4][5]

Q2: In which experimental systems has this compound been characterized?

This compound has been evaluated in a variety of preclinical models. In vitro studies have utilized patch-clamp electrophysiology in cell lines expressing specific sodium channel isoforms (e.g., hNaV1.1, hNaV1.2, hNaV1.5, and hNaV1.6) to characterize its inhibitory activity on sodium currents.[1] Ex vivo experiments have been conducted on rodent brain slices to assess its effects on neuronal excitability.[1] In vivo studies in mouse models of DEEs (including SCN2A and SCN8A models) have demonstrated its anticonvulsant activity and tolerability.[2][6][7]

Q3: What are the reported IC50 values for this compound against persistent and peak sodium currents?

Preclinical studies have shown that this compound potently and preferentially inhibits the persistent sodium current. For example, in cells expressing the SCN8A mutation N1768D, the IC50 for persistent current inhibition was 75 nmol·L-1.[1] The compound exhibits a significantly lower affinity for the peak sodium current in its resting state, contributing to its favorable safety profile.[1]

Troubleshooting Guides

Electrophysiology Experiments

Problem 1: Weaker than expected inhibition of persistent sodium current in our patch-clamp recordings.

Possible Causes & Troubleshooting Steps:

  • Compound Stability and Dilution:

    • Verification: Ensure that the this compound stock solution is properly dissolved and has been stored according to the manufacturer's recommendations. Repeated freeze-thaw cycles can degrade the compound.

    • Recommendation: Prepare fresh dilutions from a new stock vial for each experiment. Use a vehicle (e.g., DMSO) concentration that is consistent with published studies and ensure it does not exceed a final concentration of 0.1% in the recording solution, as the vehicle itself can have effects.

  • Voltage Protocol:

    • Verification: The voltage protocol used to elicit and measure the persistent sodium current is critical. An inappropriate protocol may not adequately activate the persistent current, leading to an underestimation of the inhibitory effect of this compound.

    • Recommendation: Utilize a voltage-clamp protocol specifically designed to measure persistent sodium current. A common approach involves a long depolarizing step from a hyperpolarized holding potential.

  • Cell Health and Seal Quality:

    • Verification: Poor cell health or an unstable gigaohm seal can lead to current rundown and inaccurate measurements.

    • Recommendation: Only use healthy cells with a stable resting membrane potential. Monitor the seal resistance and access resistance throughout the experiment; discard any recordings where these parameters change significantly.

Problem 2: Significant inhibition of peak sodium current at concentrations expected to be selective for the persistent current.

Possible Causes & Troubleshooting Steps:

  • State-Dependent Block:

    • Verification: this compound's inhibition of the peak sodium current is use-dependent, meaning it has a higher affinity for channels in the open or inactivated states.[1] If the experimental protocol involves high-frequency stimulation, you may observe a more pronounced block of the peak current.

    • Recommendation: To assess the baseline inhibition of peak current, use a low-frequency stimulation protocol. To investigate use-dependence, apply a train of depolarizing pulses and measure the progressive block of the peak current.

  • Off-Target Effects at High Concentrations:

    • Verification: While this compound is selective, at very high concentrations, it may exhibit some inhibition of the peak current.

    • Recommendation: Perform a full dose-response curve to determine the concentration range where selectivity for the persistent current is maintained.

Data Presentation: Expected vs. Unexpected Electrophysiology Results

ParameterExpected Result with this compoundUnexpected ResultPossible Interpretation of Unexpected Result
Persistent INa IC50 In the nanomolar range (e.g., ~75 nM for SCN8A mutants)[1]In the micromolar rangeCompound degradation, suboptimal voltage protocol, or issues with the experimental preparation.
Peak INa Inhibition Minimal inhibition at concentrations that block persistent INaSignificant inhibition at low nanomolar concentrationsHigh-frequency stimulation protocol causing use-dependent block; potential off-target effects at higher concentrations.
Use-Dependent Block Present and potent[1]Absent or weakIncorrect stimulation frequency or duration in the voltage protocol.

Experimental Protocol: Whole-Cell Voltage-Clamp Recording of Persistent Sodium Current

  • Cell Culture: Culture HEK-293 cells stably expressing the sodium channel of interest (e.g., NaV1.6 with a gain-of-function mutation) on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Recording:

    • Obtain a gigaohm seal (>1 GΩ) on a single cell using a borosilicate glass pipette (2-4 MΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at -120 mV.

    • Apply a 500 ms (B15284909) depolarizing step to -20 mV to elicit the sodium current.

    • Measure the persistent component of the current as the mean current during the final 50 ms of the depolarizing step.

  • Drug Application: After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of this compound.

  • Data Analysis: Compare the amplitude of the persistent sodium current before and after drug application to determine the percentage of inhibition.

Signaling Pathway and Experimental Workflow Diagrams

Prax562_Mechanism cluster_membrane Cell Membrane NaV_Channel Voltage-Gated Sodium Channel (e.g., NaV1.6) Persistent_Current Pathological Persistent Na+ Current NaV_Channel->Persistent_Current Gain-of-function mutation Peak_Current Peak Na+ Current NaV_Channel->Peak_Current Neuronal_Hyperexcitability Neuronal Hyperexcitability Persistent_Current->Neuronal_Hyperexcitability Drives Seizures Seizures Neuronal_Hyperexcitability->Seizures Leads to Prax562 This compound Prax562->Persistent_Current Preferentially Inhibits Prax562->Peak_Current Weakly Inhibits (Use-dependent)

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Result: Weaker than Expected Inhibition Check_Compound Verify this compound Stock and Dilutions Start->Check_Compound Check_Protocol Review Voltage-Clamp Protocol Start->Check_Protocol Check_Setup Assess Cell Health and Seal Quality Start->Check_Setup Fresh_Stock Use Fresh Stock and Aliquots Check_Compound->Fresh_Stock Optimize_Protocol Optimize Protocol for Persistent Current Check_Protocol->Optimize_Protocol Improve_Prep Improve Cell Culture and Patching Technique Check_Setup->Improve_Prep Re_Run Re-run Experiment Fresh_Stock->Re_Run Optimize_Protocol->Re_Run Improve_Prep->Re_Run

Caption: Troubleshooting workflow for electrophysiology.

Cell Viability Assays

Problem: Increased cell death observed at therapeutic concentrations of this compound in our cell viability assay (e.g., MTT, LDH).

Possible Causes & Troubleshooting Steps:

  • Assay Interference:

    • Verification: Some compounds can interfere with the chemical reactions of viability assays. For example, a compound might directly reduce MTT, leading to a false positive for cell viability, or it might inhibit the LDH enzyme, masking cytotoxicity.

    • Recommendation: Run a cell-free control where this compound is added to the assay reagents to check for direct chemical interference.

  • Off-Target Effects:

    • Verification: While this compound is selective for sodium channels, at higher concentrations or in certain cell types, it could have off-target effects on other ion channels or cellular processes that impact viability.

    • Recommendation: Profile this compound against a panel of common off-target proteins, particularly other ion channels. Consider using a different cell line to see if the effect is cell-type specific.

  • Vehicle Toxicity:

    • Verification: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Recommendation: Run a vehicle-only control at the same final concentration used in the this compound experiments to assess the toxicity of the vehicle itself.

Data Presentation: Expected vs. Unexpected Cell Viability Results

AssayExpected Result with this compoundUnexpected ResultPossible Interpretation of Unexpected Result
MTT/XTT Assay No significant decrease in cell viability at therapeutic concentrations.Significant decrease in cell viability.Off-target cytotoxicity or vehicle toxicity.
LDH Assay No significant increase in LDH release.Significant increase in LDH release.Cell membrane damage due to off-target effects.
Cell-Free Control No change in absorbance/fluorescence.Change in absorbance/fluorescence.Direct interference of this compound with the assay reagents.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control) for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

In Vivo Experiments

Problem: Unexpected behavioral side effects (e.g., ataxia, sedation) in animal models at doses expected to be well-tolerated.

Possible Causes & Troubleshooting Steps:

  • Pharmacokinetics:

    • Verification: The concentration of this compound in the brain may be higher than anticipated due to factors like efficient blood-brain barrier penetration or slower metabolism in the specific animal model.

    • Recommendation: Perform pharmacokinetic studies to determine the brain and plasma concentrations of this compound at the doses being tested.

  • Off-Target Engagement:

    • Verification: The observed behavioral effects may be due to the engagement of off-target receptors or ion channels in the central nervous system.

    • Recommendation: Review the known pharmacology of this compound and consider potential off-targets that could mediate the observed behaviors. A broad screen of receptor binding and ion channel activity can be informative.

  • Interaction with Genetic Background of the Animal Model:

    • Verification: The specific genetic background of the mouse model could influence its sensitivity to this compound.

    • Recommendation: Test this compound in wild-type littermates to determine if the unexpected effects are specific to the disease model.

Logical Relationships Diagram

Logical_Relationships Unexpected_Result Unexpected In Vivo Behavioral Effects High_Brain_Exposure Higher than Expected Brain Exposure Unexpected_Result->High_Brain_Exposure Could be due to Off_Target_Effects Engagement of Off-Target Receptors Unexpected_Result->Off_Target_Effects Could be due to Model_Sensitivity Increased Sensitivity of Animal Model Unexpected_Result->Model_Sensitivity Could be due to PK_Study Conduct Pharmacokinetic Analysis High_Brain_Exposure->PK_Study Investigate with Off_Target_Screen Perform Off-Target Binding/Functional Assays Off_Target_Effects->Off_Target_Screen Investigate with Wild_Type_Control Test in Wild-Type Littermates Model_Sensitivity->Wild_Type_Control Investigate with

Caption: Investigating unexpected in vivo results.

References

Minimizing off-target effects of Prax-562 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Prax-562 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a first-in-class small molecule that acts as a preferential inhibitor of the persistent sodium current (INa) over the peak sodium current.[1][2] This selectivity for the persistent current, which is pathologically enhanced in certain disease states like developmental and epileptic encephalopathies (DEEs), is thought to contribute to its therapeutic effect by reducing neuronal hyperexcitability.[3][4]

Q2: In which cell lines have the on-target effects of this compound been characterized?

The potency and selectivity of this compound have been characterized in Human Embryonic Kidney (HEK-293) cells engineered to express various voltage-gated sodium channel (NaV) isoforms, including hNaV1.1, hNaV1.2, hNaV1.5, and hNaV1.6.[1][2] Studies have also utilized HEK-293 cells expressing the disease-associated variant hNaV1.6-N1768D to investigate its effects on pathological persistent INa.[2]

Q3: What are the known off-target effects of this compound?

Publicly available data on broad, unbiased off-target screening for this compound is limited. However, its design as a highly selective inhibitor for the persistent sodium current suggests a potentially wider therapeutic window and improved tolerability compared to less selective sodium channel blockers.[1][3] Preclinical studies have shown a significantly improved protective index for this compound compared to standard sodium channel blockers like carbamazepine (B1668303) and lamotrigine, indicating better tolerability.[1] It is approximately 550-fold more potent for persistent INa compared to standard NaV-targeting antiepileptic drugs, which may reduce the likelihood of non-NaV-mediated off-target activities at clinical exposures.[1]

Q4: What are general strategies to minimize off-target effects of small molecule inhibitors like this compound in cell culture?

To minimize off-target effects, it is recommended to:

  • Perform Dose-Response Experiments: Use the lowest effective concentration of the inhibitor to achieve the desired on-target effect.[5][6]

  • Optimize Incubation Time: Determine the shortest exposure time necessary to observe the on-target phenotype.

  • Use Appropriate Control Compounds: Include a structurally related but inactive compound to control for effects related to the chemical scaffold.[6]

  • Orthogonal Validation: Confirm key findings using an alternative method, such as a different small molecule inhibitor with a distinct chemical structure or a genetic approach like siRNA or CRISPR-Cas9 to knock down the target.[5]

  • Conduct Cell Viability Assays: Monitor cell health to distinguish between specific on-target effects and general cytotoxicity.[7][8]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High levels of cytotoxicity observed even at low concentrations. The compound may have off-target toxicity in the specific cell line being used.1. Perform a detailed dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the precise cytotoxic concentration 50 (CC50).[8][9] 2. Test in a different cell line. Cell-type specific expression of off-target proteins can influence toxicity.[6][7] 3. Reduce the incubation time.
Inconsistent results between experiments. Variability in cell culture conditions or compound stability.1. Standardize cell culture protocols, including cell passage number and seeding density.[7] 2. Prepare single-use aliquots of this compound to avoid repeated freeze-thaw cycles.[7] 3. Verify the stability of the compound in your specific cell culture medium and conditions.
Observed phenotype does not match the expected on-target effect of sodium channel inhibition. The phenotype may be due to an off-target effect.1. Use a structurally unrelated sodium channel blocker to see if the same phenotype is observed.[7] 2. Employ genetic knockdown or knockout of the intended sodium channel target (e.g., using siRNA or CRISPR) to see if the phenotype is rescued.[6] 3. Perform pathway analysis using techniques like RNA-seq or proteomics to identify unexpectedly perturbed signaling pathways.[7]

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (CC50).

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical starting range could be from 1 nM to 100 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

  • Cell Treatment: Remove the existing medium and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[8][10]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and determine the CC50 value using appropriate software.

Protocol 2: Kinase Profiling Assay (Example using a commercial service)

Objective: To identify potential off-target interactions of this compound with a broad panel of kinases.

Methodology:

  • Compound Submission: Provide a sample of this compound at a specified concentration and volume to a commercial kinase profiling service provider.

  • Assay Format: The service provider will typically perform a radiometric activity assay (e.g., using ³³P-ATP) or a fluorescence-based assay to measure the ability of this compound to inhibit the activity of a large panel of purified kinases.[11][12][13]

  • Data Analysis: The results are usually provided as the percentage of kinase activity remaining in the presence of this compound at one or more concentrations. Significant inhibition of any kinase would indicate a potential off-target interaction that may warrant further investigation.

Visualizations

Signaling_Pathway Prax562 This compound Persistent_INa Persistent Sodium Current (INa) Prax562->Persistent_INa Inhibits Neuronal_Hyperexcitability Neuronal Hyperexcitability Persistent_INa->Neuronal_Hyperexcitability Contributes to Seizures Seizures Neuronal_Hyperexcitability->Seizures Leads to

Caption: Mechanism of action of this compound in reducing seizures.

Experimental_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Off-Target Investigation cluster_2 Phase 3: Data Interpretation Dose_Response Dose-Response Curve (On-Target Effect) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Dose_Response->Cytotoxicity_Assay Kinase_Profiling Broad Kinase Profiling Cytotoxicity_Assay->Kinase_Profiling Orthogonal_Validation Orthogonal Validation (e.g., siRNA, different inhibitor) Kinase_Profiling->Orthogonal_Validation Pathway_Analysis Global Pathway Analysis (e.g., RNA-seq) Orthogonal_Validation->Pathway_Analysis Data_Integration Integrate On-Target and Off-Target Data Pathway_Analysis->Data_Integration Conclusion Draw Conclusions on Phenotypic Observations Data_Integration->Conclusion

Caption: Workflow for minimizing and identifying off-target effects.

Troubleshooting_Logic Start Unexpected Phenotype Observed Check_Concentration Is the lowest effective concentration being used? Start->Check_Concentration Check_Cytotoxicity Is significant cytotoxicity observed? Check_Concentration->Check_Cytotoxicity Yes On_Target_Effect High Likelihood of On-Target Effect Check_Concentration->On_Target_Effect No (Optimize Concentration) Orthogonal_Approach Does an orthogonal approach replicate the phenotype? Check_Cytotoxicity->Orthogonal_Approach No Off_Target_Effect High Likelihood of Off-Target Effect Check_Cytotoxicity->Off_Target_Effect Yes (Investigate Toxicity) Orthogonal_Approach->Off_Target_Effect No Orthogonal_Approach->On_Target_Effect Yes

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Prax-562 Application in Patch-Clamp Electrophysiology: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining patch-clamp protocols for the application of Prax-562 (also known as relutrigine). Here you will find troubleshooting advice and frequently asked questions to navigate potential challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a first-in-class small molecule that acts as a potent and preferential inhibitor of persistent sodium currents (INaP) over peak sodium currents (INaT).[1][2][3][4] It shows selectivity for disease-state hyperexcitability of sodium channels (NaV).[2] This preferential inhibition of the persistent current is a key factor in its mechanism for reducing neuronal hyperexcitability, which is implicated in conditions like developmental and epileptic encephalopathies (DEEs).[1][2]

Q2: Which specific sodium channel isoforms does this compound target?

A2: this compound has been shown to potently inhibit persistent sodium currents in several NaV channel isoforms, including hNaV1.1, hNaV1.2, and hNaV1.6.[3] It has demonstrated efficacy in preclinical models of SCN2A and SCN8A gain-of-function mutations, which correspond to NaV1.2 and NaV1.6 channels, respectively.[1][2][5]

Q3: What is "use-dependent block" and is it relevant for this compound?

A3: Use-dependent block, or activity-dependent block, refers to the phenomenon where the inhibitory effect of a drug increases with the frequency of channel activation. This is highly relevant for this compound, as it exhibits potent use-dependent block of peak INa.[3][4] This property suggests that this compound is more effective at blocking sodium channels during periods of high neuronal firing, such as during a seizure, which may contribute to its therapeutic benefit and improved tolerability profile compared to other sodium channel blockers.[3][6]

Q4: What are the expected effects of this compound on neuronal action potentials?

A4: this compound is expected to reduce the frequency of evoked action potential firing with only minor effects on the action potential amplitude.[3][4] This is in contrast to standard NaV blockers like carbamazepine, which tend to cause a more significant reduction in both firing frequency and amplitude.[3] This profile suggests that this compound can reduce hyperexcitability without significantly impacting normal physiological neuronal activity.[3]

Troubleshooting Guide

Issue 1: Difficulty obtaining a stable giga-ohm seal after this compound application.

  • Possible Cause: Similar to other amphiphilic molecules, this compound may interact with the cell membrane's lipid bilayer, potentially affecting its fluidity and stability, which can interfere with the seal.

  • Troubleshooting Steps:

    • Optimize Drug Concentration: Begin with the lowest effective concentration of this compound and titrate upwards. Refer to published IC50 values as a starting point (see Table 1).

    • Solution Filtration: Ensure all solutions, including the this compound stock, are freshly prepared and filtered (0.22 µm syringe filter) to remove any particulates that could disrupt the seal.

    • Pipette Polishing: Fire-polishing the tip of your patch pipette can create a smoother surface, which often facilitates the formation of a more stable seal.

    • Maintain Solution Osmolarity: Ensure the osmolarity of your external (bath) solution is appropriate (typically 290-310 mOsm) and the internal (pipette) solution is slightly lower (e.g., 270-290 mOsm).[7]

    • Perfusion Rate: Use a slow and steady perfusion rate when applying this compound to minimize mechanical disruption to the patched cell.

Issue 2: The recorded sodium current "runs down" or progressively decreases over the course of the experiment.

  • Possible Cause: "Run-down" is a common issue in whole-cell patch-clamp recordings and can be exacerbated by intracellular dialysis with the pipette solution or by the drug itself.

  • Troubleshooting Steps:

    • Allow for Cell Dialysis: After establishing the whole-cell configuration, allow a few minutes for the intracellular contents to equilibrate with the pipette solution before applying this compound and starting your recording protocol.[8]

    • Include ATP and GTP: Add ATP (2-4 mM) and GTP (0.2-0.5 mM) to your internal solution to support cellular metabolism and potentially slow down current run-down.

    • Monitor Access Resistance: A stable access resistance is crucial for reliable recordings. If the access resistance changes significantly during the experiment, the recording may not be reliable.

    • Time-matched Controls: Perform time-matched vehicle control experiments to quantify the extent of run-down in the absence of this compound. This will allow you to differentiate between natural run-down and a drug-induced effect.

Issue 3: Inconsistent or variable block of the persistent sodium current by this compound.

  • Possible Cause: The magnitude of the persistent sodium current can be small and variable between cells, making it challenging to reliably measure its block.

  • Troubleshooting Steps:

    • Use of INaP Enhancers: To increase the amplitude of the persistent current and improve the signal-to-noise ratio, consider using a known INaP enhancer like Anemonia sulcata toxin II (ATX-II) in your external solution.[1]

    • Appropriate Voltage Protocol: Employ a slow voltage ramp protocol (e.g., from -100 mV to +20 mV over 500 ms) to effectively measure the persistent current. Alternatively, long depolarizing voltage steps can also be used.

    • Leak Subtraction: Implement a P/N leak subtraction protocol to remove passive membrane currents and more accurately isolate the voltage-gated sodium currents.

    • Stable Holding Potential: Ensure a stable holding potential and that the cell is adequately clamped throughout the recording.

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound on Sodium Currents

ParameterChannel/ConditionIC50 (nmol/L)Reference
Persistent INa BlockhNaV1.6 (ATX-II induced)141[4][9]
Persistent INa BlockhNaV1.6 (N1768D mutant)75[4][9]
Use-Dependent Block (Peak INa)hNaV1.6 (10 Hz)271[3]
Voltage-Dependent Block (Peak INa)hNaV1.6317[3]
Tonic/Resting Block (Peak INa)hNaV1.6~8,460[3][4]

Table 2: Comparison of this compound with Standard Sodium Channel Blockers

CompoundPersistent INa IC50 (nmol/L)Preference for Persistent vs. Tonic BlockProtective Index (PI)Reference
This compound 141~60x~16x[4]
Carbamazepine 77,500~30x~5.5x[4]
Lamotrigine --~5.5x[4]

Experimental Protocols

Protocol 1: Measuring Persistent Sodium Current (INaP) Inhibition

  • Cell Preparation: Utilize cells expressing the sodium channel of interest (e.g., HEK293 cells transfected with SCN8A).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To enhance INaP, 10 nM ATX-II can be added.

    • Internal Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).

  • Patch-Clamp Configuration: Establish a whole-cell voltage-clamp configuration.

  • Voltage Protocol:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state.

    • Apply a slow voltage ramp from -100 mV to +20 mV over 500 ms.

    • Alternatively, apply a long depolarizing step (e.g., to -20 mV for 200 ms).[9]

  • Data Acquisition:

    • Record baseline INaP.

    • Perfuse the cell with the desired concentration of this compound and record the inhibited current.

    • Perform leak subtraction for more accurate measurements.

  • Analysis: Measure the peak amplitude of the persistent current before and after drug application to determine the percentage of inhibition.

Protocol 2: Assessing Use-Dependent Block of Peak Sodium Current (INaT)

  • Cell Preparation and Solutions: As described in Protocol 1.

  • Patch-Clamp Configuration: Establish a whole-cell voltage-clamp configuration.

  • Voltage Protocol:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV).

    • Apply a train of short depolarizing pulses (e.g., to 0 mV for 20 ms) at a specific frequency (e.g., 10 Hz) to elicit peak sodium currents.[3][9]

  • Data Acquisition:

    • Record the peak current amplitude for each pulse in the train under baseline conditions.

    • Apply this compound and repeat the pulse train stimulation.

  • Analysis: Compare the reduction in peak current amplitude from the first to the last pulse in the train, both in the absence and presence of this compound. A greater reduction in the presence of the drug indicates use-dependent block.

Visualizations

Prax562_Mechanism_of_Action cluster_Neuron Neuron NaV Voltage-Gated Sodium Channel (NaV) Persistent_Current Persistent Na+ Current (INaP) NaV->Persistent_Current generates Prax562 This compound Prax562->Persistent_Current preferentially inhibits Hyperexcitability Neuronal Hyperexcitability Persistent_Current->Hyperexcitability contributes to Seizure Seizure Activity Hyperexcitability->Seizure leads to

Caption: Mechanism of action of this compound in reducing neuronal hyperexcitability.

Patch_Clamp_Workflow_Prax562 cluster_Preparation Experiment Preparation cluster_Recording Patch-Clamp Recording cluster_Analysis Data Analysis Cell_Culture 1. Cell Culture/ Transfection Solution_Prep 2. Prepare & Filter Solutions Pipette_Pull 3. Pull & Polish Micropipettes Seal 4. Obtain Giga-ohm Seal Pipette_Pull->Seal Whole_Cell 5. Establish Whole-Cell Mode Seal->Whole_Cell Baseline 6. Record Baseline Currents Whole_Cell->Baseline Drug_App 7. Perfuse with This compound Baseline->Drug_App Record_Effect 8. Record Drug Effect Drug_App->Record_Effect Measure 9. Measure Current Parameters Record_Effect->Measure Calculate 10. Calculate % Inhibition & IC50 Measure->Calculate

Caption: Experimental workflow for patch-clamp analysis of this compound effects.

References

Validation & Comparative

Prax-562 Demonstrates Superior Efficacy and Tolerability over Carbamazepine in Preclinical Models of Developmental and Epileptic Encephalopathies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals that Prax-562, a first-in-class preferential inhibitor of persistent sodium current, exhibits a significantly improved therapeutic profile compared to the standard-of-care antiepileptic drug, carbamazepine (B1668303), in mouse models of Developmental and Epileptic Encephalopathies (DEEs).[1][2][3][4][5] this compound demonstrated superior seizure reduction and a wider safety margin, suggesting its potential as a more effective and better-tolerated treatment option for these severe, genetically driven epilepsies.

Developmental and Epileptic Encephalopathies (DEEs) are a group of severe epilepsy syndromes that manifest in early childhood and are characterized by refractory seizures and significant developmental impairment.[6] Many DEEs are caused by gain-of-function mutations in genes encoding voltage-gated sodium channels, such as SCN2A and SCN8A, leading to neuronal hyperexcitability.[7]

This guide provides a detailed comparison of the efficacy and mechanism of action of this compound and carbamazepine, supported by quantitative data from preclinical studies.

Mechanism of Action: A Tale of Two Sodium Channel Blockers

While both this compound and carbamazepine target voltage-gated sodium channels, their mechanisms of action are distinct. Carbamazepine is a broad-spectrum sodium channel blocker that inhibits the repetitive firing of action potentials by binding to the inactivated state of the channel.[8][9][10] In contrast, this compound is a preferential inhibitor of the persistent sodium current (INaP), a subthreshold current that contributes to neuronal hyperexcitability and is often pathologically enhanced in DEEs.[3][4][7][11][12] This preferential action allows this compound to selectively target the disease state of neuronal hyperexcitability with less impact on normal neuronal firing.[1][7][13]

cluster_prax562 This compound cluster_cbz Carbamazepine cluster_outcome Neuronal Activity Prax562 This compound Persistent_Current Persistent Sodium Current (INaP) Prax562->Persistent_Current Preferentially Inhibits Hyperexcitability Neuronal Hyperexcitability Persistent_Current->Hyperexcitability Reduces Normal_Firing Normal Neuronal Firing Persistent_Current->Normal_Firing Less Impact On CBZ Carbamazepine VGSC Voltage-Gated Sodium Channels (Inactivated State) CBZ->VGSC Blocks VGSC->Hyperexcitability Reduces VGSC->Normal_Firing Also Affects

Figure 1. Comparative Mechanism of Action.

Efficacy in DEE Mouse Models: Quantitative Comparison

Preclinical studies have consistently demonstrated the superior efficacy of this compound compared to carbamazepine in various DEE mouse models.

Maximal Electroshock Seizure (MES) Model

The MES test is a widely used preclinical model to assess the anticonvulsant activity of drugs. In this model, this compound demonstrated a significantly better protective index (PI) than carbamazepine. The protective index is the ratio of the dose causing motor impairment (TD50) to the dose providing seizure protection (ED50), with a higher PI indicating a better safety margin.

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)
This compound 244~14-16x [2][3][4][5]
Carbamazepine ~3-30~30-96~3-6x [2][3][4][5]
Table 1: Comparison of anticonvulsant activity and tolerability in the mouse MES model.
Genetic DEE Mouse Models

This compound has shown robust anticonvulsant activity in genetic mouse models that recapitulate the underlying pathology of specific DEEs.

  • Scn8aN1768D/+ Model: In this gain-of-function model of SCN8A-DEE, this compound provided complete protection from audiogenic-induced seizures at a dose of 10 mg/kg.[2][3]

  • Scn2aQ54 Model: In a mouse model of SCN2A-DEE, this compound demonstrated dose-dependent prevention of spontaneous seizures, with complete protection achieved at 3 mg/kg.[3]

  • Non-Sodium Channel DEE Models: this compound also showed anticonvulsant effects in Kcnq2 and Kcnc1 mouse models, indicating a broader potential efficacy beyond sodium channelopathies.[2][4]

In contrast, studies on carbamazepine in a Kcnq2-DEE mouse model, while showing a reduction in seizures after chronic treatment, highlight the accumulation of its active metabolite, carbamazepine-epoxide, as a potential factor in its long-term efficacy and cognitive effects.[14][15]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the comparative studies.

Maximal Electroshock Seizure (MES) Assay

The MES assay is a standard preclinical test to evaluate a drug's ability to prevent the spread of seizures.

start Administer Drug (this compound or Carbamazepine) or Vehicle to Mice wait Waiting Period (e.g., 60 min) start->wait stim Apply Electrical Stimulus (e.g., 50 mA, 0.2s) wait->stim observe Observe for Tonic Hindlimb Extension stim->observe record Record Presence or Absence of Seizure observe->record analyze Calculate ED50 (Effective Dose for 50% of Animals) record->analyze

Figure 2. MES Assay Workflow.
Spontaneous Locomotor Activity (sLMA)

This assay is used to assess the potential sedative or motor-impairing effects of a drug, providing a measure of its tolerability.

start Administer Drug (this compound or Carbamazepine) or Vehicle to Mice place Place Mouse in Activity Chamber start->place record Record Locomotor Activity (e.g., for 60 min) place->record analyze Calculate TD50 (Dose causing 50% reduction in activity) record->analyze

References

Prax-562 vs. Lamotrigine: A Comparative Analysis of Selectivity for Persistent Sodium Current

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Prax-562 and lamotrigine (B1674446), focusing on their selectivity for the persistent sodium current (INaP). The information presented is supported by experimental data to delineate the distinct pharmacological profiles of these two sodium channel-blocking agents.

This compound (also known as relutrigine) is an investigational small molecule designed as a preferential inhibitor of persistent sodium current, a key driver in the pathophysiology of certain developmental and epileptic encephalopathies (DEEs).[1][2] Lamotrigine is a widely prescribed antiepileptic drug that also targets voltage-gated sodium channels.[3][4] However, their selectivity and potency towards the persistent component of the sodium current differ significantly, leading to distinct preclinical and clinical profiles.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory potency of this compound and lamotrigine on persistent and peak sodium currents.

CompoundTarget CurrentChannel Subtype(s)Experimental SystemIC50Reference(s)
This compound Persistent INa (ATX-II induced)hNaV1.6HEK cells141 nM[5][6]
Persistent INa (mutant)hNaV1.6-N1768DHEK cells75 nM[5][6][7]
Peak INa (tonic block)hNaV1.6HEK cells8,470 nM[8]
Lamotrigine Persistent INaCortical NeuronsRat brain slicesReported as ineffective or having minimal impact at therapeutic concentrations.[9][10]
Late INa (cardiac)hNaV1.5HEK cells12.2 µM
Peak INa (cardiac)hNaV1.5HEK cells28.8 - 280.2 µM (voltage-dependent)

Note: The data for lamotrigine on persistent current in neuronal channels is qualitative. The provided IC50 value for late INa is for the cardiac sodium channel (hNaV1.5), which may not be directly comparable to the neuronal persistent current targeted in epilepsy.

Mechanism of Action and Selectivity

This compound demonstrates a high degree of selectivity for the persistent sodium current over the transient or peak sodium current.[5][6] This preferential inhibition is significant because the persistent current is often pathologically enhanced in genetic epilepsies, such as those caused by mutations in SCN8A and SCN2A genes, leading to neuronal hyperexcitability. By selectively targeting this aberrant current, this compound is hypothesized to normalize neuronal firing without significantly affecting the normal physiological action potential generation, which is primarily dependent on the peak sodium current.[5] This targeted approach may contribute to its improved tolerability profile observed in preclinical studies.[6]

In contrast, lamotrigine is a broad-spectrum sodium channel blocker.[4] Its mechanism involves stabilizing the inactivated state of voltage-gated sodium channels, which limits the sustained repetitive firing of neurons. While effective in controlling seizures, studies suggest that lamotrigine has minimal impact on the persistent sodium current at therapeutic concentrations.[9][10] Its anticonvulsant activity is primarily attributed to the blockade of the peak sodium current. This lack of selectivity may explain the dose-limiting side effects that can occur due to the inhibition of normal neuronal activity.

Experimental Protocols

The data presented in this guide are primarily derived from patch-clamp electrophysiology experiments. Below are the generalized methodologies used in these studies.

Whole-Cell Patch-Clamp Electrophysiology for INa Inhibition
  • Cell Preparation: Human Embryonic Kidney (HEK293) cells are stably transfected to express specific human voltage-gated sodium channel subtypes, such as hNaV1.6 or its pathogenic variants (e.g., N1768D). For neuronal recordings, acute brain slices, typically from the hippocampus of rodents, are prepared.

  • Recording Configuration: The whole-cell patch-clamp technique is used to record sodium currents from individual cells. A glass micropipette forms a high-resistance seal with the cell membrane, which is then ruptured to allow electrical access to the cell's interior.

  • Voltage Protocols:

    • Persistent Current (INaP) Measurement: To isolate and measure the persistent current, specific voltage protocols are applied. This often involves a long depolarizing step from a hyperpolarized holding potential (e.g., -120 mV). The persistent current is measured as the non-inactivating component of the total sodium current. In some experimental setups, pharmacological agents like anemone toxin II (ATX-II) are used to enhance the persistent current to a measurable level.

    • Peak Current (INaT) Measurement: The peak, or transient, sodium current is elicited by brief depolarizing voltage steps from a hyperpolarized holding potential.

    • State-Dependence: To assess the drug's interaction with different channel states, protocols are designed to measure tonic block (low-frequency stimulation from a resting state), use-dependent block (high-frequency stimulation), and voltage-dependent block (measuring inhibition at various holding potentials that alter the proportion of channels in the inactivated state).

  • Data Analysis: The recorded currents in the presence of varying concentrations of the test compound (e.g., this compound or lamotrigine) are compared to the control currents (vehicle). The concentration-response data are then fitted to a Hill equation to determine the half-maximal inhibitory concentration (IC50), a measure of the drug's potency.

Visualizing the Experimental Workflow and Mechanisms

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis HEK_cells HEK293 Cells Transfection Transfection with hNaV1.6 DNA HEK_cells->Transfection Stable_line Stable Cell Line Expressing hNaV1.6 Transfection->Stable_line Patch_clamp Whole-Cell Patch-Clamp Stable_line->Patch_clamp Voltage_protocol Apply Voltage Protocols (e.g., step to -10mV) Patch_clamp->Voltage_protocol Current_measurement Measure Sodium Current (Peak and Persistent) Voltage_protocol->Current_measurement Drug_application Apply this compound or Lamotrigine Current_measurement->Drug_application Dose_response Generate Dose-Response Curve Drug_application->Dose_response IC50_calc Calculate IC50 Dose_response->IC50_calc

Experimental workflow for assessing sodium channel blockers.

Mechanism_of_Action cluster_channel Voltage-Gated Sodium Channel cluster_drugs Pharmacological Intervention cluster_outcomes Neuronal Effects Peak_Current Peak Current (Transient Influx) Normal_AP Normal Action Potential Firing Peak_Current->Normal_AP Drives Persistent_Current Persistent Current (Sustained Influx) Hyperexcitability Neuronal Hyperexcitability Persistent_Current->Hyperexcitability Contributes to Prax562 This compound Prax562->Persistent_Current Strongly Inhibits (High Selectivity) Lamotrigine Lamotrigine Lamotrigine->Peak_Current Inhibits Lamotrigine->Persistent_Current Minimal Effect

References

A Preclinical Comparative Analysis of Prax-562 and Cenobamate in Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the available preclinical data for Prax-562 and cenobamate, two anti-seizure medications, reveals distinct pharmacological profiles and mechanisms of action. While direct head-to-head preclinical trials are not publicly available, a comparative analysis of their individual preclinical performances provides valuable insights for researchers and drug development professionals. This guide synthesizes the existing data on their efficacy in various seizure models, their mechanisms of action at the molecular level, and the experimental protocols employed in these foundational studies.

Executive Summary

This compound is a potent and selective inhibitor of the persistent sodium current (INaP), demonstrating a significantly improved preclinical tolerability and a wider therapeutic window compared to standard sodium channel blockers. Cenobamate, on the other hand, exhibits a dual mechanism of action, targeting the persistent sodium current and also acting as a positive allosteric modulator of GABAA receptors. This dual action may contribute to its broad-spectrum efficacy observed in various preclinical models.

Mechanism of Action

This compound is characterized by its preferential inhibition of the persistent sodium current over the transient sodium current (INaT).[1] This selectivity is thought to contribute to its improved safety profile, as it may reduce the adverse effects associated with non-selective sodium channel blockade.[1] The inhibition of INaP is a key target in reducing neuronal hyperexcitability, a hallmark of epileptic seizures.[1][2]

Cenobamate also inhibits the persistent sodium current, but it distinguishes itself by additionally modulating GABAA receptors at a non-benzodiazepine binding site.[3][4][5] This positive allosteric modulation enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, thereby further reducing neuronal excitability.[3][5] This dual mechanism of action suggests that cenobamate may be effective in a broader range of seizure types.[6]

cluster_prax This compound cluster_ceno Cenobamate Prax562 This compound Persistent_Na_Current_P Persistent Sodium Current (INaP) Prax562->Persistent_Na_Current_P Inhibits Cenobamate Cenobamate Persistent_Na_Current_C Persistent Sodium Current (INaP) Cenobamate->Persistent_Na_Current_C Inhibits GABA_A_Receptor GABA-A Receptor Cenobamate->GABA_A_Receptor Positive Allosteric Modulation

Figure 1. Mechanisms of Action of this compound and Cenobamate.

Preclinical Efficacy and Tolerability

The preclinical efficacy of both compounds has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data available. It is important to note that these data are from separate studies and not from direct head-to-head comparisons; therefore, experimental conditions may have varied.

In Vitro Potency
CompoundTargetAssayIC50Source
This compound hNaV1.6 Persistent INa (ATX-II-induced)Patch Clamp141 nM[1]
hNaV1.6-N1768D Persistent INaPatch Clamp75 nM[1]
Cenobamate Persistent INa (rat hippocampal CA3 neurons)Patch ClampPotent inhibition at 100 µM[2]
In Vivo Anticonvulsant Activity and Tolerability
CompoundModelEfficacy EndpointED50 / Effective DoseTolerability (TD50)Protective Index (PI)aSource
This compound Maximal Electroshock Seizure (MES) - MouseProtection from tonic hindlimb extension2 mg/kg44 mg/kg16x[7][8]
SCN8A-N1768D/+ MouseProtection from audiogenic seizures3.7 mg/kg--[8]
SCN2AQ54 MouseProtection from spontaneous seizures0.73 mg/kg--[8]
Cenobamate Maximal Electroshock Seizure (MES) - MouseProtection from tonic hindlimb extensionActive at doses below those causing behavioral impairment-Similar to other sodium channel blockers[9]
6-Hz Seizure Model - MouseProtection from psychomotor seizures---[6]

aProtective Index (PI) is calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50).

Experimental Protocols

Maximal Electroshock Seizure (MES) Model

The MES test is a widely used preclinical model to assess the efficacy of anti-seizure drugs against generalized tonic-clonic seizures.[10]

  • This compound Protocol: Male CD-1 mice were administered this compound orally at doses ranging from 0.3 to 10 mg/kg.[7] Thirty minutes after administration, a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) was delivered via corneal or auricular electrodes.[11] The primary endpoint was the prevention of the tonic hindlimb extension phase of the seizure.[11]

  • Cenobamate Protocol: While specific parameters for cenobamate in the MES test are detailed in proprietary studies, published literature confirms its activity in this model at doses below those causing behavioral impairment in mice.[9] A typical MES protocol involves administering the compound to rodents and, after a set time, inducing a seizure via corneal or auricular electrodes to assess for the suppression of the tonic hindlimb extension.[10]

cluster_workflow Maximal Electroshock Seizure (MES) Model Workflow A Acclimatize Animals B Administer Compound (this compound or Cenobamate) or Vehicle A->B C Waiting Period (e.g., 30 min) B->C D Deliver Electrical Stimulus (Corneal/Auricular) C->D E Observe for Tonic Hindlimb Extension D->E F Record Presence or Absence of Seizure E->F

Figure 2. Generalized workflow for the Maximal Electroshock Seizure (MES) model.

Patch Clamp Electrophysiology

Patch clamp analysis is used to study the electrophysiological properties of ion channels in isolated cells, providing insights into the molecular mechanism of drug action.[1]

  • This compound Protocol: Whole-cell patch clamp analysis was performed on HEK-293 cells stably expressing human NaV channel subtypes.[1] To measure the persistent sodium current, a depolarizing step pulse was applied, and the current was recorded.[1] The effect of different concentrations of this compound on the amplitude of the persistent current was measured to determine the IC50.[1]

  • Cenobamate Protocol: Conventional whole-cell patch recordings were performed on acutely isolated hippocampal CA3 neurons from Sprague-Dawley rats.[2] The persistent sodium current was induced by depolarizing step pulses, and the inhibitory effect of cenobamate was quantified.[2]

cluster_workflow Patch Clamp Electrophysiology Workflow A Prepare Isolated Cells (e.g., HEK-293 or Neurons) B Establish Whole-Cell Patch Clamp Configuration A->B C Apply Voltage Protocol to Elicit Persistent Sodium Current B->C D Record Baseline Current C->D E Apply Compound (this compound or Cenobamate) D->E F Record Current in the Presence of Compound E->F G Analyze Data to Determine Inhibition (e.g., IC50) F->G

Figure 3. Generalized workflow for Patch Clamp Electrophysiology.

Discussion and Future Directions

The available preclinical data suggest that both this compound and cenobamate are promising anti-seizure agents with distinct mechanisms of action. This compound's high potency and selectivity for the persistent sodium current, coupled with its impressive protective index in preclinical models, highlight its potential as a well-tolerated and effective treatment for certain types of epilepsy.[1][12] Cenobamate's dual mechanism of action, targeting both sodium channels and GABAergic transmission, may offer a broader spectrum of activity and could be beneficial in patients with treatment-resistant epilepsy.[3][6]

The absence of direct head-to-head preclinical studies makes a definitive comparison of their efficacy and safety challenging. Future preclinical research directly comparing these two compounds in standardized models would be highly valuable. Such studies should include a comprehensive assessment of their efficacy in a range of seizure models, as well as a detailed evaluation of their safety and tolerability profiles. Furthermore, exploring the potential for synergistic effects when used in combination could provide new avenues for therapeutic intervention in difficult-to-treat epilepsies.

References

Prax-562 (Relutrigine): In Vivo Validation of a Novel Mechanism for Seizure Control

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Prax-562 (recently renamed relutrigine) is a first-in-class, small molecule inhibitor of persistent sodium current, a key driver of neuronal hyperexcitability in certain developmental and epileptic encephalopathies (DEEs).[1][2][3][4][5] Preclinical in vivo studies have demonstrated its potential for superior efficacy and tolerability compared to standard-of-care sodium channel blockers. This guide provides a comprehensive comparison of this compound with other anti-seizure medications, supported by experimental data, to validate its mechanism of action in vivo.

Mechanism of Action: Preferential Inhibition of Persistent Sodium Current

Voltage-gated sodium channels (NaV) are crucial for the initiation and propagation of action potentials in neurons. Gain-of-function mutations in genes like SCN8A can lead to an increase in the persistent sodium current (INaP), a sustained influx of sodium ions that contributes to neuronal hyperexcitability and seizure generation.[6][7]

This compound is designed to preferentially target this pathological persistent current over the transient peak sodium current responsible for normal action potential firing.[8][9][10] This selective inhibition is hypothesized to reduce seizure activity while minimizing the adverse effects associated with non-selective sodium channel blockade.[8][9][10]

cluster_Neuron Neuron NaV Voltage-Gated Sodium Channel (NaV) Persistent_Current Persistent Na+ Current (Pathological) NaV->Persistent_Current Gain-of-function mutation (e.g., SCN8A) Peak_Current Peak Na+ Current (Physiological) NaV->Peak_Current Prax562 This compound Prax562->Persistent_Current Preferentially Inhibits Hyperexcitability Neuronal Hyperexcitability & Seizures Persistent_Current->Hyperexcitability AP Action Potential (Normal Firing) Peak_Current->AP

Mechanism of Action of this compound.

In Vivo Efficacy and Tolerability: A Comparative Overview

This compound has demonstrated robust anticonvulsant activity in multiple in vivo models, including the maximal electroshock seizure (MES) model, which is predictive of clinical efficacy in humans.[8] Its performance has been compared directly with standard sodium channel blockers, carbamazepine (B1668303) (CBZ) and lamotrigine (B1674446) (LTG).

Anticonvulsant Efficacy in the Maximal Electroshock Seizure (MES) Model

The MES model assesses the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

CompoundED₅₀ (mg/kg)Brain EC₅₀ (ng/g)Plasma EC₅₀ (ng/mL)
This compound 2116102
Carbamazepine37.6--
Lamotrigine26.5--
ED₅₀: Median effective dose required to protect 50% of animals from seizure. EC₅₀: Median effective concentration.[8][11]
Tolerability in the Spontaneous Locomotor Activity (sLMA) Assay

Tolerability was assessed by measuring the dose at which a compound causes a 50% reduction in spontaneous locomotor activity, indicating potential motor impairment.

CompoundTD₅₀ (mg/kg)Brain TC₅₀ (ng/g)Plasma TC₅₀ (ng/mL)
This compound 4418991385
Carbamazepine---
Lamotrigine---
TD₅₀: Median toxic dose causing a 50% reduction in sLMA. TC₅₀: Median toxic concentration.[8][11]
The Protective Index: A Measure of the Therapeutic Window

The protective index (PI) is the ratio of the toxic dose (TD₅₀ or TC₅₀) to the effective dose (ED₅₀ or EC₅₀). A higher PI indicates a wider therapeutic window, suggesting a better separation between efficacy and adverse effects.

CompoundProtective Index (Plasma)Protective Index (Brain)
This compound ~14x~16x
Carbamazepine~3x~5.9x
Lamotrigine~6x~4.7x
Data derived from plasma and brain concentrations.[8][9][10][11][12]

In genetic mouse models, a 10 mg/kg dose of this compound completely protected Scn2aQ54 mice from spontaneous seizures and Scn8aN1768D/+ mice from audiogenic-induced seizures.[11][12]

Experimental Protocols

In Vivo Efficacy: Maximal Electroshock Seizure (MES) Model

cluster_workflow MES Experimental Workflow Animal_Prep Acclimatize Male CF-1 Mice Dosing Administer this compound (p.o.) or Vehicle Control Animal_Prep->Dosing Stimulation Apply Corneal Electrical Stimulation (50 mA, 0.2s) Dosing->Stimulation After appropriate absorption time Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Endpoint Measure Latency to Seizure & Presence/Absence of Seizure Observation->Endpoint

Maximal Electroshock Seizure (MES) Experimental Workflow.

Objective: To assess the anticonvulsant efficacy of this compound.

Animals: Male CF-1 mice.

Method:

  • Animals are acclimatized to the laboratory environment.

  • This compound, carbamazepine, lamotrigine, or a vehicle control is administered orally (p.o.).

  • At the time of peak drug concentration, a corneal electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered.

  • Animals are observed for the presence or absence of a tonic hindlimb extension seizure.

  • The dose required to protect 50% of the animals from the seizure endpoint (ED₅₀) is calculated.

In Vivo Tolerability: Spontaneous Locomotor Activity (sLMA)

cluster_workflow sLMA Experimental Workflow Animal_Prep Acclimatize Male CF-1 Mice Dosing Administer this compound (p.o.) or Vehicle Control Animal_Prep->Dosing Placement Place Mouse in Open Field Arena Dosing->Placement At time of peak drug concentration Tracking Record Movement via Automated Tracking System Placement->Tracking Endpoint Calculate Total Distance Traveled Over Time Tracking->Endpoint

Spontaneous Locomotor Activity (sLMA) Experimental Workflow.

Objective: To assess the potential for motor impairment and general central nervous system depression.

Animals: Male CF-1 mice.

Method:

  • Animals are acclimatized to the testing room.

  • This compound, carbamazepine, lamotrigine, or a vehicle control is administered orally.

  • At the time of peak drug effect, each mouse is placed into an open field arena.

  • Movement is recorded for a specified duration using an automated tracking system.

  • The total distance traveled is calculated, and the dose that reduces this activity by 50% (TD₅₀) is determined.[8]

Conclusion

The in vivo data strongly support the mechanism of action of this compound as a preferential inhibitor of persistent sodium current. The significantly wider therapeutic window of this compound compared to standard sodium channel blockers like carbamazepine and lamotrigine suggests a potential for improved clinical outcomes with better tolerability.[8][9][12] These preclinical findings have paved the way for ongoing clinical investigations in patients with SCN2A-DEE and SCN8A-DEE.[1][2][13]

References

Comparative Analysis of Off-Target Potassium Channel Effects: Prax-562 in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of the persistent sodium channel blocker, Prax-562, with other sodium channel modulators reveals a critical data gap in our understanding of its off-target effects on potassium channels. While preclinical data suggests a favorable safety profile for this compound, a direct, comprehensive assessment of its activity on a panel of potassium channels remains to be publicly disclosed. This guide provides a comparative overview of the known off-target potassium channel effects of established sodium channel blockers—carbamazepine, lamotrigine, and riluzole (B1680632)—to highlight the importance of this missing data for a thorough safety and selectivity assessment.

This compound is a novel, potent, and preferential inhibitor of persistent sodium current (INaP), a mechanism that has shown promise in treating rare genetic epilepsies with a potentially wider therapeutic window compared to older, non-selective sodium channel blockers.[1][2][3] Preclinical studies have demonstrated its robust anticonvulsant activity and improved tolerability.[1][3] However, a comprehensive understanding of its selectivity profile, particularly concerning off-target effects on key cardiac and neuronal potassium channels, is crucial for predicting its clinical safety.

This guide summarizes the available data on the off-target effects of comparator drugs on various potassium channels, presents standardized experimental protocols for assessing such effects, and outlines a typical workflow for ion channel off-target screening.

Quantitative Comparison of Off-Target Potassium Channel Activity

The following table summarizes the reported inhibitory or modulatory effects of carbamazepine, lamotrigine, and riluzole on a selection of key potassium channels. This data, gathered from in vitro electrophysiological studies, provides a benchmark for evaluating the selectivity of sodium channel blockers. No publicly available data for this compound's direct effects on these potassium channels could be identified at the time of this publication.

Target Potassium ChannelCarbamazepine (IC50/Effect)Lamotrigine (IC50/Effect)Riluzole (IC50/EC50/Effect)
hERG (Kv11.1) Mild inhibition (at 100 µM)[4]Inhibition (IC50: 229 µM)[5]-
A-type K+ current (e.g., Kv4.x) -Inhibition (IC50: 160 µM)[6]Inhibition of Kv4.2 (IC50: 190 µM)[7]
Kv1.4 --Inhibition (IC50: 70 µM) and slowed inactivation[8]
ATP-sensitive K+ (K-ATP) Inhibition by disrupting response to MgADP[9]--
Small Conductance Ca2+-activated K+ (SK/KCa2.x) --Activation (EC50: 1.2 µM for KCa3.1)[10]
erg-mediated K+ current Mild inhibition (at 100 µM)[4]--

Note: IC50 values represent the concentration at which 50% of the channel's function is inhibited. EC50 values represent the concentration at which 50% of the maximal activation effect is observed. "-" indicates no data found in the searched literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the off-target effects of compounds on potassium channels, primarily utilizing automated patch-clamp electrophysiology.

hERG (Kv11.1) Channel Off-Target Assay

Objective: To determine the inhibitory potential of a test compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component of cardiac repolarization.

Methodology: Automated patch-clamp electrophysiology.[11][12][13][14]

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.

  • Apparatus: An automated patch-clamp system (e.g., QPatch, IonFlux, or SyncroPatch).

  • Solutions:

    • Internal Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH 7.2 adjusted with CsOH.

    • External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 5 D-Glucose, 10 HEPES; pH 7.4 adjusted with NaOH.

  • Voltage Protocol:

    • Hold the cell at a resting membrane potential of -80 mV.

    • Depolarize to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

    • Repolarize to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

    • Return to the holding potential of -80 mV.

  • Procedure:

    • Establish a stable whole-cell recording from a single cell.

    • Perfuse the cell with the external solution to record a baseline hERG current.

    • Apply increasing concentrations of the test compound in the external solution.

    • At each concentration, record the hERG current until a steady-state effect is reached.

    • Wash out the compound to assess the reversibility of the effect.

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current at each compound concentration.

    • Normalize the current amplitude to the baseline recording.

    • Plot the concentration-response curve and fit it with a Hill equation to determine the IC50 value.

Kv7.2/7.3 Channel Off-Target Assay

Objective: To assess the modulatory effects (inhibition or activation) of a test compound on the neuronal M-current, mediated by Kv7.2/7.3 channels.

Methodology: Automated patch-clamp electrophysiology.[15][16][17]

  • Cell Line: CHO or HEK293 cells stably co-expressing human Kv7.2 and Kv7.3 subunits.

  • Apparatus: An automated patch-clamp system.

  • Solutions: Similar to the hERG assay, with adjustments as needed for optimal Kv7.2/7.3 current recording.

  • Voltage Protocol:

    • Hold the cell at -90 mV.

    • Apply a series of depolarizing voltage steps from -100 mV to +40 mV in 10 mV increments for 500 ms.

    • Return to the holding potential for at least 5 seconds between pulses.

  • Procedure:

    • Obtain a stable whole-cell configuration.

    • Record baseline Kv7.2/7.3 currents using the voltage-step protocol.

    • Apply the test compound at various concentrations.

    • Repeat the voltage-step protocol at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step.

    • For inhibitors, calculate the percent inhibition at a specific voltage (e.g., +40 mV) and determine the IC50.

    • For activators, construct a conductance-voltage (G-V) curve by dividing the peak current by the driving force. Fit the G-V curve with a Boltzmann equation to determine the half-maximal activation voltage (V1/2). A leftward shift in V1/2 indicates activation. Calculate the EC50 for the shift in V1/2.

Small Conductance Calcium-Activated Potassium (SK/KCa2.x) Channel Off-Target Assay

Objective: To evaluate the effect of a test compound on SK channels, which are important for regulating neuronal excitability.

Methodology: Automated patch-clamp electrophysiology.[10]

  • Cell Line: HEK293 cells stably expressing a specific SK channel subtype (e.g., KCa2.1, KCa2.2, or KCa2.3).

  • Apparatus: An automated patch-clamp system.

  • Solutions:

    • Internal Solution: Must contain a defined concentration of free Ca2+ (e.g., 250 nM) to activate the channels, buffered with EGTA. Also includes ATP to prevent channel rundown.

    • External Solution: Standard physiological saline.

  • Voltage Protocol:

    • Hold the cell at a negative potential (e.g., -80 mV).

    • Apply a voltage ramp from -120 mV to +60 mV over 200 ms.

  • Procedure:

    • Establish a stable whole-cell recording.

    • Record baseline SK currents elicited by the voltage ramp.

    • Apply the test compound at various concentrations.

    • Record SK currents at each concentration.

  • Data Analysis:

    • Measure the current amplitude at a specific positive voltage (e.g., +40 mV) from the ramp.

    • For activators, calculate the percent increase in current and determine the EC50.

    • For inhibitors, calculate the percent decrease in current and determine the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of off-target ion channel screening and the context of sodium channel modulation.

Off_Target_Screening_Workflow cluster_screening In Vitro Off-Target Screening cluster_analysis Data Analysis and Risk Assessment Compound Test Compound (e.g., this compound) Primary_Screen Primary Screen (e.g., hERG Assay) Compound->Primary_Screen Panel_Screen Comprehensive Ion Channel Panel (K+, Ca2+, Na+ channels) Primary_Screen->Panel_Screen If primary hit Concentration_Response Concentration-Response Curves (IC50 / EC50 Determination) Panel_Screen->Concentration_Response Mechanism_of_Action Mechanism of Action Studies (State-dependence, kinetics) Concentration_Response->Mechanism_of_Action Data_Analysis Data Analysis Mechanism_of_Action->Data_Analysis Safety_Margin Safety Margin Calculation (IC50 vs. Therapeutic Plasma Concentration) Data_Analysis->Safety_Margin Risk_Assessment Proarrhythmic Risk Assessment (e.g., CiPA model) Safety_Margin->Risk_Assessment

Workflow for Ion Channel Off-Target Screening.

Sodium_Channel_Modulation Prax562 This compound Persistent_Na Persistent Na+ Current (INaP) Prax562->Persistent_Na Preferentially Inhibits Potassium_Channels Potassium Channels (Off-Target) Prax562->Potassium_Channels ? Neuronal_Hyperexcitability Neuronal Hyperexcitability Persistent_Na->Neuronal_Hyperexcitability Contributes to Seizures Seizures Neuronal_Hyperexcitability->Seizures Leads to Adverse_Effects Potential Adverse Effects (e.g., Cardiac Arrhythmias) Potassium_Channels->Adverse_Effects Modulation can lead to

This compound's primary mechanism and potential off-target pathway.

Conclusion

This compound holds significant promise as a next-generation sodium channel blocker with a potentially improved safety profile. However, a comprehensive evaluation of its off-target effects on a panel of potassium channels is essential for a complete understanding of its selectivity and to proactively identify any potential liabilities. The data on comparator drugs like carbamazepine, lamotrigine, and riluzole demonstrate that off-target potassium channel activity is a common feature of sodium channel modulators and can have significant physiological consequences. As this compound advances through clinical development, the public disclosure of a comprehensive in vitro proarrhythmia assay (CiPA) or similar ion channel panel data will be critical for the research and drug development community to fully assess its comparative profile.

References

Comparative Analysis of Prax-562 and NBI-921352 in the Treatment of Developmental and Epileptic Encephalopathies

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms, preclinical efficacy, and clinical development of two promising sodium channel modulators for rare, genetic epilepsies.

Researchers and drug development professionals in the field of neurology are closely watching the progress of two investigational drugs, Prax-562 (relutrigine) and NBI-921352, for the treatment of developmental and epileptic encephalopathies (DEEs). These severe, rare epilepsy syndromes, often with a genetic basis, present a significant unmet medical need. Both this compound and NBI-921352 target voltage-gated sodium channels, key players in neuronal excitability, but through distinct mechanisms of action that may offer differentiated therapeutic profiles. This guide provides a comprehensive comparison of their performance based on available preclinical and clinical data.

Mechanism of Action: A Tale of Two Sodium Channel Blockers

This compound, developed by Praxis Precision Medicines, is a first-in-class small molecule that preferentially inhibits the persistent sodium current (INaP).[1][2] This persistent current, which results from incomplete or slow inactivation of sodium channels, is pathologically enhanced in certain DEEs, such as those caused by mutations in the SCN2A and SCN8A genes, leading to neuronal hyperexcitability and seizures.[1] By selectively targeting this aberrant current, this compound aims to normalize neuronal firing without significantly affecting the transient peak sodium current responsible for normal action potential propagation.[1][3]

In contrast, NBI-921352 (also known as XEN901 or Zandatrigine), a product of a collaboration between Neurocrine Biosciences and Xenon Pharmaceuticals, is a highly selective inhibitor of the NaV1.6 sodium channel isoform, encoded by the SCN8A gene.[4][5][6] Gain-of-function mutations in SCN8A are a direct cause of SCN8A-DEE.[7][8] NBI-921352 exhibits state-dependent inhibition, preferentially binding to the inactivated state of the NaV1.6 channel.[4][7] This targeted approach is designed to specifically address the underlying pathophysiology in patients with SCN8A-DEE while sparing other sodium channel isoforms, potentially leading to a better tolerability profile.[6][9]

cluster_prax This compound (Relutrigine) cluster_nbi NBI-921352 This compound This compound Persistent Na+ Current (INaP) Persistent Na+ Current (INaP) This compound->Persistent Na+ Current (INaP) Inhibits Neuronal Hyperexcitability Neuronal Hyperexcitability Persistent Na+ Current (INaP)->Neuronal Hyperexcitability Drives Seizures Seizures Neuronal Hyperexcitability->Seizures Causes NBI-921352 NBI-921352 NaV1.6 Channel (Inactivated State) NaV1.6 Channel (Inactivated State) NBI-921352->NaV1.6 Channel (Inactivated State) Selectively Inhibits Excess NaV1.6 Current Excess NaV1.6 Current NaV1.6 Channel (Inactivated State)->Excess NaV1.6 Current Reduces Neuronal Hyperexcitability_nbi Neuronal Hyperexcitability Excess NaV1.6 Current->Neuronal Hyperexcitability_nbi Drives Seizures_nbi Seizures Neuronal Hyperexcitability_nbi->Seizures_nbi Causes

Figure 1: Mechanism of Action Comparison

Preclinical Efficacy and Tolerability

Both this compound and NBI-921352 have demonstrated robust anticonvulsant activity in preclinical models.

This compound: In vitro studies have shown that this compound potently inhibits persistent sodium currents induced by either the toxin ATX-II or the SCN8A mutation N1768D.[1][10] It exhibits a significant preference for the persistent current over the peak tonic/resting current.[1][10] In vivo, this compound has shown dose-dependent seizure protection in mouse models of SCN2A and SCN8A DEEs, as well as in the maximal electroshock seizure (MES) model.[11] Notably, preclinical studies suggest a wider therapeutic window for this compound compared to standard-of-care sodium channel blockers like carbamazepine (B1668303) and lamotrigine, with a protective index (PI) of 16x, compared to approximately 5.5x for the other drugs.[1][3][11]

NBI-921352: Preclinical evaluation of NBI-921352 has highlighted its potent and highly selective inhibition of the NaV1.6 channel.[4][5] It was shown to be effective in preventing electrically induced seizures in a gain-of-function Scn8a mouse model and in wild-type mouse and rat seizure models.[4][7] Importantly, NBI-921352 was effective at lower brain and plasma concentrations than commonly prescribed anti-seizure medications such as carbamazepine, phenytoin, and lacosamide, and was well-tolerated at higher multiples of its effective concentrations.[4][12] The isoform-selective profile of NBI-921352 leads to a robust inhibition of action-potential firing in excitatory pyramidal neurons, while sparing inhibitory interneurons where NaV1.1 is the predominant isoform.[4][6]

Quantitative Preclinical Data
ParameterThis compoundNBI-921352Standard of Care (Carbamazepine)
Target Persistent Sodium Current (INaP)NaV1.6 Sodium ChannelVoltage-Gated Sodium Channels (Non-selective)
IC50 (hNaV1.6 Persistent INa - N1768D mutation) 75 nmol/L[1][10]59 nmol/L[4]77,500 nmol/L[1][10]
IC50 (hNaV1.6 Peak INa - Tonic Block) >10,000 nmol/L (estimated)[1]51 nmol/L[4][9]~2,600 nmol/L[1]
Selectivity for hNaV1.6 vs. hNaV1.1 Not isoform-selective in the same manner~756-fold[9][12]Non-selective
Selectivity for hNaV1.6 vs. hNaV1.2 Not isoform-selective in the same manner~134-fold[9][12]Non-selective
Protective Index (PI) in mice 16x[1][3][11]Not explicitly reported in the same format~5.5x[1][3]
Efficacy in Scn8a mouse model Complete protection from spontaneous or audiogenic seizures at 10 mg/kg[11]Prevention of electrically induced seizures[4][7]-
Efficacy in Scn2a mouse model Complete protection from spontaneous or audiogenic seizures at 10 mg/kg[11]Not a primary focus of reported studies-

Clinical Development and Efficacy

Both molecules have progressed to clinical trials, with a primary focus on pediatric patients with DEEs.

This compound (Relutrigine): this compound is being evaluated in the Phase 2 EMBOLD study for pediatric patients with SCN2A-DEE and SCN8A-DEE.[13] Initial results from this study have been promising, demonstrating a statistically significant and clinically meaningful reduction in seizures compared to placebo.[14] The long-term extension of the study has reported a median seizure reduction of 75%, with some patients experiencing extended seizure-free periods.[14] Based on these positive results, Praxis Precision Medicines has announced plans to file a New Drug Application (NDA) for relutrigine in early 2026.[15] The FDA has granted Breakthrough Therapy Designation for relutrigine for the treatment of SCN2A and SCN8A DEEs.[16]

NBI-921352: NBI-921352 is being investigated in a Phase 2 clinical trial for adjunctive therapy in subjects with SCN8A-DEE.[17][18][19] The study aims to assess the efficacy, safety, and pharmacokinetics of the drug in this specific patient population.[17][20][21] While the SCN8A-DEE trial is ongoing, a separate Phase 2 trial of NBI-921352 in adult patients with focal onset seizures failed to meet its primary endpoint of a meaningful reduction in seizure frequency, and further development for this indication is not planned at this time.[22]

Experimental Protocols

In Vitro Patch Clamp Analysis
  • Objective: To determine the potency and selectivity of the compounds on different sodium channel isoforms and current types (persistent vs. peak).

  • Methodology:

    • Human sodium channel isoforms (e.g., hNaV1.1, hNaV1.2, hNaV1.6) are heterologously expressed in cell lines such as HEK-293 cells.[4]

    • Whole-cell patch-clamp recordings are performed using automated patch-clamp systems.

    • To measure persistent current, a depolarizing voltage step is applied, and the non-inactivating current is measured.[1] For mutant channels like N1768D that exhibit enhanced persistent current, this can be measured directly.[4]

    • To measure peak current, a series of depolarizing voltage steps are applied from a holding potential, and the maximal inward current is recorded.

    • Concentration-response curves are generated by applying increasing concentrations of the test compound (this compound or NBI-921352) to determine the half-maximal inhibitory concentration (IC50).[4]

HEK-293 Cells HEK-293 Cells Transfection with NaV Channel cDNA Transfection with NaV Channel cDNA HEK-293 Cells->Transfection with NaV Channel cDNA Cell Culture Cell Culture Transfection with NaV Channel cDNA->Cell Culture Automated Patch Clamp Automated Patch Clamp Cell Culture->Automated Patch Clamp Data Analysis (IC50) Data Analysis (IC50) Automated Patch Clamp->Data Analysis (IC50) Test Compound Application Test Compound Application Test Compound Application->Automated Patch Clamp Voltage Protocols Voltage Protocols Voltage Protocols->Automated Patch Clamp

Figure 2: In Vitro Patch Clamp Workflow
In Vivo Seizure Models

  • Objective: To assess the anticonvulsant efficacy and tolerability of the compounds in animal models.

  • Methodology for Maximal Electroshock Seizure (MES) Model:

    • Outbred CD-1 mice are administered the test compound (e.g., this compound orally) or vehicle control.[10][11]

    • After a set time, a brief electrical stimulus is delivered via corneal or ear-clip electrodes to induce a tonic hindlimb extension seizure.

    • The ability of the compound to prevent the tonic hindlimb extension is recorded as a measure of anticonvulsant efficacy.[10]

    • The dose required to protect 50% of the animals (ED50) is calculated.[11]

  • Methodology for Genetic Mouse Models (e.g., Scn8aN1768D/+)

    • Mice carrying the specific genetic mutation are used.[11]

    • Spontaneous seizures or seizures induced by an external stimulus (e.g., audiogenic) are monitored.

    • The test compound is administered, and the frequency and severity of seizures are compared to baseline or a vehicle-treated group.[11]

  • Tolerability Assessment (Spontaneous Locomotor Activity):

    • Mice are administered the test compound at various doses.[10][11]

    • Their movement in an open field is tracked to measure spontaneous locomotor activity.

    • A significant reduction in activity is considered an indicator of adverse effects. The dose causing a 50% reduction (TD50) is determined.[11]

  • Protective Index (PI) Calculation:

    • The PI is calculated as the ratio of the brain concentration of the drug at the TD50 to the brain concentration at the ED50 (TC50/EC50).[11]

cluster_efficacy Efficacy Assessment cluster_tolerability Tolerability Assessment Animal Model Selection Animal Model Selection Drug Administration Drug Administration Animal Model Selection->Drug Administration Seizure Induction/Monitoring Seizure Induction/Monitoring Drug Administration->Seizure Induction/Monitoring Efficacy Endpoint Measurement (e.g., ED50) Efficacy Endpoint Measurement (e.g., ED50) Seizure Induction/Monitoring->Efficacy Endpoint Measurement (e.g., ED50) Protective Index Calculation Protective Index Calculation Efficacy Endpoint Measurement (e.g., ED50)->Protective Index Calculation MES Model MES Model MES Model->Animal Model Selection Genetic DEE Model Genetic DEE Model Genetic DEE Model->Animal Model Selection Drug Administration_tol Drug Administration Spontaneous Locomotor Activity Spontaneous Locomotor Activity Drug Administration_tol->Spontaneous Locomotor Activity Tolerability Endpoint Measurement (e.g., TD50) Tolerability Endpoint Measurement (e.g., TD50) Spontaneous Locomotor Activity->Tolerability Endpoint Measurement (e.g., TD50) Tolerability Endpoint Measurement (e.g., TD50)->Protective Index Calculation

Figure 3: In Vivo Efficacy and Tolerability Workflow

Conclusion

This compound and NBI-921352 represent two distinct and promising approaches to treating DEEs by targeting sodium channel dysfunction. This compound's preferential inhibition of the persistent sodium current offers a broad-spectrum potential for various DEEs characterized by this pathological feature, including both SCN2A and SCN8A encephalopathies. Its strong preclinical data and positive initial clinical results are highly encouraging. NBI-921352's highly selective targeting of NaV1.6 offers a precision medicine approach specifically for SCN8A-DEE. While its development in focal onset seizures has been discontinued, its potential in the genetically defined SCN8A patient population remains under investigation.

For researchers and clinicians, the progression of these two molecules will provide valuable insights into the therapeutic potential of nuanced sodium channel modulation. The comparative data presented here underscores the importance of understanding the specific underlying pathophysiology of different DEEs to develop more effective and better-tolerated treatments. The ongoing clinical trials for both compounds are eagerly awaited and hold the promise of delivering much-needed therapeutic options for patients and families affected by these devastating conditions.

References

Prax-562: A New Frontier in Neuronal Hyperexcitability Treatment Through Preferential Persistent Sodium Current Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Prax-562 (relutrigine) is emerging as a promising therapeutic agent, demonstrating a distinct mechanism of action characterized by the preferential inhibition of persistent sodium currents. This novel approach offers the potential for improved efficacy and tolerability in treating neuronal hyperexcitability disorders, such as developmental and epileptic encephalopathies (DEEs), when compared to existing sodium channel blockers. This guide provides a comprehensive comparison of this compound with other sodium channel inhibitors, supported by preclinical and clinical data.

Unraveling the Mechanism: Persistent vs. Peak Sodium Currents

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons. These channels exhibit two primary forms of current: a transient "peak" current responsible for the rapid depolarization phase of the action potential, and a smaller, non-inactivating "persistent" current. While the peak current is essential for normal neuronal firing, aberrant increases in the persistent sodium current are linked to neuronal hyperexcitability, a key factor in the pathophysiology of seizure disorders.[1]

This compound is designed to selectively target this pathological persistent current with significantly less impact on the physiological peak current.[2][3] This selectivity is hypothesized to contribute to its robust anticonvulsant activity with a wider therapeutic window and improved tolerability compared to traditional sodium channel blockers that inhibit both currents more indiscriminately.[1][4]

Comparative Analysis of Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other sodium channel blockers for both persistent and peak sodium currents. Lower IC50 values indicate higher potency.

Table 1: Inhibition of Persistent Sodium Current (INaP)

CompoundIC50 (µM)Cell Line/SystemNotesSource(s)
This compound 0.075 - 0.141 HEK cells expressing hNaV1.6 with SCN8A mutation or ATX-II inducedHighly potent inhibition of persistent current.[5][6]
Carbamazepine (B1668303)18 - 77.5Neuro-2a cells / HEK cells[7][8]
Lamotrigine12.2 - 17.2HEK cells expressing hNaV1.5Data for late NaV1.5 current.[9]
Cenobamate46.5 - 59HEK cells expressing hNaV1.5 / Rat hippocampal neurons[6][10]
Ranolazine (B828)5.9 - 10Canine ventricular myocytes / HEK cells expressing NaV1.5Data for late cardiac sodium current.[2][11]
Lacosamide242HEK cells expressing hNaV1.5-CWData for persistent current in an inactivation-deficient mutant.[12]
NBI-9213520.059HEK cells expressing N1768D NaV1.6Highly potent and selective for NaV1.6 persistent current.[13][14]

Table 2: Inhibition of Peak Sodium Current (INaP)

CompoundIC50 (µM)Cell Line/SystemNotesSource(s)
This compound 8.47 HEK cells expressing hNaV1.6 (tonic block)~60-fold preference for persistent over peak current.[15]
Carbamazepine56Neuro-2a cells[7]
Lamotrigine28.8 - 280.2HEK cells expressing hNaV1.5Voltage-dependent.[9][16]
Cenobamate87.6HEK cells expressing hNaV1.5[6][10]
Ranolazine95 - 430HEK cells expressing NaV1.5Frequency and voltage-dependent.[2][15]
Lacosamide70 - 80HEK cells expressing hNaV1.5Voltage-dependent.[12]
NBI-9213520.051HEK cells expressing hNaV1.6[4][13]

Preclinical Efficacy and Tolerability

This compound has demonstrated significant anticonvulsant activity in preclinical models, coupled with an improved safety profile compared to standard-of-care treatments.

Table 3: Preclinical Anticonvulsant Activity and Tolerability

CompoundMES ED50 (mg/kg)sLMA TD50 (mg/kg)Protective Index (PI)Animal ModelSource(s)
This compound 2 44 16x CD-1 Mice[1]
Carbamazepine~5-6x PI~5.5xMice[5][6]
Lamotrigine~5-6x PI~5.5xMice[5][6]

The Protective Index (PI) is the ratio of the toxic dose (TD50) in the spontaneous locomotor activity (sLMA) test to the effective dose (ED50) in the maximal electroshock seizure (MES) model. A higher PI indicates a wider therapeutic window. This compound exhibits a significantly larger PI than carbamazepine and lamotrigine, suggesting a better separation between efficacious and adverse effect dose levels.[5][6]

Clinical Evidence: The EMBOLD Study

The efficacy and safety of this compound (relutrigine) were evaluated in the EMBOLD study, a Phase 2 clinical trial in patients with SCN2A and SCN8A developmental and epileptic encephalopathies. The study reported a 46% placebo-adjusted reduction in countable motor seizures.[14] Furthermore, patients in the long-term extension of the study showed a median reduction in motor seizures of 75%, with some patients achieving seizure-free periods.[14][17]

Experimental Methodologies

The data presented in this guide are based on established preclinical and in vitro experimental protocols.

Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function.[18][19][20]

  • Objective: To measure the effect of compounds on the electrical currents flowing through sodium channels.

  • General Procedure:

    • Cells expressing the target sodium channel isoform are cultured.

    • A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane, isolating a "patch" of the membrane.

    • In the "whole-cell" configuration, the membrane patch is ruptured, allowing control of the cell's membrane potential and measurement of the total current from all channels in the cell.

    • Specific voltage protocols are applied to elicit and isolate either the persistent or the peak sodium currents.

    • The compound of interest is perfused onto the cell, and the changes in the sodium currents are recorded to determine the inhibitory effects and calculate the IC50.

G cluster_workflow Patch-Clamp Experimental Workflow prep Cell Preparation (Expressing NaV Channels) seal Form Giga-Seal with Pipette prep->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell protocol Apply Voltage Protocol (Isolate I_NaP or I_NaT) whole_cell->protocol baseline Record Baseline Current protocol->baseline perfusion Perfuse Compound (e.g., this compound) baseline->perfusion record Record Inhibited Current perfusion->record analysis Data Analysis (Calculate IC50) record->analysis

Patch-Clamp Workflow for IC50 Determination.
Maximal Electroshock Seizure (MES) Model

A widely used preclinical model to assess the anticonvulsant efficacy of a compound.[5][17][21][22]

  • Objective: To evaluate the ability of a drug to prevent the spread of seizures.

  • General Procedure:

    • Rodents (typically mice or rats) are administered the test compound or a vehicle control.

    • After a specific time, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.

    • The stimulus induces a tonic-clonic seizure, characterized by a tonic hindlimb extension phase.

    • The endpoint is the abolition of the tonic hindlimb extension, indicating anticonvulsant activity.

    • The dose at which 50% of the animals are protected (ED50) is determined.

G cluster_workflow Maximal Electroshock Seizure (MES) Model Workflow admin Compound Administration stim Electrical Stimulation admin->stim observe Observe Seizure Response stim->observe endpoint Endpoint: Abolition of Tonic Hindlimb Extension observe->endpoint analysis Calculate ED50 endpoint->analysis

Workflow of the Maximal Electroshock Seizure (MES) Model.
Spontaneous Locomotor Activity (sLMA) Assay

Used to assess the potential sedative or motor-impairing side effects of a compound.[23][24][25][26]

  • Objective: To measure the general activity level of an animal as an indicator of tolerability.

  • General Procedure:

    • Animals are administered the test compound or vehicle.

    • They are then placed in an open-field arena equipped with infrared beams or a video tracking system.

    • The system automatically records various parameters of movement, such as distance traveled, rearing, and time spent in different zones of the arena, over a set period.

    • A significant reduction in locomotor activity is indicative of sedative or motor-impairing effects. The dose that causes a 50% reduction in activity (TD50) is determined.

G cluster_workflow Spontaneous Locomotor Activity (sLMA) Assay Workflow admin Compound Administration place Place Animal in Open-Field Arena admin->place track Automated Tracking of Movement Parameters place->track analyze Data Analysis (e.g., Distance Traveled) track->analyze td50 Calculate TD50 analyze->td50

Workflow of the Spontaneous Locomotor Activity Assay.

Signaling Pathway and Logical Relationship

The preferential inhibition of persistent sodium current by this compound is key to its therapeutic rationale.

G cluster_pathway Mechanism of Action of this compound NaV Voltage-Gated Sodium Channel I_NaT Peak Na+ Current (Transient) NaV->I_NaT essential for I_NaP Persistent Na+ Current NaV->I_NaP AP Action Potential Propagation I_NaT->AP Hyperexcitability Neuronal Hyperexcitability I_NaP->Hyperexcitability contributes to NormalFiring Normal Neuronal Firing AP->NormalFiring Seizures Seizures Hyperexcitability->Seizures Prax562 This compound Prax562->I_NaT Minimally Inhibits Prax562->I_NaP Preferentially Inhibits

This compound's Preferential Inhibition of Persistent Sodium Current.

Conclusion

This compound represents a significant advancement in the development of sodium channel modulators. Its preferential inhibition of the persistent sodium current provides a targeted approach to reducing neuronal hyperexcitability while minimizing effects on normal neuronal function. The preclinical data, characterized by high potency and a superior protective index, along with promising clinical results, underscore the potential of this compound as a valuable therapeutic option for patients with severe, difficult-to-treat epilepsies. Further research and clinical development will continue to elucidate the full therapeutic potential of this novel compound.

References

A Comparative Analysis of the Therapeutic Window of Prax-562 Versus Other Sodium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic window, a critical measure of a drug's safety and efficacy, is a key consideration in the development of novel antiepileptic drugs (AEDs). This guide provides a comparative assessment of the therapeutic window of Prax-562, a novel sodium channel (NaV) blocker, against a range of other NaV blockers. The information is supported by preclinical and clinical data to aid in research and development decisions.

Executive Summary

This compound is a next-generation, voltage-gated sodium channel blocker that preferentially targets persistent sodium currents.[1][2] This selective mechanism of action is hypothesized to contribute to a wider therapeutic window compared to traditional NaV blockers that exhibit less selectivity. Preclinical data demonstrates a significantly improved protective index (PI) for this compound compared to standard-of-care NaV blockers like carbamazepine (B1668303) and lamotrigine, suggesting a greater separation between efficacy and adverse effects.[3][4] Clinical trial data for this compound in developmental and epileptic encephalopathies (DEEs) has shown promising efficacy with a manageable safety profile.[5][6] This guide will delve into the quantitative data, experimental methodologies, and mechanistic pathways that underpin these findings.

Quantitative Data Comparison

The following tables summarize the preclinical protective index and clinical therapeutic plasma concentrations of this compound and other selected NaV blockers.

Table 1: Preclinical Protective Index of Selected NaV Blockers in Rodent Models

DrugAnimal ModelEfficacy Endpoint (ED₅₀)Toxicity Endpoint (TD₅₀)Protective Index (PI = TD₅₀ / ED₅₀)Citation(s)
This compound MouseMES: 4.3 nmol·L⁻¹ (unbound brain)sLMA: 69.7 nmol·L⁻¹ (unbound brain)16 [1][3]
Carbamazepine MouseMESsLMA~5.5 [1][3]
Lamotrigine MouseMESsLMA~5.5 [1][3]
Oxcarbazepine (B1677851) MouseMESSedation/Motor Impairment4 - 10 [3]
Rufinamide (B1680269) MouseMESBehavioral ToxicityGreater than other tested AEDs [7]
Topiramate MouseMESNeurologic ImpairmentEquivalent or superior to several approved AEDs [1]

ED₅₀ (Median Effective Dose): The dose at which 50% of the population shows a therapeutic response. TD₅₀ (Median Toxic Dose): The dose at which 50% of the population shows a specific toxic effect. MES (Maximal Electroshock Seizure): A preclinical model of generalized tonic-clonic seizures. sLMA (spontaneous Locomotor Activity): A measure of potential central nervous system side effects.

Table 2: Therapeutic Plasma Concentrations of Clinically Used NaV Blockers

DrugTherapeutic Plasma Concentration RangeCitation(s)
Carbamazepine 4 - 12 µg/mL[8][9][10][11][12]
Phenytoin 10 - 20 µg/mL[2][5][7][13][14]
Lamotrigine 3 - 15 µg/mL[15][16][17][18][19]
Oxcarbazepine (as MHD) 10 - 35 µg/mL[20]
Lacosamide 1 - 10 µg/mL (suggested)[6][21][22]
Rufinamide 5 - 30 µg/mL[23]
Topiramate 5 - 20 µg/mL[24][25][26][27]
Zonisamide (B549257) 10 - 40 µg/mL[1][28][29]

MHD (Monohydroxy derivative): The active metabolite of oxcarbazepine.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key preclinical assays used to determine the therapeutic window of NaV blockers.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to assess the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[5][8][13][24][30]

Objective: To determine the median effective dose (ED₅₀) of a compound required to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

  • Rodents (mice or rats)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Saline solution (0.9%)

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Test compound and vehicle control

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.

  • Drug Administration: The test compound or vehicle is administered to different groups of animals at various doses, typically via oral gavage or intraperitoneal injection.

  • Pre-treatment Time: The test is conducted at the time of predicted peak effect of the drug.

  • Electrode Application: A drop of topical anesthetic is applied to the corneas of the animal, followed by a drop of saline to ensure good electrical contact. The corneal electrodes are then gently placed on the corneas.

  • Stimulation: A suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) is delivered.[8]

  • Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension. The abolition of this response is considered protection.

  • Data Analysis: The number of protected animals in each dose group is recorded, and the ED₅₀ is calculated using statistical methods such as probit analysis.

Spontaneous Locomotor Activity (sLMA) Assay

The sLMA assay is used to assess the potential sedative or motor-impairing effects of a compound, providing a measure of its central nervous system (CNS) toxicity.[19][25][31][32]

Objective: To determine the median toxic dose (TD₅₀) of a compound that causes a significant reduction in spontaneous locomotor activity.

Materials:

  • Rodents (mice or rats)

  • Automated locomotor activity chambers equipped with infrared beams or video tracking software.

  • Test compound and vehicle control.

Procedure:

  • Animal Acclimatization: Animals are habituated to the testing room and, if necessary, to the activity chambers before the experiment.

  • Drug Administration: The test compound or vehicle is administered to different groups of animals at various doses.

  • Observation Period: Following drug administration, animals are placed individually into the locomotor activity chambers. Their horizontal and vertical movements are automatically recorded for a defined period (e.g., 30-60 minutes).

  • Data Collection: Parameters such as total distance traveled, number of ambulatory movements, and rearing frequency are recorded.

  • Data Analysis: The dose at which a 50% reduction in a key locomotor parameter (e.g., total distance traveled) is observed is calculated as the TD₅₀.

Mandatory Visualizations

Signaling Pathway of NaV Blockers

NaV_Blocker_Mechanism cluster_Neuron Presynaptic Neuron cluster_Blockers NaV Blockers ActionPotential Action Potential Propagation NaV_Channel Voltage-Gated Sodium Channel (NaV) ActionPotential->NaV_Channel Activates Na_Influx Na+ Influx NaV_Channel->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Vesicle_Fusion Vesicle Fusion Depolarization->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release Prax562 This compound (Persistent Current Inhibitor) Prax562->NaV_Channel Preferentially Inhibits Persistent Current Standard_NaV_Blockers Standard NaV Blockers (e.g., Carbamazepine) Standard_NaV_Blockers->NaV_Channel Inhibits Transient & Persistent Currents caption Mechanism of Action of NaV Blockers

Caption: Mechanism of action of NaV blockers on neuronal excitability.

Experimental Workflow for Therapeutic Window Assessment

Therapeutic_Window_Workflow cluster_Efficacy Efficacy Assessment cluster_Toxicity Toxicity Assessment cluster_Calculation Therapeutic Window Calculation MES_Test Maximal Electroshock Seizure (MES) Test ED50_Determination Determine ED₅₀ (Anticonvulsant Potency) MES_Test->ED50_Determination PI_Calculation Protective Index (PI) Calculation (PI = TD₅₀ / ED₅₀) ED50_Determination->PI_Calculation sLMA_Assay Spontaneous Locomotor Activity (sLMA) Assay TD50_Determination Determine TD₅₀ (CNS Toxicity) sLMA_Assay->TD50_Determination TD50_Determination->PI_Calculation caption Workflow for Preclinical Therapeutic Window Assessment Therapeutic_Window_Comparison cluster_Parameters Comparison Parameters Prax562 This compound Therapeutic_Window Therapeutic Window Prax562->Therapeutic_Window Other_NaV_Blockers Other NaV Blockers Other_NaV_Blockers->Therapeutic_Window Protective_Index Preclinical Protective Index (PI) Therapeutic_Window->Protective_Index Therapeutic_Concentration Clinical Therapeutic Concentration Therapeutic_Window->Therapeutic_Concentration Mechanism Mechanism of Action (Persistent vs. Transient Current) Therapeutic_Window->Mechanism Side_Effect_Profile Side Effect Profile Therapeutic_Window->Side_Effect_Profile caption Logical Framework for Comparing Therapeutic Windows

References

Investigating the selectivity profile of Prax-562 across ion channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of Prax-562 across various ion channels, with a focus on its performance relative to other established sodium channel blockers. The information is supported by preclinical experimental data to aid in the evaluation of its therapeutic potential for neuronal hyperexcitability disorders.

Introduction to this compound

This compound is a first-in-class small molecule developed for the treatment of developmental and epileptic encephalopathies (DEEs).[1] It acts as a preferential inhibitor of persistent sodium current (INa), a key driver of seizure symptoms in certain genetic epilepsies like SCN2A-DEE and SCN8A-DEE.[1] Its mechanism of action suggests a superior selectivity for disease-state sodium channel (NaV) hyperexcitability, potentially offering an improved therapeutic window compared to standard-of-care treatments.[2]

Comparative Selectivity Profile of this compound

Preclinical studies have demonstrated that this compound exhibits a distinct and more selective profile compared to other sodium channel blockers such as carbamazepine (B1668303) (CBZ) and lamotrigine (B1674446) (LTG).[3][4] this compound shows a potent and preferential inhibition of persistent INa relative to the peak INa tonic/resting block.[3][4] This preferential targeting of the persistent current is believed to contribute to its improved preclinical tolerability.[3][4][5]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and comparator compounds on different sodium channel currents.

CompoundTargetIC50 (nM)Selectivity (Persistent vs. Peak Tonic)Reference
This compound hNaV1.6 Persistent INa (ATX-II induced)14160x[3][4][6]
hNaV1.6 Persistent INa (N1768D mutant)75-[3][4][6]
hNaV1.6 Use-Dependent Block (10 Hz)27131x (vs. Tonic)[3][4][6]
Carbamazepine (CBZ) hNaV1.6 Persistent INa77,50030x[3][4][6]
Cenobamate hNaV1.6 Persistent INa71,69024x[6]

This compound is significantly more potent in inhibiting the persistent sodium current of hNaV1.6, with an IC50 of 141 nM, making it at least 550 times more potent than other tested sodium channel blocking agents.[6] It also demonstrates a 60-fold selectivity for persistent INa over peak INa tonic block, a more favorable selectivity profile than both carbamazepine and cenobamate.[6] Furthermore, this compound exhibits potent use-dependent block, which is suggested to be beneficial during periods of high neuronal firing, such as seizures.[3][4][6]

This compound's preferential inhibition extends to other NaV channel isoforms associated with hyperexcitability, including hNaV1.1, hNaV1.2, and hNaV1.5, with similar potencies and greater preference for persistent over peak INa compared to hNaV1.6.[3]

Impact on Neuronal Excitability

Studies on hippocampal CA1 pyramidal neurons in mouse brain slices have revealed that this compound reduces neuronal action potential (AP) firing with only minor effects on AP amplitude.[3] This suggests limited inhibition of peak INa compared to other NaV inhibitors like carbamazepine, which causes a more pronounced reduction in both intrinsic excitability and AP amplitude.[3][6] This differential effect may allow this compound to reduce pathological hyperexcitability while preserving physiologically relevant neuronal activity.[3][6]

Experimental Protocols

The following section details the methodologies used in the preclinical evaluation of this compound's selectivity profile.

Automated Patch Clamp Recordings

Objective: To determine the inhibitory effect of this compound on persistent and peak sodium currents.

Cell Line: HEK-293 cells stably expressing the human NaV1.6 channel (hNaV1.6) or the disease-associated mutant hNaV1.6-N1768D.[6]

Methodology:

  • Whole-cell patch-clamp recordings were performed using an automated patch-clamp platform.[7]

  • To measure persistent INa, cells were held at a membrane potential of -120 mV for 200 ms.[6] In some experiments, the persistent current was induced by Anemonia toxin II (ATX-II).[3][4]

  • To measure peak INa under different conditions, the following voltage protocols were used:

    • Tonic Block (TB): Cells were held at -120 mV with stimuli applied at a low frequency (0.2 Hz).[6]

    • Voltage-Dependent Block (VDB): The half-maximal inactivation voltage (V1/2) was determined.[6]

    • Use-Dependent Block (UDB): A train of short voltage steps at a frequency of 10 Hz was applied from a holding potential of -120 mV.[6]

  • Concentration-response curves were generated to calculate the IC50 values for each condition.

Brain Slice Electrophysiology

Objective: To assess the effect of this compound on intrinsic neuronal excitability.

Tissue Preparation: Coronal brain slices containing the hippocampus were prepared from postnatal day 17-21 mice.[3]

Methodology:

  • Action potentials were evoked in CA1 pyramidal neurons by injecting current steps.[3][6]

  • The frequency of evoked APs was measured to evaluate neuronal excitability.[6]

  • The amplitude of the APs was measured to assess the inhibition of peak INa.[6]

  • The effects of this compound were compared to those of carbamazepine at equivalent effective concentrations.[3]

Visualizing the Experimental Workflow and Selectivity

The following diagrams illustrate the experimental process for evaluating ion channel selectivity and the resulting selectivity profile of this compound.

G cluster_0 Cell Line Preparation cluster_1 Automated Patch Clamp cluster_2 Data Analysis HEK293 HEK-293 Cells Transfection Stable Transfection (hNaV1.6 or mutants) HEK293->Transfection PatchClamp Whole-Cell Recording Transfection->PatchClamp Protocols Voltage Protocols (Tonic, Use-Dependent, Persistent) PatchClamp->Protocols IC50 IC50 Determination Protocols->IC50 Selectivity Selectivity Ratio Calculation IC50->Selectivity G cluster_0 This compound cluster_1 Sodium Channel Currents Prax562 This compound Persistent Persistent I_Na Prax562->Persistent High Potency (IC50: 75-141 nM) Peak Peak I_Na Prax562->Peak Low Potency (60x less than Persistent) UseDependent Use-Dependent Block Prax562->UseDependent Potent (IC50: 271 nM)

References

Prax-562 Poised as a Novel Treatment for Developmental and Epileptic Encephalopathies, Promising Data Emerges in Comparison to Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Prax-562 (Relutrigine), a first-in-class small molecule, is showing significant promise in the treatment of developmental and epileptic encephalopathies (DEEs), particularly those associated with SCN2A and SCN8A gene mutations.[1][2] Initial clinical trial data suggests a substantial reduction in seizure frequency for patients, offering a potential new therapeutic option where standard treatments often fall short.[2] This report provides a comparative guide for researchers, scientists, and drug development professionals on the emerging clinical profile of this compound against the current standard of care.

Executive Summary

Developmental and epileptic encephalopathies (DEEs) are a group of severe, early-onset epilepsies characterized by refractory seizures and significant developmental delay.[3][4] The current standard of care involves a range of anti-seizure medications (ASMs), with sodium channel blockers being a primary choice for gain-of-function SCN8A variants.[5][6] However, many patients remain resistant to treatment, highlighting a critical unmet need.[6] this compound, with its unique mechanism of preferentially inhibiting persistent sodium currents, has demonstrated a significant reduction in seizure frequency in a Phase 2 clinical trial, alongside a favorable safety profile.[1][2]

This compound Clinical Trial Data

The EMBOLD study, a Phase 2 clinical trial, evaluated the efficacy, safety, and tolerability of this compound in pediatric patients with SCN2A-DEE and SCN8A-DEE.[2]

Efficacy Data
MetricThis compoundPlacebo
Median Monthly Motor Seizure Reduction (Double-Blind Phase) 46% (placebo-adjusted)[2]Not Applicable
Median Seizure Reduction (Long-Term Extension) 75%[2]Not Applicable
Seizure-Free Periods (>28 days) 5 patients[2]Not Reported
Longest Seizure-Free Period >200 days (one patient)[2]Not Reported
Reported Qualitative Improvements

Beyond seizure reduction, patients and clinicians noted early signs of benefit across several domains, including:

  • Disruptive behavior[2]

  • Communication[2]

  • Seizure severity and intensity[2]

  • Alertness[2]

Standard of Care for SCN8A-DEE and SCN2A-DEE

The treatment landscape for DEEs is complex and often involves a multi-faceted approach.[3]

Current Therapeutic Approaches
Treatment ModalityDescription
Anti-Seizure Medications (ASMs) This is the cornerstone of treatment. For SCN8A-DEE with gain-of-function mutations, sodium channel blockers such as oxcarbazepine, phenytoin, and lamotrigine (B1674446) are often considered first-line therapies.[5][6] Other ASMs used in DEEs include clobazam, vigabatrin, and zonisamide.[7]
Ketogenic Diet A high-fat, low-carbohydrate diet that can be effective in reducing seizures in some individuals with DEEs.[4]
Vagus Nerve Stimulation (VNS) A surgical option where a device is implanted to send electrical impulses to the brain via the vagus nerve to help control seizures.[7]
Steroid Therapies Can be used to manage certain types of seizures or inflammatory processes associated with some DEEs.[7]

Head-to-Head Comparison: this compound vs. Standard of Care

Direct head-to-head clinical trial data is not yet available. However, a preliminary comparison can be drawn from existing data.

FeatureThis compoundStandard of Care (Sodium Channel Blockers)
Mechanism of Action Preferentially inhibits persistent sodium current.[1]Broadly block voltage-gated sodium channels.[8]
Reported Efficacy 46% placebo-adjusted median monthly motor seizure reduction in a Phase 2 trial.[2]Efficacy varies greatly among patients; many remain pharmacoresistant.[6]
Preclinical Protective Index Demonstrated a larger acute protective index compared to standard sodium channel blockers like carbamazepine (B1668303) and lamotrigine in mouse models.[8][9]Lower protective index with significant overlap between anticonvulsant and locomotor-impairing doses in preclinical models.[8]
Safety and Tolerability Generally well-tolerated in Phase 1 and 2 trials, with a safety profile consistent with other drugs in its class.[2][10]Can have significant side effects that may limit dosing.[8]

Experimental Protocols

This compound EMBOLD Clinical Trial (NCT05818553)
  • Study Design : A Phase 2, double-blind, randomized, placebo-controlled trial.[1]

  • Participants : Pediatric patients (ages 2-18) with a documented SCN2A or SCN8A mutation and severe DEE.[2]

  • Inclusion Criteria : Participants must have had at least 8 countable motor seizures in the 4 weeks preceding and during the 28-day baseline observation period, and be on stable anti-seizure medication doses for at least one month prior to screening.[2]

  • Treatment Protocol :

    • Part A (16 weeks) : Randomized assignment to either receive this compound for the full 16 weeks or this compound for 12 weeks followed by a placebo for 4 weeks.

    • Part B (48 weeks) : An open-label extension where all eligible participants receive this compound.

  • Administration : this compound is administered orally once daily.

  • Primary Outcome Measures : To assess the effect of this compound on the frequency of countable motor seizures.

  • Secondary Outcome Measures : To evaluate the long-term safety and tolerability of this compound and to characterize its pharmacokinetics in children with DEEs.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound is designed to preferentially inhibit the persistent sodium current (INaP), which is a key driver of neuronal hyperexcitability in certain genetic epilepsies.[1][11] By selectively targeting this current, this compound aims to reduce seizures with a potentially wider therapeutic window compared to traditional sodium channel blockers that affect both persistent and peak sodium currents.[8][9]

Prax562_Mechanism cluster_Neuron Neuron cluster_Pathophysiology Pathophysiology in SCN8A/SCN2A-DEE NaV_Channel Voltage-Gated Sodium Channel (NaV) Persistent_Current Persistent Sodium Current (INaP) NaV_Channel->Persistent_Current contributes to Peak_Current Peak Sodium Current NaV_Channel->Peak_Current contributes to Increased_INaP Increased INaP (Gain-of-Function) Neuronal_Hyperexcitability Neuronal Hyperexcitability Increased_INaP->Neuronal_Hyperexcitability Seizures Seizures Neuronal_Hyperexcitability->Seizures Prax562 This compound Prax562->Persistent_Current Preferentially Inhibits

Caption: Mechanism of action of this compound in reducing neuronal hyperexcitability.

EMBOLD Study Workflow

The EMBOLD study follows a structured protocol to assess the efficacy and safety of this compound.

EMBOLD_Workflow cluster_PartA Part A: Double-Blind Treatment (16 weeks) cluster_PartB Part B: Open-Label Extension (48 weeks) Screening Screening & Baseline (4 weeks) Randomization Randomization Screening->Randomization Group1 Group 1: This compound (16 weeks) Randomization->Group1 Group2 Group 2: This compound (12 weeks) + Placebo (4 weeks) Randomization->Group2 OLE_Entry Open-Label Extension (OLE) Entry Group1->OLE_Entry Group2->OLE_Entry OLE_Treatment All Participants Receive this compound OLE_Entry->OLE_Treatment Follow_Up Follow-Up OLE_Treatment->Follow_Up

Caption: Workflow of the EMBOLD (NCT05818553) clinical trial.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal Procedures for Prax-562 in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific manufacturer guidelines for the disposal of Prax-562, an investigational small molecule inhibitor, necessitates adherence to established best practices for the management of pharmaceutical and chemical waste in a laboratory environment. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound, safeguarding both personnel and the environment.

For researchers, scientists, and drug development professionals, the lifecycle of an investigational compound extends beyond its experimental use. The final disposition of materials like this compound is a critical aspect of laboratory safety and regulatory compliance. The following procedures are based on general guidelines for the disposal of investigational new drugs and hazardous chemical waste.

Initial Waste Characterization and Segregation

The first crucial step is to determine the nature of the waste. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is prudent to handle it as a potentially hazardous substance.

Key Actions:

  • Consult Institutional Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on waste disposal. They can provide specific protocols and containers for different waste streams.

  • Segregate Waste: Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly instructed to do so by your EHS department.

Disposal of Pure this compound (Unused or Expired)

Solid forms of unused or expired this compound should be disposed of as hazardous chemical waste.

Waste TypeContainerDisposal Method
Solid this compoundLabeled, sealed, and compatible hazardous waste container.Collection by institutional EHS for incineration.

Disposal of Contaminated Materials

Items that have come into contact with this compound, such as personal protective equipment (PPE), pipette tips, and empty vials, require careful handling.

Waste TypeContainerDisposal Method
Contaminated Solids (e.g., gloves, weigh boats)Labeled hazardous waste bag or container.Collection by institutional EHS for incineration.
Empty VialsLabeled hazardous waste container.The first rinse of the vial should be collected as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal, but confirm with EHS.[1]
Sharps (e.g., needles, syringes)Puncture-resistant sharps container.Collection by institutional EHS.

Disposal of this compound in Solution

Solutions containing this compound must be treated as hazardous liquid waste.

Waste TypeContainerDisposal Method
Aqueous or Solvent-Based SolutionsLabeled, sealed, and compatible hazardous waste container (e.g., carboy).Collection by institutional EHS for incineration.

Never dispose of this compound solutions down the drain. [1]

Experimental Protocols for Waste Handling

Protocol 1: Preparing Solid this compound Waste for Disposal

  • Container Selection: Obtain a designated hazardous waste container from your EHS department. Ensure it is compatible with the chemical.

  • Labeling: Immediately label the container with "Hazardous Waste" and the full chemical name: "this compound." Include the date of first addition.

  • Transfer: Carefully transfer the solid this compound waste into the container.

  • Sealing: Securely seal the container when not in use.

  • Storage: Store the container in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.[1]

  • Pickup Request: Once the container is full or has been in the SAA for the maximum allowable time (consult your EHS for specific time limits), submit a waste pickup request to your EHS department.

Protocol 2: Managing Liquid this compound Waste

  • Container Selection: Use a designated, leak-proof hazardous waste container for liquids, such as a carboy.

  • Labeling: Affix a hazardous waste label to the container, listing "this compound" and the solvent(s) used. Keep a running log of the constituents and their approximate percentages.

  • Collection: Collect all liquid waste containing this compound in this container.

  • Sealing: Keep the container sealed at all times, except when adding waste.

  • Storage: Store in a secondary containment bin within a designated SAA.

  • Pickup Request: Arrange for EHS pickup when the container is full or reaches its accumulation time limit.

Regulatory Framework

The disposal of investigational drugs and laboratory chemicals is governed by several federal and state regulations. The primary federal regulation is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[2][3][4] Your institution's EHS department ensures that your laboratory's procedures are in compliance with these regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a research laboratory setting.

Prax562_Disposal_Workflow cluster_start Waste Generation cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated assess_type Determine Waste Type start->assess_type pure_solid Pure/Expired Solid this compound assess_type->pure_solid Solid contaminated_solid Contaminated Solids (PPE, etc.) assess_type->contaminated_solid Contaminated Non-Sharp Solid sharps Contaminated Sharps assess_type->sharps Contaminated Sharp liquid_waste This compound in Solution assess_type->liquid_waste Liquid solid_container Seal in Labeled Hazardous Waste Container pure_solid->solid_container contaminated_solid->solid_container sharps_container Place in Sharps Container sharps->sharps_container liquid_container Collect in Labeled Liquid Waste Carboy liquid_waste->liquid_container store_waste Store in Designated Satellite Accumulation Area solid_container->store_waste sharps_container->store_waste liquid_container->store_waste ehs_pickup Request EHS Pickup store_waste->ehs_pickup incineration Incineration via Certified Vendor ehs_pickup->incineration

Caption: Decision workflow for the proper disposal of this compound waste.

By following these general guidelines and working closely with your institution's Environmental Health and Safety department, you can ensure the safe and compliant disposal of this compound and contribute to a culture of safety and environmental responsibility within your research environment.

References

Essential Safety and Logistical Information for Handling Prax-562 (Relutrigine)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Prax-562, an investigational inhibitor of persistent sodium channels. Adherence to these procedures is vital to ensure laboratory safety and maintain the integrity of the compound.

Personal Protective Equipment (PPE) and Engineering Controls

Given that this compound is an investigational new drug, comprehensive toxicological data may not be available. Therefore, it should be handled with caution, treating it as a potentially hazardous compound. The following PPE and engineering controls are mandatory:

Control TypeRequirementRationale
Engineering Controls
Fume HoodAll weighing and initial dilutions of solid this compound must be performed in a certified chemical fume hood.To prevent inhalation of airborne particles.
Personal Protective Equipment (PPE)
Eye ProtectionANSI-approved safety glasses with side shields or chemical splash goggles.To protect eyes from splashes of solutions or contact with solid particles.
Body ProtectionA fully buttoned laboratory coat.To protect skin and clothing from contamination.
Hand ProtectionChemical-resistant gloves (e.g., nitrile). Gloves should be changed immediately if contaminated.To prevent skin contact with the compound.
Respiratory ProtectionA NIOSH-approved respirator may be required for handling large quantities or if there is a risk of aerosolization outside of a fume hood. Consult your institution's environmental health and safety (EHS) department.To provide an additional layer of protection against inhalation.
Operational Plan: Handling and Storage

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Keep the container tightly sealed.

  • The storage area should be clearly labeled and access restricted to authorized personnel.

Preparation of Solutions:

  • Don all required PPE as outlined in the table above.

  • Perform all manipulations of the solid compound within a chemical fume hood.

  • Carefully weigh the desired amount of this compound.

  • Slowly add the solvent to the solid to avoid splashing.

  • Ensure the compound is fully dissolved before removing the solution from the fume hood.

Disposal Plan

All waste materials containing this compound must be disposed of as hazardous chemical waste in accordance with institutional, local, and federal regulations.

  • Solid Waste: Unused or expired solid this compound, as well as any lab debris contaminated with the solid (e.g., weigh boats, contaminated gloves), should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of investigational drug waste.

Experimental Protocol: Preparation of a this compound Stock Solution for In Vitro Assays

This protocol describes a general procedure for preparing a stock solution of this compound for use in cellular or biochemical assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, conical centrifuge tubes (e.g., 1.5 mL, 15 mL, 50 mL)

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation:

    • Bring the sealed container of this compound and DMSO to room temperature.

    • Perform all subsequent steps in a chemical fume hood.

    • Don appropriate PPE (lab coat, gloves, safety glasses).

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the desired amount of this compound into the tared tube. Record the exact weight.

  • Dissolution:

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Using a calibrated pipette, add the calculated volume of DMSO to the tube containing the solid this compound.

    • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

This compound Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound as a preferential inhibitor of persistent sodium current in voltage-gated sodium channels (NaV).

Prax562_Mechanism NaV Voltage-Gated Sodium Channel (NaV) Persistent_Current Persistent Sodium Current (I_Na,p) NaV->Persistent_Current generates Hyperexcitability Neuronal Hyperexcitability Persistent_Current->Hyperexcitability contributes to Seizures Seizures Hyperexcitability->Seizures leads to Prax562 This compound Prax562->Inhibition Inhibition->Persistent_Current preferentially blocks Inhibition_Effect Reduced Neuronal Hyperexcitability

Caption: Proposed mechanism of this compound action.

Experimental Workflow: this compound Stock Solution Preparation

This diagram outlines the key steps for preparing a stock solution of this compound for experimental use.

Prax562_Workflow Start Start: Obtain this compound Solid PPE Don Appropriate PPE (Lab coat, gloves, goggles) Start->PPE Fume_Hood Work in a Chemical Fume Hood PPE->Fume_Hood Weigh Weigh this compound Fume_Hood->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Vortex Vortex to Homogenize Dissolve->Vortex Aliquot Aliquot into Single-Use Tubes Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End: Ready for Experimental Use Store->End

Caption: Workflow for this compound stock solution preparation.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.